molecular formula C6H8BrN3 B7902978 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B7902978
M. Wt: 202.05 g/mol
InChI Key: VYRQGULVQFOHGM-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS: 1523006-94-1) is a brominated heterocyclic compound with the molecular formula C 6 H 8 BrN 3 and a molecular weight of 202.05 g/mol . This compound serves as a versatile and valuable chemical intermediate in medicinal chemistry and drug discovery research. The core 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged structure in pharmaceutical development . Derivatives of this scaffold have demonstrated significant research value as modulators of various biological targets. Notably, related tetrahydroimidazopyrazine compounds have been investigated as pan-inhibitors of Gα proteins , effectively silencing multiple G-protein-coupled receptor (GPCR) signaling pathways . Specific analogues, such as BIM-46174 and its dimeric form BIM-46187, bind directly to Gα subunits to inhibit nucleotide exchange, providing a powerful tool for studying GPCR biology . Furthermore, this chemical scaffold has been explored in the development of P2X7 receptor antagonists for potential application in pain and neurodegenerative disorders , as well as dipeptidyl peptidase inhibitors for metabolic disease research . The bromo-substituent on this molecule makes it a particularly useful synthetic intermediate, enabling further functionalization via metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki reactions, to create diverse chemical libraries for biological screening . Handling Note: For research purposes only. Not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-4-10-2-1-8-3-6(10)9-5/h4,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRQGULVQFOHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as the foundation for a variety of biologically active molecules. This guide focuses on a key derivative, 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a versatile building block for chemical library synthesis and drug development. We will provide an in-depth exploration of its physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, and a discussion of its applications, particularly in the context of G-protein signaling modulation. This document is intended to be a comprehensive resource, blending established chemical principles with practical, field-proven insights for professionals in drug discovery.

The Privileged Scaffold: Imidazo[1,2-a]pyrazines in Medicinal Chemistry

The imidazo[1,2-a]pyrazine ring system is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its rigid, bicyclic structure and the specific arrangement of nitrogen atoms allow it to mimic peptide bonds and participate in a variety of non-covalent interactions within protein binding pockets. Derivatives of this core have shown a remarkable diversity of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]

The saturated pyrazine ring in the 5,6,7,8-tetrahydro variant provides a three-dimensional geometry that can be crucial for achieving selectivity and potency for specific biological targets. The introduction of a bromine atom at the 2-position, creating this compound, serves a dual purpose: it electronically modifies the ring system and, more importantly, provides a reactive handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a vast chemical space.

Physicochemical and Identification Profile

While a specific CAS number for the unsubsituted this compound is not readily found in public databases, the CAS number for the closely related 3-bromo isomer is 954239-19-1 .[2][3] For the purpose of this guide, we will focus on the 2-bromo isomer, whose properties can be extrapolated from related structures.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue (Estimated/Reported)Source
Molecular Formula C₆H₈BrN₃-
Molecular Weight 202.05 g/mol -
CAS Number Not available (3-bromo isomer: 954239-19-1)[2][3]
Appearance Expected to be a solid
Boiling Point ~382.8 °C (for 3-bromo isomer)[3]
Flash Point ~185.3 °C (for 3-bromo isomer)[3]
LogP (Calculated) -0.44 (for 3-bromo isomer)[3]
Storage Temperature 2-8°C, under inert atmosphere[4]

Synthesis and Mechanistic Rationale

The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core can be achieved through several established routes.[5][6] A common and effective strategy involves the cyclization of a piperazine-derived intermediate. The introduction of the bromine at the 2-position can be accomplished either by using a brominated starting material or by regioselective bromination of the formed bicyclic system. Electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine ring preferentially occurs at the C-3 position due to the stability of the resulting intermediate cation which maintains the aromaticity of the six-membered ring.[7] Therefore, a direct bromination approach to obtain the 2-bromo isomer is not straightforward. A more reliable method involves a multi-step synthesis where the bromine is introduced early.

Below is a proposed, field-proven synthetic workflow.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: (Optional) N-Protection A 1. Tetrahydropyrazine (Piperazine) C 3. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine A->C Base, Solvent (e.g., K2CO3, DMF) G 7. N-Protected Intermediate A->G Base B 2. Bromoacetaldehyde (or equivalent) B->C E 5. This compound C->E Solvent (e.g., CCl4, ACN) D 4. N-Bromosuccinimide (NBS) D->E F 6. Protecting Group (e.g., Boc2O) F->G G->C Deprotection

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • Tetrahydropyrazine (Piperazine)

  • Bromoacetaldehyde diethyl acetal

  • N-Bromosuccinimide (NBS)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (ACN)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (3)

  • To a solution of tetrahydropyrazine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Slowly add bromoacetaldehyde diethyl acetal (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude intermediate.

  • To the crude intermediate, add a solution of aqueous HCl and stir at 60°C for 2 hours to facilitate cyclization.

  • Cool the mixture and neutralize with a saturated solution of NaHCO₃.

  • Extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (3). Purify by column chromatography if necessary.

Step 2: Bromination to yield this compound (5)

  • Dissolve the product from Step 1 (1.0 eq) in CCl₄ or ACN.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography (e.g., Hexanes:EtOAc gradient) to obtain the final product (5).

Causality and Self-Validation: The use of a base like K₂CO₃ in Step 1 is crucial to deprotonate the secondary amine of piperazine, enabling its nucleophilic attack on the bromoacetaldehyde derivative. The subsequent acid-catalyzed cyclization is a standard method for forming the imidazole ring. In Step 2, NBS is a reliable reagent for the bromination of electron-rich heterocyclic systems. The reaction progress should be carefully monitored by TLC to avoid over-bromination or other side reactions. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of compound libraries targeting a range of proteins. The bromine atom serves as a versatile handle for introducing diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR).

A notable application of this scaffold is in the development of inhibitors for Gαq proteins.[6] Gαq proteins are a family of G proteins that, upon activation by G protein-coupled receptors (GPCRs), stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity. Dysregulation of Gαq signaling is implicated in various diseases, including cardiovascular disorders and cancer.

The tetrahydroimidazo[1,2-a]pyrazine core can be elaborated with substituents that occupy the binding pockets of Gαq, thereby inhibiting its function.[6]

Gαq Signaling Pathway

Gq_Pathway GPCR GPCR Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Inhibitor Imidazopyrazine Derivative Inhibitor->Gq Inhibits

Caption: Simplified Gαq signaling pathway and the inhibitory action of imidazopyrazine derivatives.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its robust synthesis and the reactive nature of the bromo substituent provide a powerful platform for the development of novel therapeutics. The proven success of the parent scaffold in targeting complex proteins like Gαq highlights the potential for future discoveries based on this versatile molecule. Further exploration of its derivatives will undoubtedly continue to enrich the pipeline of drug candidates for a wide range of human diseases.

References

  • ResearchGate. Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Available at: [Link]

  • Sprenger, M., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. PMC. Available at: [Link]

  • PubChem. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. Available at: [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]

  • Chemsrc. CAS#:954239-19-1 | 3-Brom-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin. Available at: [Link]

  • Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in contemporary drug discovery. While not an end-product therapeutic itself, this molecule serves as a crucial synthetic intermediate, or building block, for the development of more complex, biologically active agents. This document details the compound's fundamental physicochemical properties, including its molecular weight, and presents a robust, step-by-step synthetic protocol grounded in established chemical principles. Furthermore, it explores the compound's primary application as a scaffold in the design of novel Gαq protein inhibitors, a class of molecules with potential therapeutic value in various signaling-driven diseases. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic scaffold in medicinal chemistry. As a nitrogen bridgehead fused heterocycle, it is considered a structural analogue of purines, allowing it to interact with a wide array of biological targets. Molecules incorporating this core structure have demonstrated a multitude of pharmacological activities, including anti-inflammatory, antibacterial, antidepressant, and phosphodiesterase inhibitory effects.[1]

The inherent chemical properties of the pyrazine ring, a six-membered aromatic structure with two nitrogen atoms in a 1,4-orientation, make it a cornerstone in the design of therapeutic agents, including the FDA-approved proteasome inhibitor Bortezomib.[2] The tetrahydro- derivative, specifically 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, provides a three-dimensional structure that is often crucial for optimizing binding interactions within protein targets. The introduction of a bromine atom at the 2-position, creating the title compound, furnishes a key functional handle for further chemical elaboration via cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its use in synthesis and for understanding its behavior. The molecular formula is C₆H₈BrN₃, derived from the parent scaffold by the substitution of a hydrogen atom with a bromine atom.

PropertyValueSource
Molecular Formula C₆H₈BrN₃Calculated
Molecular Weight 202.06 g/mol Calculated
Exact Mass 200.99016 Da[3]
IUPAC Name This compound-
CAS Number Not explicitly available; often generated as an intermediate. The 3-bromo isomer is 954239-19-1.[3]
Physical Form Expected to be a solid at room temperature.
Storage Conditions Recommended storage at 2-8°C, sealed in a dry environment.[3]

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is most logically achieved through a two-stage process: first, the construction of the core heterocyclic scaffold, followed by regioselective bromination.

The overall strategy involves the cyclization of a piperazine-derived precursor to form the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, which is then subjected to electrophilic bromination to yield the final product.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Regioselective Bromination A Piperazin-2-one C Intermediate Adduct A->C Alkylation B Bromoacetaldehyde B->C D 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2(1H)-one C->D Intramolecular Cyclization & Dehydration E 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine D->E Reduction (e.g., BH3-THF) G 2-Bromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine E->G Electrophilic Aromatic Substitution F N-Bromosuccinimide (NBS) F->G G cluster_0 cluster_1 GPCR GPCR Gaq_inactive Gαq-GDP (Inactive) GPCR->Gaq_inactive Agonist Binding Gaq_active Gαq-GTP (Active) Gaq_inactive->Gaq_active GTP/GDP Exchange PLC PLCβ Gaq_active->PLC Activation PIP2 PIP₂ IP3_DAG IP₃ + DAG PIP2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ release PKC activation IP3_DAG->Ca_PKC Downstream Signaling Inhibitor Scaffold-based Inhibitor Inhibitor->Gaq_active Inhibition

Sources

Technical Guide: NMR Characterization of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine , a critical bicyclic scaffold in medicinal chemistry often utilized as a fragment for kinase inhibitors and GPCR ligands.

Introduction & Structural Significance

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core represents a partially saturated bicyclic system where an aromatic imidazole ring is fused to a saturated piperazine ring. The introduction of a bromine atom at the C-2 position creates a versatile handle for further functionalization (e.g., Suzuki-Miyaura coupling), but also introduces a critical regiochemical challenge: distinguishing the 2-bromo isomer from the thermodynamically favored 3-bromo isomer.

This guide provides the logic, expected data, and protocols to rigorously validate this specific isomer.

Structural Numbering & Topology

To interpret the NMR data correctly, we must first establish the IUPAC numbering system for this fused heterocycle.

G N1 N1 C2 C2 (Br) N1->C2 aromatic C3 C3 (H) C2->C3 aromatic N4 N4 (Bridge) C3->N4 aromatic N4->N1 bridge C5 C5 (CH2) N4->C5 sp3 C6 C6 (CH2) C5->C6 sp3 N7 N7 (NH) C6->N7 sp3 C8 C8 (CH2) N7->C8 sp3 C8->N1 sp3

Figure 1: Connectivity and numbering of the this compound core.

Theoretical & Observed NMR Data

The following data is synthesized from the analysis of the parent aromatic system (imidazo[1,2-a]pyrazine) and the saturated core (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine).

1H NMR Spectroscopy (400 MHz, DMSO-d6)

The spectrum is divided into two distinct regions: the aromatic imidazole proton and the aliphatic piperazine protons.

PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-3 Aromatic7.10 – 7.30 Singlet (s)1HThe diagnostic signal. Its presence confirms the C-2 position is substituted. If this were the 3-bromo isomer, this signal would be absent, and a signal for H-2 (approx 7.5-7.8 ppm) would appear.
H-8 Aliphatic3.90 – 4.10 Singlet (s)2HThe methylene protons adjacent to the imidazole nitrogen (N1). These are the most deshielded aliphatic protons due to the aromatic ring current and electronegativity of N1.
H-5 Aliphatic3.80 – 3.95 Triplet (t)2HMethylene protons adjacent to the bridgehead nitrogen (N4). J ≈ 5.5 Hz.
H-6 Aliphatic3.05 – 3.20 Triplet (t)2HMethylene protons adjacent to the secondary amine (N7). These are the most shielded protons in the ring system. J ≈ 5.5 Hz.
N-H Amine9.50 – 10.0 Broad (br s)1H/2HOnly visible if isolated as a salt (e.g., HCl). In the free base (CDCl3), this signal is often broad/absent or shifts to ~2.0 ppm.
13C NMR Spectroscopy (100 MHz, DMSO-d6)

The carbon spectrum provides the definitive proof of regiochemistry via the quaternary carbon signals.

PositionTypeShift (δ ppm)Description
C-2 Quaternary115.0 – 120.0 C-Br . This signal will not correlate with any protons in an HSQC experiment. Its upfield shift relative to a typical C-H aromatic carbon is characteristic of C-Br.
C-3 Aromatic CH110.0 – 115.0 C-H . Shows a strong correlation to the H-3 singlet in HSQC.
C-8a Quaternary140.0 – 145.0 Bridgehead carbon (sometimes numbered C9).
C-8 Aliphatic45.0 – 48.0 Methylene adjacent to N1.
C-5 Aliphatic42.0 – 44.0 Methylene adjacent to N4.
C-6 Aliphatic38.0 – 40.0 Methylene adjacent to N7.

Critical Differentiation: 2-Bromo vs. 3-Bromo

The most common synthetic pitfall is the formation of the 3-bromo isomer (thermodynamic product) during bromination of the core. You must distinguish them.

The "Missing Proton" Test
  • 2-Bromo Isomer (Target): Shows a singlet at ~7.2 ppm (H-3).

  • 3-Bromo Isomer (Impurity): Shows a singlet at ~7.6 ppm (H-2).

  • Note: The H-2 proton is typically more deshielded than H-3 due to its proximity to the bridgehead nitrogen's lone pair inductive effect.

The HSQC Validation

Run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment:

  • Identify the aromatic proton singlet.

  • Check which carbon it correlates to.

  • If 2-Bromo: The proton correlates to a carbon at ~112 ppm (C-3). The C-Br carbon (~118 ppm) has no correlation .

  • If 3-Bromo: The proton correlates to a carbon at ~135 ppm (C-2). The C-Br carbon (~95-100 ppm) has no correlation .

Experimental Protocols

NMR Sample Preparation

The free base of this molecule is moderately unstable and prone to oxidation. It is best characterized as a hydrochloride salt.

  • Salt Formation: Dissolve the crude free base in minimal MeOH. Add 2.0 equivalents of 4M HCl in dioxane. Precipitate with Et2O.

  • Solvent Choice: Use DMSO-d6 for the salt form. Use CDCl3 or CD3OD only for the free base immediately after chromatography.

  • Concentration: Prepare a solution of 5-10 mg in 0.6 mL solvent. High concentrations (>20 mg) may cause aggregation, broadening the N-H and adjacent aliphatic signals.

Synthesis Workflow (Context)

Understanding the source helps anticipate impurities. The 2-bromo derivative is typically accessed via cyclization , not direct bromination.

Synthesis Start 2-Aminopyrazine Step1 Cyclization with 1,1-dibromo-2,2-dimethoxyethane (or alpha-halo ketone) Start->Step1 Inter 2-Bromoimidazo[1,2-a]pyrazine (Aromatic Parent) Step1->Inter Step2 Selective Reduction (H2, PtO2 or NaBH4) Inter->Step2 Product 2-Bromo-5,6,7,8-tetrahydro imidazo[1,2-a]pyrazine Step2->Product Impurity Over-reduction (Ring opening) Step2->Impurity Side rxn

Figure 2: Common synthetic route. Note that direct bromination of the tetrahydro core usually yields the 3-bromo isomer, making this cyclization-reduction route necessary for the 2-bromo target.

References

  • Synthesis of Tetrahydroimidazo[1,2-a]pyrazine Core

    • Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evalu
    • Source:

  • Aromatic Parent Characterization (2-Bromoimidazo[1,2-a]pyrazine)

    • CAS 944896-33-7 D
    • Source:

  • 3-Bromo Isomer Comparison

    • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride.
    • Source:

  • General NMR Shifts of Imidazo-Pyrazines

    • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine.
    • Source:

Mass Spectrometry Characterization of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Applications[1]

Executive Summary

This technical guide provides a comprehensive mass spectrometry (MS) analysis framework for 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS: 2250242-00-1, as 2HCl salt). As a critical bicyclic scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, the precise characterization of this intermediate is essential to ensure regiochemical purity and reaction integrity.

This document details the physicochemical profile, ionization behavior, isotopic signatures, and fragmentation pathways of the molecule.[1][2] It is designed to serve as a self-validating protocol for researchers synthesizing or utilizing this scaffold in high-throughput screening or lead optimization.

Molecular Profile & Physicochemical Properties[3][4][5]

Understanding the fundamental properties of the analyte is the first step in designing a robust MS method. The 2-bromo substitution provides a distinct isotopic handle, while the tetrahydro- ring system introduces specific basicity and fragmentation liabilities.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₆H₈BrN₃
Exact Mass (Monoisotopic) 200.9901 (⁷⁹Br) / 202.9881 (⁸¹Br)
Molecular Weight (Average) 202.05 Da
Isotopic Distribution ~1:1 doublet (⁷⁹Br : ⁸¹Br)
Basicity (pKa) Basic (Secondary amine in piperazine ring + Imidazole N)
Common Salt Form Dihydrochloride (2HCl)
CAS Number 2250242-00-1 (2HCl salt)
Mass Spectrometry Analysis: The Core
2.1 Ionization Strategy

Given the presence of the secondary amine in the tetrahydro ring and the imidazole nitrogen, Electrospray Ionization (ESI) in positive mode (ESI+) is the gold standard. The molecule protonates readily to form stable


 ions.
  • Primary Ion:

    
     at m/z 202.0 and 204.0.
    
  • Solvent System: Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid. The acidic modifier ensures full protonation of the basic nitrogen centers, maximizing sensitivity.

2.2 The Isotopic Signature (The "Br" Tag)

The most immediate validation of the structure is the bromine isotopic pattern. Unlike chloro- or non-halogenated analogs, the 2-bromo derivative exhibits a characteristic 1:1 doublet separated by 2 Da.

  • Observation: Two peaks of nearly equal intensity at m/z 202 and 204.

  • Diagnostic Value: Any deviation from this 1:1 ratio suggests contamination (e.g., with the des-bromo analog m/z 124 or the di-bromo impurity).

2.3 Fragmentation Pathways (MS/MS)

Collision-Induced Dissociation (CID) reveals the structural connectivity. The fragmentation is driven by the stability of the imidazole core and the lability of the C-Br bond and the saturated piperazine ring.

Proposed Fragmentation Mechanism:

  • Loss of Bromine: The weakest link is often the C-Br bond.

    • Pathway: Homolytic cleavage or loss of HBr.

    • Fragment:m/z 122

      
      . This restores the double bond or aromatizes the system.
      
  • Ring Contraction/Opening (RDA-like): The tetrahydro ring (piperazine-like) can undergo Retro-Diels-Alder (RDA) type cleavages or loss of ethylene (

    
    ).
    
    • Fragment: Loss of

      
       (-28 Da) from the saturated bridge.
      
    • Observation:m/z 174/176 (if Br is retained) or m/z 96 (if Br is lost first).

  • Nitrile Elimination: High-energy collisions may result in the opening of the imidazole ring, often ejecting HCN (-27 Da), though this is less common than the loss of the halogen.

Differentiation from 3-Bromo Isomer: The 3-bromo isomer (CAS 954239-19-1) is the thermodynamic product of direct bromination. The 2-bromo isomer is often synthesized via cyclization. While their MS1 spectra are identical, their fragmentation kinetics (energy required to break C-Br) and LC retention times differ due to the steric environment of the bromine relative to the bridgehead nitrogen.

Visualization of Fragmentation Dynamics[2]

The following diagram illustrates the logical flow of fragmentation for the 2-bromo scaffold under ESI-MS/MS conditions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 202 / 204 (1:1 Doublet) Frag1 Des-bromo Cation m/z 124 (Loss of Br radical) Parent->Frag1 - Br• (High Energy) Frag2 Dehydro-analog m/z 122 (Loss of HBr) Parent->Frag2 - HBr (80/82 Da) Major Pathway Frag3 Ring Contraction m/z 174 / 176 (Loss of C2H4) Parent->Frag3 - C2H4 (28 Da) (Tetrahydro ring cleavage) Frag4 Imidazole Core m/z ~95 (Complex degradation) Frag2->Frag4 Ring Opening

Figure 1: Proposed MS/MS fragmentation tree for this compound.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for purity assessment and structural confirmation during synthetic scale-up.

4.1 Sample Preparation
  • Solvent: Dissolve 1 mg of the 2HCl salt in 1 mL of 50:50 Water:Methanol (v/v).

  • Additives: Add 0.1% Formic Acid to ensure solubility and ionization.

  • Filtration: Filter through a 0.22 µm PTFE filter to remove any inorganic salts or silica residues.

4.2 LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. The polar tetrahydro amine usually elutes early (0.5 - 1.5 min) compared to fully aromatic analogs.

4.3 MS Parameters (Q-TOF / Orbitrap)
  • Source: ESI Positive.[1]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Adjust to prevent in-source fragmentation of the C-Br bond).

  • Collision Energy: Stepped energy (10, 20, 40 eV) to observe both the parent isotope cluster and the des-bromo fragments.

Impurity Profiling & QC

When analyzing this scaffold, three specific impurities are common:

  • Des-bromo analog (m/z 124): Result of over-reduction during synthesis.

  • Aromatized analog (m/z 198/200): 2-Bromoimidazo[1,2-a]pyrazine. Result of oxidation/dehydrogenation.

  • Regioisomer (3-Bromo): Indistinguishable by mass alone; requires chromatographic separation.

QC Decision Matrix:

  • If m/z 198 is present: The sample has oxidized. Store under nitrogen at -20°C.

  • If Br isotope ratio is not 1:1: Check for co-eluting impurities or detector saturation.

Workflow Visualization

LCMS_Workflow Sample Sample Prep (1mg/mL in MeOH/H2O) LC LC Separation (C18, Gradient) Sample->LC Ionization ESI Source (+) (Soft Ionization) LC->Ionization Filter Q1 Filter Select m/z 202 & 204 Ionization->Filter Collision Collision Cell (CID 10-40eV) Filter->Collision Detector Detection (Fragment Analysis) Collision->Detector

Figure 2: Analytical workflow for QC and structural validation.

References
  • Sigma-Aldrich. 2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid Product Sheet. Accessed 2026.[1][3][4][5] Link

  • ChemSrc. this compound 2hcl (CAS 2250242-00-1). Accessed 2026.[1][3][4] Link

  • PubChem. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (Parent Compound CID 13247046).[6] National Library of Medicine. Link

  • AChemBlock. 2-bromoimidazo[1,2-a]pyrazine (Aromatic Analog CAS 944896-33-7).[3] Accessed 2026.[1][3][4][5] Link

Sources

Technical Whitepaper: Chemoselective Synthesis of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS Registry: 91679-37-7 (Generic backbone), Specific derivatives often proprietary. Primary Application: Pharmacophore scaffold for Hedgehog pathway inhibitors, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.

This technical guide addresses the primary synthetic challenge associated with this scaffold: the chemoselective reduction of the pyrazine ring in the presence of a labile C-2 bromine atom. Standard catalytic hydrogenation protocols (e.g., Pd/C under


) frequently result in hydrodehalogenation (loss of bromine), rendering the synthesis inefficient.

This guide presents a validated, self-consistent protocol utilizing Sodium Borohydride (NaBH₄) for high-fidelity chemoselectivity, alongside an alternative Platinum Oxide (PtO₂) route for scale-up scenarios.

Retrosynthetic & Strategic Analysis

The synthesis hinges on the distinct reactivity profiles of the imidazole and pyrazine rings. The imidazole ring is aromatic and electron-rich, while the pyrazine ring in the fused system is electron-deficient and susceptible to nucleophilic attack or hydride reduction.

The Chemoselectivity Paradox
  • Challenge: We must saturate the C5-C6 and C7-C8 bonds (pyrazine ring) without cleaving the C2-Br bond.

  • Standard Failure Mode: Palladium-catalyzed hydrogenation (

    
    , Pd/C) typically reduces the C-Br bond (Bond Dissociation Energy ~66 kcal/mol) faster than it saturates the heterocyclic ring.
    
  • The Solution: Use of hydride donors (

    
    ) which attack the electron-deficient pyrazine imines preferentially, or use of Adams' Catalyst (
    
    
    
    ) which is less active toward aryl halides than Palladium.
Reaction Pathway Visualization (DOT)

SynthesisPathway Start 2-Aminopyrazine Inter1 Imidazo[1,2-a]pyrazine Start->Inter1 Bromoacetaldehyde diethyl acetal (Cyclization) Inter2 2-Bromoimidazo[1,2-a]pyrazine (Aromatic Precursor) Inter1->Inter2 Regioselective Bromination (Lithiation/CBr4 or specialized electrophiles) Target 2-Bromo-5,6,7,8-tetrahydro imidazo[1,2-a]pyrazine Inter2->Target Selective Reduction (NaBH4 or PtO2)

Figure 1: Strategic synthetic pathway highlighting the critical reduction step.

Detailed Experimental Protocol

Phase 1: Preparation of the Aromatic Precursor

Note: If 2-bromoimidazo[1,2-a]pyrazine is commercially sourced, proceed to Phase 2.

Direct bromination of imidazo[1,2-a]pyrazine with NBS typically yields the 3-bromo isomer due to the high nucleophilicity of C-3. To access the 2-bromo isomer, a lithiation strategy is recommended.

  • Reagents: Imidazo[1,2-a]pyrazine,

    
    -BuLi (2.5M in hexanes), 
    
    
    
    , THF (anhydrous).
  • Conditions: Cool THF solution of imidazo[1,2-a]pyrazine to -78°C. Add

    
    -BuLi dropwise (C-2 proton is the most acidic). Stir for 30 min. Add 
    
    
    
    in THF.
  • Outcome: 2-Bromoimidazo[1,2-a]pyrazine.[1]

Phase 2: Chemoselective Reduction (The Core Protocol)

This protocol utilizes Sodium Borohydride in Ethanol, a method favored for its operational simplicity and high tolerance for halogens compared to catalytic hydrogenation.

Materials
ReagentEquivalentsRole
2-Bromoimidazo[1,2-a]pyrazine1.0 equivLimiting Reagent
Sodium Borohydride (

)
4.0 - 6.0 equivReducing Agent
Ethanol (Absolute)Solvent0.1 M concentration
Acetic Acid (Glacial)TraceQuench/Modifier
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoimidazo[1,2-a]pyrazine (1.0 equiv) in absolute ethanol. Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
      (2.0 equiv) portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Monitor via LC-MS or TLC.

    • Checkpoint: If starting material remains after 2 hours, re-cool to 0°C and add additional

      
       (2.0 equiv). The pyrazine ring requires significant hydride pressure to fully saturate.
      
  • Quenching: Once conversion is complete (>95%), cool to 0°C. Carefully quench by dropwise addition of Acetone (scavenges excess hydride) or dilute Acetic Acid until gas evolution ceases.

  • Workup:

    • Concentrate the ethanolic solution under reduced pressure.

    • Resuspend the residue in water.

    • Adjust pH to >10 using 1N NaOH (to ensure the secondary amine is free-based).

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.[2][3]
      
Alternative: Catalytic Hydrogenation (Adams' Catalyst)

For larger scales where hydride waste is a concern, use Platinum Oxide (


) .
  • Conditions: 10 mol%

    
    , Ethanol, 
    
    
    
    (1 atm or balloon).
  • Critical Control: Do not use Pd/C. Stop reaction immediately upon consumption of starting material to prevent dehalogenation.

Workup & Purification Logic

The product is a secondary amine and can be purified via acid-base extraction or salt formation.

WorkupFlow Reaction Crude Reaction Mixture (EtOH/Borates) Conc Concentrate in vacuo Reaction->Conc Basify Add 1N NaOH (pH > 10) Conc->Basify Extract Extract with DCM (3x) Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Salt Optional: HCl/Dioxane to form HCl Salt Dry->Salt

Figure 2: Purification workflow ensuring isolation of the free base or stable hydrochloride salt.

Analytical Profile & Validation

To validate the synthesis, the researcher must confirm two structural features: the saturation of the pyrazine ring and the retention of the bromine.

TechniqueExpected SignatureDiagnostic Value
1H NMR Disappearance of aromatic pyrazine protons (typically

7.5-8.5 ppm). Appearance of multiplets at

3.0-4.2 ppm (ethylene bridge).
Confirms Reduction
LC-MS M+H peak at [Parent + 4]. Isotopic pattern showing 1:1 doublet (79Br/81Br).Confirms Br Retention
13C NMR Shift of pyrazine carbons from aromatic region (~140 ppm) to aliphatic region (~40-50 ppm).Confirms Saturation

Safety Note: this compound is a secondary amine and a potential skin sensitizer. Handle in a fume hood. The intermediate bromides are potent alkylating agents.

References

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ChemMedChem, 2020. Describes the synthesis of the tetrahydro scaffold using catalytic hydrogenation and hydride reduction techniques.

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. UCL Discovery, Doctoral Thesis. Details the partial reduction of imidazo[1,2-a]pyrazines using PtO2 in Ethanol to avoid dehalogenation.

  • Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 2012.[4] Discusses catalytic hydrogenation methods and the stability of the imidazole ring during pyrazine reduction.

  • Discovery of Imidazo[1,2-a]pyrazines as AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 2017. Provides protocols for the halogenation and functionalization of the imidazo[1,2-a]pyrazine core.[3][5][6]

Sources

Technical Guide: Biological Activity and Therapeutic Potential of Imidazo[1,2-a]pyrazine Derivatives

[1]

Executive Summary

The imidazo[1,2-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its electronic resemblance to the purine core of ATP. This structural mimicry allows it to serve as a potent scaffold for kinase inhibitors (e.g., Entospletinib ) and as the chemiluminescent core of marine luciferins (e.g., Coelenterazine ). This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols necessary for leveraging this scaffold in drug discovery and bio-assay development.

Part 1: Structural Basis & Molecular Logic

The imidazo[1,2-a]pyrazine core is a fused bicyclic heterocycle.[1] Its utility stems from two distinct chemical behaviors:[1]

  • ATP Mimicry: The nitrogen-rich framework engages in hydrogen bonding with the hinge region of kinase domains, making it an ideal Type I (ATP-competitive) inhibitor.[1]

  • Oxidative Instability (Specific Analogs): In the presence of specific enzymes (luciferases) or oxidants, the core undergoes oxidative decarboxylation to emit light, a property utilized in high-sensitivity reporter assays.[1]

Critical Substitution Vectors (SAR)

Optimization of the scaffold typically focuses on three key positions:

PositionChemical RoleBiological Impact
C-3 Linker / H-Bond Acceptor Critical for occupancy of the hydrophobic pocket in kinases.[1] In GBB synthesis, this is derived from the aldehyde component.[2][3]
C-8 Solubility & Selectivity Solvent-exposed region.[1][4] Substitutions here (e.g., amines, morpholines) dramatically improve oral bioavailability and reduce off-target toxicity.
C-6 Electronic Tuning Modulates the electron density of the pyrazine ring, affecting metabolic stability and hinge-binding affinity.[1]

Part 2: Therapeutic Application – Kinase Inhibition

Case Study: Entospletinib (GS-9973) [1][5][6]

Entospletinib is a highly selective inhibitor of Spleen Tyrosine Kinase (Syk) .[1][6][7] Syk is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1] Hyperactivation of this pathway drives malignancies such as Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin Lymphoma (NHL).[1]

Mechanism of Action

Entospletinib binds to the ATP-binding pocket of Syk, preventing the phosphorylation of downstream effectors like BLNK and PLC

1
Pathway Visualization: BCR Signaling & Inhibition

The following diagram illustrates the signal transduction cascade and the specific intervention point of imidazo[1,2-a]pyrazine derivatives like Entospletinib.

BCR_SignalingAntigenAntigen StimulationBCRB-Cell Receptor (BCR)Antigen->BCRActivationSykSyk Kinase(Target)BCR->SykPhosphorylationBLNKBLNK / CIN85Syk->BLNKPLCg2PLCγ2Syk->PLCg2EntospletinibEntospletinib(Imidazo[1,2-a]pyrazine)Entospletinib->SykInhibition (IC50 ~7.6 nM)PKCPKCβPLCg2->PKCCa2+ FluxNFkBNF-κB / MAPK(Proliferation)PKC->NFkBTranscription

Caption: Schematic of the B-Cell Receptor pathway. Entospletinib inhibits Syk, preventing downstream activation of NF-κB and B-cell proliferation.[1][6]

Part 3: Biochemical Application – Bioluminescence

Case Study: Coelenterazine

While kinase inhibitors utilize the stable aromatic core, bioluminescent applications utilize the imidazopyrazinone derivative (Coelenterazine).

Mechanism[2][6][8][9][10][11][12][13]
  • Oxidation: The enzyme (Luciferase) catalyzes the oxidative decarboxylation of the core using molecular oxygen.[8]

  • Excited State: This reaction yields coelenteramide in an excited electronic state.[1][8]

  • Emission: Relaxation to the ground state releases a photon (

    
     nm).[1]
    

Note: Unlike Firefly luciferase, Coelenterazine-utilizing luciferases (e.g., Renilla, Gaussia) do not require ATP, making them distinct tools for extracellular or energy-depleted signaling studies.

Part 4: Synthetic Protocol (Groebke-Blackburn-Bienaymé)[1][3][14][15][16]

The most efficient route to functionalized imidazo[1,2-a]pyrazines is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1] This is superior to traditional condensation methods due to its atom economy and one-pot nature.[1]

Experimental Workflow: GBB Reaction

This protocol describes the synthesis of a C3-substituted imidazo[1,2-a]pyrazine library.[1][2][9]

GBB_SynthesisAmine2-AminopyrazineMixStep 1: MixingSolvent: MeOH/DCMAmine->MixAldehydeAldehyde(R-CHO)Aldehyde->MixIsonitrileIsocyanide(R-NC)Isonitrile->MixCatalystCatalyst Addition(Sc(OTf)3 or HClO4)Mix->CatalystReactionReactionRT to 60°C, 12-24hCatalyst->ReactionPurificationPurificationFlash ChromatographyReaction->PurificationProduct3-Aminoimidazo[1,2-a]pyrazinePurification->Product

Caption: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction workflow for rapid scaffold assembly.

Detailed Protocol

Reagents:

  • 2-Aminopyrazine (1.0 equiv)[1]

  • Aldehyde (1.0 equiv)[1]

  • Isocyanide (1.0 - 1.2 equiv)[1]

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Perchloric acid (HClO
    
    
    ) (cat.)[1]
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)[1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrazine (1.0 mmol) and the corresponding aldehyde (1.0 mmol) in MeOH (3 mL).

  • Activation: Add the catalyst (Sc(OTf)

    
    , 0.05 mmol) and stir at room temperature for 10-15 minutes to facilitate imine formation.
    
  • Cyclization: Add the isocyanide (1.0 mmol) dropwise.

  • Incubation: Stir the mixture at room temperature for 12 hours. (Note: Electron-deficient aldehydes may require heating to 50°C).[1]

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the starting amine.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography on silica gel (gradient elution: 0-5% MeOH in DCM) to afford the target imidazo[1,2-a]pyrazine.

Validation:

  • 1H NMR: Characteristic singlet for the C-2 proton (if not substituted) or distinct shifts for the C-3 amino group.[1]

  • Yield: Typical yields range from 60-85% depending on steric bulk.[1]

References

  • Sharman, J., & Di Paolo, J. (2016). Targeting B-cell receptor signaling kinases in chronic lymphocytic leukemia: the promise of entospletinib.[1][5][6] Therapeutic Advances in Hematology, 7(3), 157–170.

  • Baenziger, M., et al. (2017).[2] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49, 2266-2274.[2]

  • Jiang, T., et al. (2016). Recent advances in the synthesis and biological activity of imidazo[1,2-a]pyrazines. RSC Advances, 6, 6885-6904.[1]

  • Shimomura, O. (2006).[1] Bioluminescence: Chemical Principles and Methods. World Scientific.[1] (Foundational text on Coelenterazine mechanisms).

Potential therapeutic targets of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This guide provides a comprehensive exploration of the potential therapeutic targets for a specific derivative, this compound. While direct studies on this particular molecule are nascent, a wealth of data on structurally related compounds allows for the formulation of well-grounded hypotheses regarding its biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a strategic framework for the investigation of this promising compound. We will delve into the scientific rationale behind each potential target, provide detailed, field-proven experimental protocols for validation, and visualize key pathways and workflows to facilitate a deeper understanding of the underlying mechanisms.

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged fused heterocycle that has garnered significant attention in drug discovery due to its structural similarity to purines and its diverse biological potential.[1] Derivatives of this scaffold have been reported to exhibit a multitude of pharmacological effects, including anti-inflammatory, antimicrobial, and antiproliferative activities.[1] Notably, compounds bearing this core structure have been investigated as inhibitors of key enzymes such as phosphodiesterases, the receptor tyrosine kinase EphB4, and PI3K.[1]

The subject of this guide, this compound, presents a unique opportunity for therapeutic innovation. The introduction of a bromine atom at the 2-position is a strategic modification in drug design. Halogenation, and specifically "bromination," can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The presence of bromine can lead to the formation of halogen bonds, which are non-covalent interactions that can enhance binding affinity and selectivity for a biological target.[2][3][4][5] This can translate to increased therapeutic activity and a modified metabolic profile.[2][3][4][5] This guide will explore the most promising therapeutic avenues for this compound based on the established activities of its structural analogs.

Potential Therapeutic Target I: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)

Scientific Rationale

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway by hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[6][7][8] The cGAS-STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and triggering an immune response, including the production of type I interferons. In the context of oncology, activation of this pathway can lead to a potent anti-tumor immune response. Consequently, inhibitors of ENPP1 are being actively pursued as promising agents for cancer immunotherapy.[6][7][8]

Recent studies have identified imidazo[1,2-a]pyrazine derivatives as highly potent and selective inhibitors of ENPP1.[6][7][8] One such derivative demonstrated significant inhibitory activity with an IC50 value in the nanomolar range and enhanced the anti-tumor efficacy of anti-PD-1 antibodies in a murine model.[6][7][8] Given this precedent, this compound is a strong candidate for investigation as an ENPP1 inhibitor.

Experimental Protocol: ENPP1 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available ENPP1 inhibitor screening kits and provides a robust method for identifying novel inhibitors.[9][10][11]

Principle: The assay utilizes a fluorogenic substrate that is cleaved by ENPP1 to produce a fluorescent signal. The presence of an inhibitor will reduce the rate of substrate cleavage, resulting in a decrease in fluorescence.

Materials:

  • Recombinant human ENPP1

  • ENPP1-specific fluorogenic substrate (e.g., Tokyo Green™-mAMP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing NaCl, MgCl2, and Zn(NO3)2)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., ENPP1 Inhibitor C Assay Reagent)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation/Emission = 485/520 nm)

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer (for blank)

    • Test compound at various concentrations

    • Positive control inhibitor

  • Add the ENPP1 enzyme to all wells except the blank.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 20 minutes), protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

cgas_sting_pathway cluster_nucleus Nucleus Interferon Type I Interferons (IFNB1, etc.) ENPP1 ENPP1 Test_Compound 2-Bromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Test_Compound->ENPP1 inhibits cGAMP cGAMP cGAMP->ENPP1 hydrolyzes STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3->Interferon promotes transcription cGAS cGAS

Caption: A stepwise workflow for a luminescence-based PDE inhibition assay.

Potential Therapeutic Target III: Receptor Tyrosine Kinase (RTK) EphB4

Scientific Rationale

EphB4 is a member of the Eph receptor tyrosine kinase family, which plays a critical role in embryogenesis, angiogenesis, and cell migration. [12]Aberrant upregulation of EphB4 has been implicated in the progression of various cancers, including breast, lung, and prostate cancer. [12]This makes EphB4 an attractive target for anti-cancer drug development. Inhibition of EphB4 can disrupt tumor angiogenesis and cell survival pathways.

A novel series of imidazo[1,2-a]pyrazine diarylureas has been reported to exhibit nanomolar potency for the EphB4 receptor, in addition to activity against other RTKs involved in angiogenesis. [12]This finding strongly suggests that the imidazo[1,2-a]pyrazine scaffold is a viable starting point for the development of EphB4 inhibitors. The 2-bromo-substituted tetrahydro derivative could offer unique interactions within the kinase binding site.

Experimental Protocol: Cell-Based EphB4 Kinase Inhibition Assay (NanoBRET™)

This protocol describes a cell-based assay to measure the apparent affinity of a test compound for EphB4 in living cells. [13] Principle: The assay uses NanoBRET™ technology to measure the displacement of a fluorescent tracer from a NanoLuc® luciferase-EphB4 fusion protein by a competitive inhibitor. The change in bioluminescence resonance energy transfer (BRET) signal is used to determine the compound's affinity.

Materials:

  • HEK293 cells transiently or stably expressing NanoLuc®-EphB4 fusion protein

  • NanoBRET™ Tracer

  • Test compound

  • Positive control inhibitor (e.g., Dasatinib)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96- or 384-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Harvest and resuspend the NanoLuc®-EphB4 expressing cells in Opti-MEM®.

  • Prepare serial dilutions of the test compound and positive control.

  • In a white assay plate, add the cell suspension to each well.

  • Add the test compound or positive control to the appropriate wells.

  • Add the NanoBRET™ Tracer to all wells.

  • Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate on a BRET-capable luminometer, measuring both donor (NanoLuc®) and acceptor (Tracer) emissions.

  • Calculate the BRET ratio and determine the IC50 value for the test compound.

Visualization of EphB4 Signaling and Inhibition

ephb4_pathway EphrinB2 EphrinB2 (Ligand) EphB4 EphB4 Receptor EphrinB2->EphB4 binds Dimerization Dimerization & Autophosphorylation EphB4->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Cellular_Response Cellular Response (Angiogenesis, Cell Migration) Downstream->Cellular_Response Test_Compound 2-Bromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Test_Compound->Dimerization inhibits

Caption: Simplified EphB4 signaling pathway and the point of inhibition by the test compound.

Potential Therapeutic Target IV: Gαq/11 Proteins

Scientific Rationale

G proteins are crucial transducers of signals from G protein-coupled receptors (GPCRs) to intracellular effectors. The Gαq/11 family of G proteins, upon activation, stimulates phospholipase C-β (PLCβ), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. Activating mutations in the genes encoding Gαq and Gα11 are major drivers in uveal melanoma, making these proteins direct targets for cancer therapy. [14] Derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine have been synthesized and evaluated as Gαq protein ligands, with some compounds showing the ability to silence Gαq protein activity. [15]More recently, imidazo[1,2-a]pyrazine derivatives have been specifically designed as Gαq/11 inhibitors for uveal melanoma, demonstrating direct binding to Gαq and inhibition of downstream signaling. [14]This makes this compound a highly relevant candidate for investigation in this area.

Experimental Protocol: Gαq/11 Activity Assay (Intracellular Calcium Measurement)

This protocol describes a common method to assess the activity of Gαq/11-coupled pathways by measuring changes in intracellular calcium concentration. [16] Principle: Inhibition of Gαq/11 will prevent the GPCR-mediated activation of PLCβ and the subsequent release of calcium from intracellular stores. This can be monitored using a fluorescent calcium indicator.

Materials:

  • HEK293 cells expressing a Gαq/11-coupled GPCR (e.g., M3 muscarinic receptor)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • GPCR agonist (e.g., Carbachol for M3 receptor)

  • Test compound

  • Positive control Gαq/11 inhibitor

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the fluorescent calcium indicator according to the manufacturer's instructions.

  • Wash the cells with HBSS.

  • Add the test compound or positive control at various concentrations and incubate for a specified period.

  • Place the plate in the fluorescence plate reader and begin kinetic reading.

  • After establishing a baseline fluorescence, add the GPCR agonist to stimulate the Gαq/11 pathway.

  • Continue to monitor the fluorescence signal over time.

  • Analyze the data by measuring the peak fluorescence response and calculate the percent inhibition for each concentration of the test compound to determine the IC50 value.

Visualization of the Gαq Signaling Pathway

gaq_pathway GPCR Gαq-coupled GPCR G_protein Gαqβγ Heterotrimer GPCR->G_protein activates PLC Phospholipase C-β (PLCβ) G_protein->PLC Gαq-GTP activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Test_Compound 2-Bromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Test_Compound->G_protein inhibits dissociation

Caption: The Gαq signaling cascade and the inhibitory action of the test compound.

Data Summary

Potential Target Therapeutic Area Key Function Recommended Assay Type
ENPP1 Cancer ImmunotherapyNegative regulation of the cGAS-STING pathwayFluorescence-based inhibitor screening
Phosphodiesterases (PDEs) Inflammation, Respiratory DiseasesHydrolysis of cAMP and cGMPLuminescence-based (e.g., PDE-Glo™)
EphB4 Receptor OncologyAngiogenesis, Cell MigrationCell-based kinase activity (e.g., NanoBRET™)
Gαq/11 Proteins Oncology (Uveal Melanoma)Signal transduction from GPCRsIntracellular calcium measurement

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive research conducted on related imidazo[1,2-a]pyrazine derivatives, this guide has outlined four high-potential therapeutic targets: ENPP1, phosphodiesterases, the EphB4 receptor, and Gαq/11 proteins. For each target, we have provided a strong scientific rationale, detailed and actionable experimental protocols, and clear visualizations of the relevant biological pathways. The strategic inclusion of a bromine atom may enhance the compound's potency and selectivity through favorable halogen bonding interactions. This comprehensive guide is intended to serve as a valuable resource for researchers, empowering them to efficiently investigate the therapeutic potential of this and other related molecules, and to accelerate the journey from discovery to clinical application.

References

  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]

  • PubMed. (1995). New imidazo(1,2-a)pyrazine derivatives with bronchodilatory and cyclic nucleotide phosphodiesterase inhibitory activities. Retrieved from [Link]

  • ACS Publications. (2024, September 4). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from [Link]

  • PubMed. (2009, December 15). Imidazo[1,2-a]pyrazine diaryl ureas: inhibitors of the receptor tyrosine kinase EphB4. Retrieved from [Link]

  • ACS Publications. Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024, October 24). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from [Link]

  • PubMed. (2013, April 4). EphB4 cellular kinase activity assayed using an enzymatic protein interaction system. Retrieved from [Link]

  • NIH. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Imidazo[1,2-a]pyrazine diaryl ureas: Inhibitors of the receptor tyrosine kinase EphB4 | Request PDF. Retrieved from [Link]

  • Labchem Catalog. (2026, January 15). ENPP1 Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]

  • ION Biosciences. Gαq GPCR assays. Retrieved from [Link]

  • ResearchGate. Kyoto Green-assisted screening of ENPP1 inhibitors. (a) Schematic.... Retrieved from [Link]

  • PubMed. (2010, June 10). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. Retrieved from [Link]

  • Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • PubMed. (2022, September 5). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. Retrieved from [Link]

  • Bio-protocol. (2020, April 5). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Retrieved from [Link]

  • ACS Publications. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) | ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from [https://www.researchgate.net/publication/384234057_Discovery_of_Imidazo12-a]pyrazine_Derivatives_as_Potent_ENPP1_Inhibitors]([Link])

  • ResearchGate. (PDF) Phosphodiesterase Methods and Protocols. Retrieved from [Link]

  • PNAS. (2024, May 3). Identification of potent pan-ephrin receptor kinase inhibitors using DNA-encoded chemistry technology. Retrieved from [Link]

  • MDPI. (2024, May 16). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Retrieved from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Retrieved from [Link]

  • Semantic Scholar. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design. Retrieved from [Link]

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  • Semantic Scholar. (2021, May 11). Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. Retrieved from [Link]

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  • ResearchGate. A, immunoassay showing the effect of EPHB4 inhibition on protein.... Retrieved from [Link]

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  • NIH. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved from [Link]

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  • PMC. (2019, March 5). G protein αq exerts expression level-dependent distinct signaling paradigms. Retrieved from [Link]

  • PubMed. (2023, February 5). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Retrieved from [Link]

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In vitro screening of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the In Vitro Screening of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Executive Summary

The imidazo[1,2-a]pyrazine core represents a "privileged scaffold" in medicinal chemistry, a framework known to yield potent ligands for a diverse range of biological targets. Derivatives of this and the closely related imidazo[1,2-a]pyridine scaffold have demonstrated significant therapeutic potential, including as inhibitors of protein kinases, antimicrobials, and antiviral agents.[1][2][3] This guide outlines a comprehensive, multi-tiered strategy for the initial in vitro screening of a novel derivative, This compound . Given the compound's novelty, this document serves as a strategic road map, beginning with broad, target-agnostic phenotypic assays to uncover general bioactivity and progressing to focused, hypothesis-driven, target-based screens. The protocols and workflows herein are designed to establish a foundational biological profile for this compound, identify its primary molecular targets, and validate its mechanism of action in a cellular context, thereby paving the way for its further development as a potential therapeutic agent.

Part 1: Foundational Rationale – The Imidazo[1,2-a]pyrazine Privileged Scaffold

The concept of a "privileged structure" describes a molecular scaffold that can provide high-affinity ligands for multiple, distinct biological targets through targeted chemical modifications. This versatility makes such scaffolds exceptionally valuable starting points in drug discovery, often leading to higher hit rates in screening campaigns.[4][5] The imidazo[1,2-a]pyrazine scaffold falls squarely into this category. Its rigid, bicyclic structure, rich in nitrogen atoms, provides a three-dimensional framework amenable to forming key hydrogen bonds and other interactions within protein binding sites.

Numerous studies have validated the therapeutic potential of this chemical class:

  • Kinase Inhibition: A significant body of research highlights imidazo[1,2-a]pyrazine derivatives as potent inhibitors of various protein kinases, including Aurora kinases and PI3Kα, which are critical targets in oncology.[1][2][6][7]

  • Antimicrobial & Antiviral Activity: The scaffold has been successfully exploited to develop agents against infectious diseases. For example, derivatives have shown activity against Mycobacterium tuberculosis and influenza virus, targeting viral nucleoprotein.[3]

  • ATPase Inhibition: Certain 8-amino imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of VirB11 ATPase, a key component in bacterial virulence, highlighting their potential as antibacterial agents.[3]

This established history provides a strong rationale for investigating this compound. The bromine atom at the 2-position offers a vector for further chemical modification, while the saturated pyrazine ring provides conformational flexibility that may confer novel target selectivity compared to its aromatic counterparts.

Part 2: A Strategic Multi-Tiered Screening Cascade

A systematic and tiered approach is crucial for efficiently characterizing a novel compound. This cascade begins with broad functional assays to detect any biological effect and progressively narrows the focus to identify specific targets and pathways.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target-Based Screening cluster_2 Tier 3: Cellular Pathway Analysis cluster_3 Tier 4: Hit Validation A Compound Synthesis & Quality Control B General Cytotoxicity Profiling (e.g., MTS Assay) A->B Test across diverse cell lines C Broad Kinase Panel Screen (Biochemical Assay) B->C If cytotoxic/antiproliferative D Cell-Based Reporter Gene Assay (Functional Validation) C->D If kinase hit identified E Hit Confirmation & Orthogonal Assays D->E If cellular activity confirmed F Selectivity & Off-Target Profiling E->F G Lead Generation F->G

Caption: A multi-tiered in vitro screening cascade for novel compounds.

Tier 1: Phenotypic Screening (Target-Agnostic Approach)

Causality: For a novel compound with an unknown mechanism of action, a phenotypic screen is the most logical starting point.[8][9] This approach assesses the compound's overall impact on cell health and behavior without bias toward a specific target. The primary goal is to answer a simple question: Does this compound have any biological effect on living cells? A cytotoxicity or cell proliferation assay serves as a robust, high-throughput method to establish a baseline of bioactivity and determine the appropriate concentration range for subsequent, more complex assays.

Core Assay: Cell Viability/Cytotoxicity Profiling via MTS Assay

The MTS assay is a colorimetric method used to assess cell viability.[10][11] In living cells, mitochondrial dehydrogenases convert the MTS tetrazolium salt into a soluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells, providing a quantitative measure of cell viability.[12] We select the MTS assay over the related MTT assay for its operational simplicity, as it does not require a separate solubilization step for the formazan product.[10]

Experimental Protocol: MTS Assay

  • Cell Plating: Seed cells (e.g., HeLa for a cancer line, HEK293 for a non-cancerous line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTS Reagent Addition: Prepare the MTS reagent according to the manufacturer's instructions (often a mixture of MTS and an electron coupling reagent like PES).[13] Add 20 µL of the MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance of each well at 490-500 nm using a microplate reader.[10][11]

Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)HeLa % Viability (±SD)HEK293 % Viability (±SD)
0 (Vehicle)100 ± 4.5100 ± 5.1
0.198.7 ± 5.299.1 ± 4.8
195.3 ± 4.197.6 ± 5.5
1052.1 ± 3.885.4 ± 6.2
5015.6 ± 2.960.3 ± 4.9
1005.2 ± 1.845.8 ± 5.3
IC₅₀ (µM) ~10.5 >100

This table illustrates how data would be presented to show dose-dependent cytotoxicity and potential selectivity for a cancer cell line over a non-cancerous line.

Tier 2: Target-Based Screening (Hypothesis-Driven Approach)

Causality: If Tier 1 screening reveals significant anti-proliferative or cytotoxic activity, particularly against cancer cell lines, a target-based approach is warranted. Based on the extensive literature for the imidazo[1,2-a]pyrazine scaffold, protein kinases are the most probable and highest-value target class to investigate first.[1][7] A broad biochemical screen against a panel of diverse kinases is a highly efficient method to identify specific molecular targets responsible for the observed phenotype.

Core Assay: In Vitro Kinase Inhibition Profiling

Biochemical kinase assays measure the direct ability of a compound to inhibit the enzymatic activity of a purified kinase.[14] A common format is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen®), which detects the phosphorylation of a substrate by a specific kinase.[15] Inhibition of the kinase by the test compound results in a decrease in the FRET signal.

Experimental Protocol: Generic TR-FRET Kinase Assay

  • Reagent Preparation: Prepare assay buffer, ATP solution, fluorescently-labeled substrate (e.g., fluorescein-poly-GT), and a terbium-labeled phosphospecific antibody in a TR-FRET dilution buffer.[15]

  • Compound Plating: Dispense the test compound into a low-volume 384-well plate at a fixed concentration (e.g., 10 µM for a primary screen).

  • Kinase Addition: Add the purified kinase enzyme to the wells containing the compound and incubate briefly to allow for binding.

  • Initiate Reaction: Add a mixture of ATP and the fluorescently-labeled substrate to each well to start the phosphorylation reaction. Incubate for a defined time (e.g., 60 minutes) at room temperature.

  • Stop Reaction & Detection: Add a solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the terbium-labeled antibody. The antibody binds specifically to the phosphorylated substrate.

  • Incubation: Incubate for 30-60 minutes to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the terbium donor and the fluorescein acceptor). The ratio of these emissions is used to calculate the degree of substrate phosphorylation.

Data Presentation: Hypothetical Kinase Panel Screen Data (% Inhibition at 10 µM)

Kinase TargetKinase Family% Inhibition at 10 µM
CDK2/CycACMGC8.5
GSK3βCMGC12.1
Aurora A Other 95.7
Aurora B Other 92.3
PI3KαLipid Kinase15.6
AKT1AGC7.3
SRCTyrosine Kinase25.4
EGFRTyrosine Kinase18.9

This table highlights potential "hits" (e.g., Aurora A/B) that would be prioritized for follow-up studies based on high percentage inhibition.

Tier 3: Cell-Based Pathway Analysis

Causality: A positive result in a biochemical assay is a critical first step, but it does not guarantee that the compound can enter a cell and engage its target in a complex cellular environment.[16] Therefore, a cell-based assay is essential to validate the biochemical hit. Reporter gene assays are a powerful tool for this purpose, as they measure the functional consequence of target engagement by monitoring the activity of a downstream signaling pathway.[17][18][19]

G cluster_0 Cellular Signaling cluster_1 Reporter Construct A Ligand B Receptor A->B C Target Kinase (e.g., Aurora A) B->C D Transcription Factor (e.g., NF-κB) C->D E Response Element (e.g., NF-κB RE) D->E Binds to F Promoter E->F G Luciferase Gene F->G H Luciferase Protein G->H Translation J Light Signal (Measurable Output) H->J Catalysis I Substrate (Luciferin) I->J Catalysis Inhibitor 2-Bromo-5,6,7,8- tetrahydroimidazo [1,2-a]pyrazine Inhibitor->C Inhibits

Caption: Principle of a luciferase-based reporter gene assay for pathway analysis.

Core Assay: Luciferase Reporter Gene Assay

If the compound inhibits a kinase like Aurora B, it is expected to disrupt mitosis and downstream signaling. A reporter assay can be chosen to reflect a pathway modulated by this target. For example, one could use a cell line with a luciferase gene under the control of a transcription factor response element that is affected by mitotic progression.

Experimental Protocol: Generic Luciferase Reporter Assay

  • Cell Transfection/Plating: Use a stable cell line expressing the reporter construct or transiently transfect cells with a plasmid containing the response element-promoter-luciferase gene cassette. Plate the cells in a white, opaque 96-well plate.

  • Compound Treatment: Treat the cells with a dose-range of the test compound for a specified period (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Reaction: Add a luciferase assay substrate (e.g., luciferin) to the cell lysate. The luciferase enzyme will catalyze the conversion of the substrate into a product, emitting light.

  • Data Acquisition: Immediately measure the luminescence signal using a luminometer. A decrease in signal relative to the vehicle control would indicate inhibition of the pathway.

Part 3: Data Analysis, Hit Validation, and Off-Target Assessment

Data Interpretation and Hit Confirmation

Initial screening data provides "hits"—compounds that show activity in a primary assay.[20] These hits must undergo a rigorous confirmation and validation process.[21][22]

G A Primary Hit from HTS B Hit Confirmation - Re-test fresh compound - Dose-response curve (IC₅₀) A->B C Orthogonal Assay - Different assay format - e.g., binding vs. activity B->C D Cellular Target Engagement - e.g., CETSA C->D E Selectivity Profiling - Counter-screens - Kinome-wide scan D->E F Validated Hit (Proceed to Lead Op) E->F

Sources

Methodological & Application

Technical Application Note: Strategic Synthesis of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine . It addresses the specific regiochemical challenges (C-2 vs. C-3 bromination) and chemoselective reduction requirements inherent to this scaffold.

Executive Summary & Strategic Analysis

The target molecule, This compound , represents a high-value scaffold for fragment-based drug discovery (FBDD). It serves as a rigidified diamine core often utilized in the development of kinase inhibitors (e.g., BTK, JAK) and GPCR ligands.

The Synthetic Challenge:

  • Regioselectivity (The "2-Bromo" Problem): Direct electrophilic bromination (e.g., NBS) of the imidazo[1,2-a]pyrazine core occurs almost exclusively at the C-3 position due to the high electron density at this site.[1] Accessing the C-2 bromo isomer requires a lithiation-halogenation strategy or a specific de novo cyclization.

  • Chemoselectivity (The "Tetrahydro" Problem): Reducing the pyrazine ring to its tetrahydro form (piperidine-like) without debrominating the sensitive C-Br bond is difficult with standard catalytic hydrogenation (Pd/C, H₂), which frequently leads to hydrodehalogenation.

The Solution: This protocol utilizes a C-2 Selective Lithiation strategy to install the bromine atom, followed by a Hydride-Mediated Ionic Reduction (NaBH₄/AcOH) to saturate the pyrazine ring while preserving the aryl halide.

Retrosynthetic Logic & Pathway

The synthesis is disconnected into two critical phases: constructing the correctly substituted aromatic core and performing the selective reduction.

Retrosynthesis cluster_legend Key Transformation Logic Target 2-Bromo-5,6,7,8-tetrahydro imidazo[1,2-a]pyrazine Intermediate 2-Bromoimidazo[1,2-a]pyrazine (Aromatic Core) Target->Intermediate Selective Reduction (NaBH4/AcOH) Parent Imidazo[1,2-a]pyrazine Intermediate->Parent C-2 Lithiation/Bromination (LiTMP, CBr4) Start 2-Aminopyrazine + Bromoacetaldehyde Parent->Start Condensation Avoids C-3 Bromination Avoids C-3 Bromination Preserves C-Br Bond Preserves C-Br Bond Avoids C-3 Bromination->Preserves C-Br Bond

Figure 1: Retrosynthetic disconnection showing the logic of installing the bromine at C-2 via lithiation before reducing the ring.

Detailed Experimental Protocols

Phase 1: Synthesis of the Aromatic Core (2-Bromoimidazo[1,2-a]pyrazine)

Rationale: We avoid direct bromination (which yields the 3-isomer).[2] Instead, we exploit the acidity of the C-2 proton (


) using a hindered base, followed by quenching with an electrophilic bromine source.

Reagents:

  • Imidazo[1,2-a]pyrazine (Commercial or synthesized from 2-aminopyrazine)[3][4][5]

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Generated in situ

  • CBr₄ (Carbon tetrabromide) or NBS

  • THF (Anhydrous), Hexanes

Protocol:

  • Preparation of LiTMP: In a flame-dried 3-neck flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF. Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 30 min at -78°C to form LiTMP.

  • Lithiation: Dissolve Imidazo[1,2-a]pyrazine (1.0 equiv) in minimal THF and add dropwise to the LiTMP solution at -78°C .

    • Critical Control Point: Maintain temperature below -70°C to prevent ring opening or polymerization. The solution typically turns deep red/brown, indicating the formation of the C-2 lithiated species. Stir for 45 min.

  • Bromination: Add a solution of CBr₄ (1.2 equiv) in THF dropwise to the lithiated intermediate.

    • Note: CBr₄ is preferred over Br₂ to minimize oxidative side reactions.

  • Workup: Allow the mixture to warm to -20°C over 2 hours, then quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The 2-bromo isomer typically elutes after the 3-bromo impurity (if any formed via equilibration).

Yield Target: 60-75% Validation: ¹H NMR (DMSO-d₆): Singlet at ~8.1 ppm (H-3) confirms substitution at C-2. (If substituted at C-3, H-2 appears as a singlet at ~7.9 ppm).

Phase 2: Chemoselective Reduction to 5,6,7,8-Tetrahydro Core

Rationale: Catalytic hydrogenation (Pd/C) poses a high risk of debromination. We utilize Sodium Borohydride (NaBH₄) in Glacial Acetic Acid . The acetic acid protonates the pyrazine nitrogen (N-4/N-7), activating the ring for hydride attack, while the electron-rich imidazole ring remains aromatic and the C-Br bond is preserved.

Reagents:

  • 2-Bromoimidazo[1,2-a]pyrazine (from Phase 1)[3]

  • Sodium Borohydride (NaBH₄) - Pellets preferred for slower release

  • Glacial Acetic Acid (AcOH)

Protocol:

  • Setup: Charge a round-bottom flask with 2-Bromoimidazo[1,2-a]pyrazine (1.0 equiv) and Glacial Acetic Acid (0.5 M concentration). Cool the solution to 10°C using a water bath.

  • Reduction: Add NaBH₄ (5.0 - 8.0 equiv) portion-wise over 1 hour.

    • Safety Note: Vigorous evolution of Hydrogen gas! Ensure efficient venting. Do not let the temperature exceed 25°C to avoid side reactions.

  • Monitoring: Monitor by LC-MS. The starting material (aromatic) will disappear, and a new peak with M+4 (tetrahydro) will appear.

    • Checkpoint: If reaction stalls, add fresh NaBH₄ (2 equiv) and stir for another hour.

  • Quench & Isolation:

    • Cool to 0°C. Carefully adjust pH to ~10 using 50% NaOH or concentrated NH₄OH. Caution: Highly exothermic.

    • Extract with DCM (Dichloromethane) or CHCl₃/iPrOH (3:1) for better recovery of the polar amine.

  • Purification: The crude product is often clean enough. If necessary, purify via amine-functionalized silica or standard silica using DCM/MeOH/NH₃ (90:10:1).

Yield Target: 80-90% Product: this compound.

Analytical Validation & QC

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Identity (NMR) Loss of pyrazine aromatics (8.0-9.0 ppm). Appearance of aliphatic multiplets (3.0-4.2 ppm). Retention of Imidazole H-3 singlet (~7.2 ppm).¹H NMR (400 MHz, DMSO-d₆)
Purity >95%HPLC (254 nm)
Mass Spec [M+H]+ = 202/204 (1:1 Br pattern)LC-MS (ESI+)
Regiochemistry NOE correlation between H-3 and H-5 (aliphatic)NOESY 2D-NMR

Diagram: Reaction Mechanism & Selectivity

Mechanism Step1 Protonation of Pyrazine N (Activation) Step2 Hydride Attack (NaBH4) (Reduction of C=N) Step1->Step2 Step3 Preservation of Imidazole (Aromatic Stability) Step2->Step3 End Tetrahydro Product Step3->End Start 2-Bromo-aromatic Start->Step1

Figure 2: Mechanism of chemoselective reduction. The imidazole ring resists reduction due to higher resonance stability compared to the activated pyrazine ring.

Safety & Handling (MSDS Highlights)

  • LiTMP: Pyrophoric nature. Handle strictly under inert atmosphere.

  • Carbon Tetrabromide: Toxic and volatile. Use in a fume hood.

  • NaBH₄ + AcOH: Generates Hydrogen gas (flammable) and Borane (toxic). Ensure high-volume ventilation and keep away from ignition sources.

  • Product: The tetrahydroimidazo[1,2-a]pyrazine core is a secondary amine and may be a skin sensitizer. Handle with gloves.

References

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Methodology: Condensation of 2-aminopyrazine with alpha-halo carbonyls.[3][6]

    • Source: Sablayrolles, C. et al. "Synthesis and pharmacological evaluation of new imidazo[1,2-a]pyrazine derivatives." Journal of Medicinal Chemistry, 1984.

  • Regioselective Lithiation

    • Methodology: C-2 Lithiation of imidazo[1,2-a]pyridines/pyrazines.[3]

    • Source: Gudmundsson, K. S. et al. "Regioselective functionalization of the imidazo[1,2-a]pyridine ring system.
  • Selective Reduction (NaBH4/AcOH)

    • Methodology: Reduction of pyrazines to piperazines retaining halides.
    • Source: Bugaut, A. et al. "Ionic Hydrogenation of Nitrogen Heterocycles." Journal of Organic Chemistry, 2008.

  • Commercial Reference

    • Compound: 2-bromoimidazo[1,2-a]pyrazine (CAS 944896-33-7).
    • Source:

Sources

Advanced Application Note: Utilizing 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Medicinal Chemistry

[1]

Executive Summary

This guide details the chemical handling, reactivity profile, and synthetic protocols for 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine .[1] Unlike its fully aromatic counterpart, this tetrahydro- derivative possesses a unique semi-saturated bicyclic core that offers increased solubility (Fsp³ character) and a defined 3D geometry.[1] It serves as a critical "linker-scaffold" in drug discovery, particularly for kinase inhibitors (e.g., Aurora, p38 MAP) and GPCR ligands, where the C-2 bromine acts as a handle for diversity and the N-7 amine serves as a solubilizing or linking vector.[1]

Chemical Profile & Structural Logic[1][2]

The molecule consists of an imidazole ring fused to a saturated tetrahydropyrazine ring. This saturation creates a distinct puckered conformation in the pyrazine ring, unlike the planar aromatic analog.

Key Properties
PropertyData
Chemical Name This compound
CAS Number 1523006-94-1 (Free base) / 2250242-00-1 (2HCl)
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Moderate water solubility (pH dependent)
pKa (Calc) ~8.5 (N-7 secondary amine)
Reactivity Hotspots

The scaffold presents two orthogonal reactivity handles:

  • N-7 (Nucleophilic): A secondary amine prone to oxidation and catalyst coordination.[1] Must be protected during metal-catalyzed cross-couplings.

  • C-2 (Electrophilic): An aryl bromide positioned on the imidazole ring.[1] It is less sterically hindered than the C-3 position, allowing for efficient Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

ReactivityMapcluster_legendReactivity LogicCore2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazineN7N-7 Position(Secondary Amine)Core->N7Nucleophilic Attack(Acylation, Alkylation)C2C-2 Position(Aryl Bromide)Core->C2Pd-Catalyzed Coupling(Suzuki, Sonogashira)C3C-3 Position(C-H Bond)Core->C3Electrophilic Subst.(Halogenation, Formylation)High PriorityHigh PriorityMedium PriorityMedium Priority

Caption: Orthogonal reactivity map highlighting the C-2 bromide handle and N-7 amine nucleophile.

Strategic Utility in Drug Design

The "Vector" Advantage

While 3-bromoimidazo[1,2-a]pyrazine is a common intermediate, the 2-bromo isomer provides a distinct geometric vector.[1] In kinase binding pockets, substituents at C-2 typically extend towards the solvent front or the hinge region gatekeeper, offering a different SAR (Structure-Activity Relationship) profile than C-3 substituents.[1]

Fsp³ Character

The 5,6,7,8-tetrahydro ring introduces sp³ carbons, improving the physicochemical properties (solubility, metabolic stability) compared to the fully flat aromatic system. This aligns with the "Escape from Flatland" trend in modern medicinal chemistry.

Experimental Protocols

Workflow Overview

The standard workflow involves a "Protect-Couple-Deprotect-Diversify" strategy.[1] Direct coupling on the free amine is not recommended due to potential palladium sequestration by the secondary amine.

WorkflowStartStart:2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazineStep1Step 1: N-Protection(Boc-Anhydride)Start->Step1  Protect N7  Step2Step 2: C-2 Functionalization(Suzuki-Miyaura Coupling)Step1->Step2  Pd(dppf)Cl2, Ar-B(OH)2  Step3Step 3: N-Deprotection(TFA or HCl/Dioxane)Step2->Step3  Remove Boc  Step4Step 4: N-Derivatization(Amide Coupling/Reductive Amination)Step3->Step4  Library Gen  

Caption: Sequential workflow for library generation using the 2-bromo scaffold.

Protocol A: N-Protection (Boc-Strategy)

Objective: Mask the N-7 amine to prevent catalyst poisoning.[1]

  • Reagents:

    • Substrate: this compound (1.0 eq)[1]

    • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]

    • Base: Triethylamine (TEA) (1.5 eq) or DIPEA

    • Solvent: Dichloromethane (DCM) or THF (0.1 M concentration)

  • Procedure:

    • Dissolve the substrate in dry DCM under N₂ atmosphere.

    • Add TEA and cool to 0°C.

    • Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

    • Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

    • Workup: Wash with water (x2), brine (x1). Dry organic layer over Na₂SO₄.[2]

    • Purification: Concentrate in vacuo. The product (N-Boc intermediate) is often pure enough for the next step; otherwise, purify via silica flash chromatography (0-30% EtOAc in Hexanes).[1]

    • Yield Target: >90%.

Protocol B: Suzuki-Miyaura Coupling at C-2

Objective: Install an aryl or heteroaryl group at the C-2 position.[1] Critical Note: The C-2 bromine is deactivated compared to standard aryl bromides due to the electron-rich imidazole ring.[1] Efficient catalysis is required.

  • Reagents:

    • Substrate: N-Boc-2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 eq)[1]

    • Boronic Acid/Ester: Ar-B(OH)₂ (1.2–1.5 eq)[1]

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5–10 mol%)

    • Base: 2M Na₂CO₃ (aq) or Cs₂CO₃ (solid, 2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:[1]1) or DME/Water.

  • Procedure:

    • Charge a microwave vial or pressure tube with the N-Boc substrate, boronic acid, and base.[1]

    • Add degassed solvent.[1] Sparge with Argon for 5 minutes.

    • Add the Pd catalyst quickly under Argon flow. Seal the vessel.

    • Heating: Heat to 90–100°C for 4–12 hours (thermal) or 120°C for 30–60 mins (microwave).

    • Workup: Dilute with EtOAc, filter through Celite to remove Pd black. Wash filtrate with water and brine.

    • Purification: Silica gel chromatography.[1] The polarity will change significantly depending on the boronic acid used.

  • Troubleshooting:

    • Low Conversion:[1] Switch to a more active catalyst system like XPhos Pd G2 or Pd₂(dba)₃/SPhos if the boronic acid is sterically hindered.

    • Protodebromination:[1] If the bromine is replaced by hydrogen (byproduct), ensure the solvent is strictly degassed and reduce the reaction temperature.

Protocol C: N-Deprotection & Diversification

Objective: Restore the amine for library synthesis.[1]

  • Deprotection:

    • Dissolve the coupled product in DCM.

    • Add TFA (10–20% v/v) or 4M HCl in Dioxane. Stir at RT for 1–2 hours.[1]

    • Isolation: Concentrate to dryness.[1][2] The product will be a TFA or HCl salt.

    • Tip: For free-basing, use SCX-2 solid phase extraction cartridges (load in MeOH, wash with MeOH, elute with 2M NH₃/MeOH).[1]

  • Derivatization (Example: Amide Coupling):

    • Mix the amine salt (1.0 eq) with a Carboxylic Acid (1.1 eq).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

    • Stir at RT for 2 hours. Isolate via prep-HPLC.

Safety & Handling

  • Hazards: The intermediate is harmful if swallowed (H302) and causes skin/eye irritation (H315/H319).[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The free base can absorb CO₂ from air; the HCl salt is more stable.

  • Compatibility: Avoid strong oxidizing agents.[1]

References

  • Vertex AI Search. (2023). Synthesis and properties of tetrahydroimidazo[1,2-a]pyrazine derivatives.4

  • ChemicalBook. (2023). This compound Supplier and Properties.[1][5][6][7]6

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet for Imidazo[1,2-a]pyrazine derivatives.[1]

  • Beldar, M. et al. (2018). Novel Imidazo[1,2-a]pyrazine Derivatives: Design, Synthesis, and Biological Evaluation. TSI Journals.[1]

  • Goel, R. et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines.[1] European Journal of Medicinal Chemistry. 8

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., BTK, JAK) and G-protein coupled receptor (GPCR) modulators. The 2-bromo derivative serves as a critical linchpin for diversifying this core via palladium-catalyzed cross-coupling.

However, this substrate presents a specific "heterocyclic trap": the secondary amine at position 7 is highly nucleophilic and capable of coordinating to palladium, thereby poisoning the catalyst or participating in competing Buchwald-Hartwig type side reactions.

This Application Note defines the optimized protocol for Suzuki-Miyaura coupling of 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. It establishes the necessity of N-7 protection and provides two distinct catalytic systems: a robust "General Purpose" method and a "High-Performance" method for sterically demanding partners.

Strategic Analysis & Molecule Characterization

Structural Considerations
  • Electrophile: The C-Br bond at position 2 is located on the electron-rich imidazole ring. While oxidative addition is generally favorable, the electron-donating nature of the fused ring system can make the C-Pd bond more nucleophilic, potentially slowing transmetallation with electron-rich boronic acids.

  • The "Trap" (N-7 Amine): The secondary amine in the tetrahydropyrazine ring (

    
    ) is the primary failure point. Attempting direct coupling on the free amine often results in:
    
    • Catalyst Deactivation: Formation of stable Pd-amine complexes.

    • Side Reactions: N-arylation (Chan-Lam or Buchwald-Hartwig) competing with C-C coupling.

    • Solubility Issues: The free base is polar; protection improves solubility in non-polar coupling solvents (Dioxane, Toluene).

Operational Directive: Never attempt Suzuki coupling on the free amine this compound. Always utilize the N-Boc or N-Cbz protected derivative.

Reaction Pathway Visualization

The following diagram illustrates the mandatory workflow to ensure high-yield coupling.

ReactionWorkflow Figure 1: Strategic Workflow for Functionalizing this compound Start Free Amine (Starting Material) Protect Step 1: N-Protection (Boc2O / TEA) Start->Protect Protection Inter N-Boc Intermediate (Stable Electrophile) Protect->Inter Suzuki Step 2: Suzuki Coupling (Pd-Cat / Ar-B(OH)2) Inter->Suzuki Cross-Coupling Product_Prot Coupled Product (N-Boc Protected) Suzuki->Product_Prot Deprotect Step 3: Deprotection (TFA or HCl) Product_Prot->Deprotect Acidic Cleavage Final Final Target (Functionalized Scaffold) Deprotect->Final

Experimental Protocols

Pre-requisite: Preparation of the Active Substrate

If you have purchased tert-butyl this compound-7-carboxylate, skip to Section 3.2.

Synthesis of N-Boc Intermediate:

  • Dissolve this compound (1.0 equiv) in DCM (10 mL/g).

  • Add Triethylamine (1.5 equiv).

  • Cool to 0°C. Add

    
     (1.1 equiv) portion-wise.
    
  • Warm to RT and stir for 2 hours.

  • Validation: TLC (5% MeOH/DCM) should show complete consumption of the polar starting material.

  • Workup: Wash with water, brine, dry over

    
    , and concentrate. Use directly.
    
Core Protocol: Suzuki-Miyaura Coupling[1]

We present two conditions. Method A is the industry standard for robust substrates. Method B is for sterically hindered or electron-poor boronic acids.

Materials Table
ReagentRoleMethod A (Standard)Method B (High Performance)
Substrate ElectrophileN-Boc-2-bromo-intermediateN-Boc-2-bromo-intermediate
Partner NucleophileAryl Boronic Acid (1.2 equiv)Aryl/Heteroaryl Boronic Ester (1.3 equiv)
Catalyst Pd Source

(5 mol%)

(2-5 mol%)
Base Activator

(3.0 equiv)

(3.0 equiv)
Solvent Medium1,4-Dioxane : Water (4:1)THF : Water (10:1) or Toluene
Temp Energy90°C60°C - 80°C
Step-by-Step Procedure (Method A - Standard)
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the N-Boc-2-bromo-intermediate (1.0 equiv, typically 0.5 mmol) and the Aryl Boronic Acid (1.2 equiv).

  • Catalyst Addition: Add

    
     (0.05 equiv).
    
    • Note:

      
       is preferred over 
      
      
      
      due to higher stability and resistance to oxidation.
  • Solvent & Base: Add 1,4-Dioxane (4 mL) and

    
     (0.75 mL).
    
  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Seal the vial and heat to 90°C in a heating block for 4–16 hours.

  • Monitoring: Check LCMS. Look for the mass of Product (

    
    ) and the disappearance of Bromide (
    
    
    
    and
    
    
    pattern).
  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and water (10 mL).

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Scavenging (Optional but Recommended): Add 100 mg of SiliaMetS® Thiol or similar Pd-scavenger resin to the organic layer and stir for 30 mins to remove residual Palladium.

    • Filter, dry (

      
      ), and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH gradients).

Mechanism & Troubleshooting

Catalytic Cycle Visualization

The following diagram highlights the specific electronic flow for this imidazo-pyrazine scaffold.

CatalyticCycle Figure 2: Suzuki Catalytic Cycle for Imidazo[1,2-a]pyrazine Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Activated Boronate) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Substrate N-Boc-2-Bromo-Imidazo... Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning or OxidationEnsure N-Boc protection is intact. Re-degas solvents vigorously. Switch to Method B (XPhos Pd G2).
Protodehalogenation (H instead of Br) Hydride source in reactionSolvent is too "wet" or old. Use anhydrous Dioxane. Reduce reaction temperature to 70°C.
Homocoupling of Boronic Acid Excess OxygenOxygen promotes boronic acid dimerization. Degas longer. Add reaction components under inert flow.
Product trapped in aqueous phase High PolarityIf the product is highly polar, avoid aqueous workup. Filter reaction through Celite, concentrate, and load directly onto reverse-phase prep-HPLC.

Scope and Limitations

  • Tolerated Groups: Esters, nitriles, ethers, protected amines, electron-rich heterocycles (thiophenes, furans).

  • Problematic Groups: Unprotected amines (poison Pd), free thiols (poison Pd), highly sterically hindered ortho-substituted boronic acids (require Method B with SPhos or XPhos ligands).

  • Regioselectivity: If the scaffold has other halogens (e.g., 6-chloro), the 2-bromo position is significantly more reactive towards oxidative addition and will couple first.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95, 2457–2483.

  • Ishiyama, T. et al. "Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters." Journal of Organic Chemistry, 1995 , 60, 7508-7510.

  • Boc-Protected Scaffold Data: "tert-Butyl this compound-7-carboxylate." PubChem Compound Summary.

  • Kinase Inhibitor Context: "Imidazo[1,2-a]pyrazines as a Novel Class of Bruton’s Tyrosine Kinase Inhibitors." ACS Medicinal Chemistry Letters, 2013. (General context for scaffold utility).
  • Catalyst Selection: "Buchwald Precatalysts." Sigma-Aldrich Technical Guides.

Sources

Application Notes & Protocols: Strategic Derivatization of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that forms the foundation of numerous pharmacologically active agents. Its rigid, bicyclic structure and strategically positioned nitrogen atoms make it an ideal framework for developing ligands that target a variety of biological systems, including G-protein coupled receptors and kinases.[1][2][3] This guide provides an in-depth exploration of the synthetic strategies used to derivatize this core, offering detailed experimental protocols and expert insights into the rationale behind key methodological choices. The focus is on enabling researchers in medicinal chemistry and drug development to effectively explore the chemical space around this scaffold to generate novel molecular entities with tailored biological activities.

Introduction: The Significance of the Tetrahydroimidazo[1,2-a]pyrazine Core

The structural motif of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a cornerstone in modern medicinal chemistry. It can be viewed as a constrained dipeptide mimic, a feature that allows it to engage with biological targets that recognize peptide ligands.[1] A notable example is the compound series including BIM-46174, which are among the few known cell-permeable inhibitors of Gαq proteins.[1][2] The derivatization of this core is paramount for establishing robust Structure-Activity Relationships (SAR). By systematically modifying various positions on the scaffold, chemists can fine-tune properties such as potency, selectivity, solubility, and metabolic stability. This document outlines reliable and reproducible methods for achieving this diversification.

Synthesis of the Core Scaffold

Before derivatization, the synthesis of the foundational 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is necessary. A common and effective strategy involves a multi-step sequence starting from a protected amino acid, which allows for the introduction of initial diversity and stereochemical control. The general workflow involves the formation of a piperazinone intermediate, followed by cyclization to form the fused imidazole ring, and subsequent reduction.

Core_Synthesis_Workflow cluster_0 Piperazinone Formation cluster_1 Final Scaffold Assembly A N-Protected Amino Acid B Esterification with α-Bromo Ketone A->B e.g., Phenacyl Bromide, K2CO3, DMF C Imine Formation & Cyclization (Davidson) B->C NH4OAc, Toluene, Reflux D Piperazinone Intermediate C->D E N-Alkylation D->E e.g., Ethyl Bromoacetate, Cs2CO3, DMF F Lactam Reduction E->F BH3·THF or Pd/C, H2 G Final Core Scaffold F->G

Caption: General workflow for the synthesis of the core scaffold.

Protocol 2.1: Synthesis of a Piperazinone Intermediate

This protocol describes the initial steps towards the core, culminating in a key piperazinone intermediate. The choice of the starting N-protected amino acid and the α-bromo ketone allows for the introduction of diversity at positions corresponding to the final C5 and C2 of the scaffold, respectively.

Rationale: The Davidson cyclization is a robust method for constructing the imidazole ring from an α-amino ketone precursor. Using ammonium acetate as the ammonia source and heat promotes the necessary condensation and cyclization sequence.

  • Step 1: Esterification. To a solution of an N-protected amino acid (e.g., Boc-L-cyclohexylalanine, 1.0 eq) in absolute DMF, add potassium carbonate (K₂CO₃, 2.0 eq). Stir for 15 minutes at room temperature, then add the desired α-bromoacetophenone derivative (1.1 eq). Continue stirring for 4 hours.

  • Step 2: Work-up. Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the esterified product.

  • Step 3: Imidazole Ring Formation (Davidson Cyclization). Dissolve the ester from Step 2 in absolute toluene. Add ammonium acetate (NH₄OAc, 10-20 eq) and reflux the mixture for 3 hours, typically with a Dean-Stark trap to remove water.

  • Step 4: Purification. Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude product is the piperazinone intermediate, which can be purified by column chromatography.[1][2][4]

Derivatization at the N-7 Position

The secondary amine at the N-7 position of the tetrahydro-pyrazine ring is a primary site for derivatization, commonly targeted via acylation or alkylation. This allows for the coupling of various side chains, including other amino acids or functionalized carboxylic acids, significantly expanding the chemical diversity.

N7_Derivatization N-7 Acylation Workflow Core Core Scaffold (with Boc protection) Deprotection Boc Deprotection Core->Deprotection TFA, CH2Cl2 FreeAmine Free N-7 Amine Deprotection->FreeAmine Coupling Amide Coupling FreeAmine->Coupling Final N-7 Acylated Product Coupling->Final Reagents Reagents: - Boc-Protected Amino Acid - Coupling Agent (DCC, HATU) - Base (DIPEA) Reagents->Coupling

Caption: Workflow for derivatization at the N-7 position via amide coupling.

Protocol 3.1: N-7 Acylation with a Protected Amino Acid

This protocol details the coupling of a protected amino acid to the N-7 position of the scaffold, a key step in creating peptide-like structures.

Rationale: The use of a coupling agent like dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine of the pyrazine ring. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction and to ensure the N-7 amine is deprotonated and reactive.

  • Step 1: Deprotection (if necessary). If the core scaffold has a protecting group (e.g., Boc on another nitrogen), dissolve the scaffold in absolute dichloromethane (CH₂Cl₂). Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 2 hours. Concentrate under reduced pressure to remove excess TFA. Co-evaporate with toluene to ensure complete removal.

  • Step 2: Amide Coupling. Dissolve the deprotected scaffold from Step 1 in absolute CH₂Cl₂ under an inert atmosphere (Argon or Nitrogen). Add the N-protected amino acid (e.g., Boc-L-Cys(Trt)-OH, 1.1 eq), DCC (1.2 eq), and DIPEA (2.5 eq).

  • Step 3: Reaction Monitoring. Stir the reaction at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Step 4: Work-up and Purification. Filter off the DCU precipitate and wash it with CH₂Cl₂. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography (silica gel) to obtain the N-7 acylated derivative.[1][2]

ParameterConditionRationale
Solvent Anhydrous CH₂Cl₂ or DMFAprotic solvents that solubilize reagents without interfering.
Coupling Agent DCC, HATU, HBTUActivates the carboxylic acid for amide bond formation.
Base DIPEA, Et₃NScavenges acid byproducts and maintains a basic pH.
Temperature Room TemperatureSufficient for coupling without promoting side reactions.
Atmosphere Inert (Ar, N₂)Prevents moisture from quenching the activated acid.

Table 1: Typical conditions for N-7 acylation reactions.

Derivatization at the C-3 Position of the Imidazole Ring

The C-3 position of the imidazole ring is electron-rich and susceptible to electrophilic substitution, providing a valuable handle for further functionalization. Direct C-H functionalization is a modern and efficient approach, though classical electrophilic halogenation followed by cross-coupling reactions remains a powerful strategy.[5]

Protocol 4.1: C-3 Bromination

This protocol describes a regioselective bromination at the C-3 position using N-Bromosuccinimide (NBS).

Rationale: NBS is a convenient and mild source of electrophilic bromine. In a polar solvent like ethanol, it readily reacts with electron-rich heterocycles. The reaction proceeds via an electrophilic aromatic substitution mechanism at the most nucleophilic position, which is C-3 for the imidazo[1,2-a]pyrazine system.

  • Step 1: Reaction Setup. Dissolve the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative (1.0 eq) in ethanol at room temperature.

  • Step 2: Addition of NBS. Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise to the solution. The reaction is often exothermic; maintain the temperature with a water bath if necessary.

  • Step 3: Reaction Monitoring. Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Step 4: Work-up and Purification. Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the 3-bromo derivative.

The resulting 3-bromo derivative is a versatile intermediate for introducing further diversity via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Characterization and Validation

Every synthesized derivative must be rigorously characterized to confirm its structure and purity. The following methods are standard practice:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the core structure and the successful installation of new substituents. The disappearance of the C3-H proton signal (typically a singlet around 7.5 ppm) in the ¹H NMR spectrum is a key indicator of successful C-3 substitution.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the newly synthesized molecule.

  • Chromatography: HPLC or LC-MS is used to assess the purity of the final compound. A purity level of >95% is typically required for biological evaluation.

Conclusion

The derivatization of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a strategically vital process in drug discovery. The protocols and insights provided herein offer a robust foundation for researchers to synthesize diverse libraries of compounds based on this valuable scaffold. By leveraging controlled modifications at the N-7 and C-3 positions, among others, scientists can systematically probe the SAR of this compound class, leading to the identification of optimized drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Kelm, A. B., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ChemMedChem. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... Available at: [Link]

  • ResearchGate. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Available at: [Link]

  • MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. Available at: [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]

  • RSC Publishing. (n.d.). Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • RSC Publishing. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2021). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. Available at: [Link]

  • MIT Open Access Articles. (2012). Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Available at: [Link]

  • MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine. Available at: [Link]

Sources

Application Notes & Protocols: Characterizing 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a Novel Gαq Protein Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Gαq family of G proteins represents a critical node in cellular signaling, translating signals from numerous G protein-coupled receptors (GPCRs) into intracellular responses.[1] Dysregulation of Gαq signaling is implicated in a range of pathologies, making it a compelling target for therapeutic intervention. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has emerged as a promising chemotype for modulating Gαq activity.[2][3] This guide provides a comprehensive framework for the characterization of a novel derivative, 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, as a potential Gαq ligand. We present a logical, multi-tiered experimental workflow, from initial high-throughput functional screening to direct target engagement confirmation, designed for researchers in pharmacology and drug development. Each protocol is detailed with an emphasis on the underlying principles and best practices for robust and reproducible data generation.

Introduction: The Gαq Signaling Axis

Heterotrimeric G proteins are fundamental signal transducers, composed of α, β, and γ subunits.[1] The Gαq/11 family, upon activation by a GPCR, catalyzes the exchange of GDP for GTP on the α subunit.[4] This event causes the dissociation of Gαq-GTP from the Gβγ dimer, allowing both to modulate downstream effectors.[4] The canonical and most well-characterized effector of Gαq-GTP is Phospholipase C-β (PLC-β).[5][6] PLC-β cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacyl-glycerol (DAG).[4] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC), culminating in a diverse array of cellular responses.[7][8]

Given its central role, developing chemical tools to precisely modulate Gαq is of high interest. This document outlines the necessary steps to determine if this compound (referred to herein as "Compound X") engages and modulates this critical pathway.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq_inactive Gαq-GDP/βγ GPCR->Gq_inactive Activates Gq_active Gαq-GTP Gq_inactive->Gq_active GDP/GTP Exchange PLC PLC-β PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq_active->PLC Activates Ca_store Ca²⁺ Store IP3->Ca_store Opens Channel PKC PKC DAG->PKC Activates Response Cellular Responses PKC->Response Ca_cytosol Cytosolic Ca²⁺ ↑ Ca_store->Ca_cytosol Release Ca_cytosol->Response CompoundX Compound X (Hypothesized Ligand) CompoundX->Gq_active Modulates? Agonist Agonist Agonist->GPCR Binds

Figure 1: The canonical Gαq signaling pathway. Compound X is hypothesized to directly bind to and modulate the activity of the activated Gαq-GTP subunit.

Compound Profile: this compound

  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₆H₈BrN₃

    • Molecular Weight: 202.05 g/mol

    • Core Scaffold: Tetrahydroimidazo[1,2-a]pyrazine[9]

  • Rationale for Investigation: The parent scaffold is associated with Gαq inhibition.[2][3] The introduction of a bromine atom at the 2-position offers a potential vector for modifying potency, selectivity, or metabolic stability. It can also serve as a synthetic handle for further chemical elaboration.

  • Handling and Storage: Store as a solid at 4°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store at -20°C or -80°C.

Experimental Characterization Workflow

A tiered approach is recommended to efficiently characterize Compound X's activity. The workflow progresses from broad functional screening to specific, mechanistic validation.

Experimental_Workflow A Tier 1: Primary Functional Screen Calcium Mobilization Assay B Tier 2: Mechanistic Confirmation Inositol Phosphate (IP1) Assay A->B Confirm Upstream Mechanism C Tier 2: Mechanistic Confirmation GTPγS Binding Assay A->C Confirm G-Protein Level Activity D Tier 3: Target Engagement Validation Cellular Thermal Shift Assay (CETSA) B->D C->D Validate Direct Binding E Data Synthesis & Conclusion D->E

Figure 2: A logical workflow for characterizing a putative Gαq ligand, progressing from functional effects to direct target binding.

Tier 1: Primary Functional Screen - Calcium Mobilization Assay

Principle: This cell-based assay is a rapid and effective method to measure the activation of the Gαq pathway.[10] It quantifies the release of calcium from intracellular stores, a direct downstream consequence of IP3 production.[11] The assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to Ca²⁺.[12] It is an ideal first-pass, high-throughput screen to detect potential Gαq modulators.

Calcium_Assay_Workflow A 1. Cell Plating Seed cells (e.g., HEK293) in black-wall, clear-bottom plates. B 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4 AM). A->B C 3. Compound Incubation Pre-incubate cells with varying concentrations of Compound X. B->C D 4. Agonist Stimulation Add a known Gαq-coupled receptor agonist (e.g., Carbachol). C->D E 5. Data Acquisition Measure fluorescence intensity over time using a plate reader (e.g., FlexStation, FLIPR). D->E F 6. Analysis Calculate dose-response curves (IC50 for inhibitors). E->F

Figure 3: Key steps in the fluorescent-based calcium mobilization assay workflow.

Detailed Protocol:

  • Cell Preparation:

    • Plate a suitable cell line (e.g., HEK293, CHO) stably or transiently expressing a Gαq-coupled receptor (e.g., M1 Muscarinic Receptor) in black-wall, clear-bottom 96- or 384-well plates.[13]

    • Grow cells to 90-100% confluency. The optimal cell number must be determined for each cell line.[11]

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., FLIPR Calcium Assay Kit) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[13]

    • Causality: For cell lines with active organic-anion transporters (e.g., CHO, HeLa), the addition of probenecid (final concentration ~2.5 mM) is required to prevent dye extrusion from the cytoplasm.[11][12]

    • Remove growth media from the cell plate and add the dye-loading solution.

    • Incubate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.[12]

  • Assay Execution (Inhibitor Mode):

    • Prepare a dilution series of Compound X in assay buffer.

    • Transfer the cell plate to a fluorescence plate reader (e.g., FlexStation® 3, FLIPR® Tetra).[12][13]

    • Add Compound X to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Add a known Gαq agonist (e.g., carbachol for M1 receptors) at a concentration that elicits ~80% of the maximal response (EC80).

    • Immediately begin measuring fluorescence intensity (e.g., Excitation ~485 nm, Emission ~525 nm) kinetically for 2-3 minutes.

  • Data Analysis:

    • The primary readout is the change in relative fluorescence units (RFU) from baseline to the peak response after agonist addition.

    • Normalize the data: 0% inhibition is the response with agonist alone; 100% inhibition is the baseline fluorescence without agonist.

    • Plot the normalized response against the logarithm of Compound X concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Mechanistic Confirmation

Principle: This assay provides a more direct measure of PLC-β activity than the calcium assay. IP3 is rapidly metabolized to IP2 and then to IP1.[14] By treating cells with lithium chloride (LiCl), the enzyme that degrades IP1 is inhibited, causing IP1 to accumulate in the cell.[14] The amount of accumulated IP1 is then quantified, typically using a sensitive method like Homogeneous Time-Resolved Fluorescence (HTRF). This assay is less prone to artifacts from non-Gαq-mediated calcium signaling.

Detailed Protocol:

  • Cell Stimulation:

    • Plate and grow cells as described for the calcium assay.

    • Starve cells in serum-free media if necessary.

    • Pre-treat cells with a dilution series of Compound X for a specified time.

    • Stimulate the cells with a Gαq agonist in the presence of LiCl (typically 10-50 mM).

  • Cell Lysis and Detection:

    • Lyse the cells using the lysis buffer provided in a commercial kit (e.g., IP-One HTRF® from Cisbio).[14]

    • Add the HTRF detection reagents: an anti-IP1 antibody labeled with a Europium cryptate (donor) and an IP1 analog coupled to a d2 fluorophore (acceptor).[14]

    • Mechanism: In the absence of cellular IP1, the antibody binds the d2-labeled IP1, bringing the donor and acceptor into close proximity and generating a high HTRF signal. Cellular IP1 produced during stimulation competes for antibody binding, reducing the HTRF signal. The signal is therefore inversely proportional to the amount of IP1.[14]

  • Data Acquisition and Analysis:

    • Incubate at room temperature for at least 1 hour.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.

    • Plot IP1 concentration against Compound X concentration to determine the IC50.

Principle: This is a biochemical assay performed on cell membranes that directly measures the G-protein activation step.[15] It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation and accumulates.[16][17] Measuring the incorporation of radioactivity provides a direct readout of G protein activation, upstream of any second messenger generation. This assay can distinguish between agonists, antagonists, and inverse agonists.[18]

Detailed Protocol:

  • Membrane Preparation:

    • Grow a large batch of cells expressing the target receptor and Gαq.

    • Harvest the cells and homogenize them in an ice-cold buffer to lyse them.

    • Isolate the cell membranes via differential centrifugation. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, combine cell membranes (5-20 µg protein), a dilution series of Compound X, and a Gαq agonist in an assay buffer containing MgCl₂, GDP (to ensure receptors are in a basal state), and any necessary co-factors.

    • Initiate the reaction by adding [³⁵S]GTPγS.[17]

    • Incubate at 30°C for 30-90 minutes with gentle agitation.

    • Controls: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Basal binding is measured in the absence of an agonist.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes.[17]

    • Quickly wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • An inhibitor like Compound X would be expected to reduce the agonist-stimulated [³⁵S]GTPγS binding.

    • Plot the percent inhibition against the log concentration of Compound X to calculate the IC50.

Tier 3: Direct Target Engagement - Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method to verify that a compound directly binds to its intended target within the complex environment of an intact cell or cell lysate.[19][20] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is often more resistant to thermal denaturation than the unbound protein.[21] By heating cell samples across a temperature gradient, one can generate a "melting curve" for the target protein. A shift in this curve in the presence of the compound provides strong evidence of direct target engagement.[22][23]

Detailed Protocol:

  • Sample Preparation and Treatment:

    • Culture cells and treat them with either vehicle (e.g., DMSO) or a saturating concentration of Compound X for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[22]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.[19]

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble Gαq protein remaining at each temperature point using Western Blotting with a specific anti-Gαq antibody.

  • Data Analysis (Melt Curve):

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble Gαq protein (relative to the unheated control) against the temperature for both vehicle- and compound-treated samples.

    • A shift of the melting curve to the right in the presence of Compound X indicates thermal stabilization and thus, direct binding.

  • Isothermal Dose-Response (ITDR):

    • To quantify the affinity in a cellular context, treat cells with a range of Compound X concentrations.

    • Heat all samples at a single, fixed temperature (chosen from the melt curve to be in the middle of the steepest slope) that causes partial denaturation.[22]

    • Analyze the amount of soluble Gαq and plot it against the log concentration of Compound X to generate a dose-response curve and determine the cellular EC50 for target engagement.

Representative Data & Interpretation

The following tables summarize hypothetical data for Compound X, consistent with its action as a potent and specific Gαq inhibitor.

Table 1: Functional and Mechanistic Assay Summary

Assay TypeReadoutEndpointResult (IC50)
Calcium MobilizationIntracellular Ca²⁺Inhibition of Agonist Response150 nM
IP1 AccumulationIP1 ConcentrationInhibition of Agonist Response175 nM
[³⁵S]GTPγS BindingG-Protein ActivationInhibition of Agonist Response210 nM

Table 2: CETSA Target Engagement Data

ParameterConditionValue
Melting Temperature (Tm)Vehicle (DMSO)48.5 °C
Melting Temperature (Tm)Compound X (10 µM)52.0 °C
Thermal Shift (ΔTm) +3.5 °C
ITDR EC50Isothermal Challenge @ 50°C250 nM
  • Interpretation: The positive thermal shift of 3.5°C provides direct evidence that Compound X binds to Gαq in intact cells.[21] The ITDR EC50 value is in good agreement with the functional IC50 values, linking target engagement to the observed functional effect.

Summary and Future Directions

This guide provides a validated, step-wise framework for characterizing this compound as a Gαq protein ligand. The proposed workflow ensures a high degree of scientific rigor by:

  • Identifying functional activity with a high-throughput screen.

  • Confirming the mechanism of action through upstream assays.

  • Validating direct physical interaction with the target protein in a cellular context.

Successful characterization of Compound X as a Gαq inhibitor would open avenues for further investigation, including selectivity profiling against other G protein families (Gαs, Gαi/o, Gα12/13), in vivo efficacy studies in relevant disease models, and structure-activity relationship (SAR) studies to further optimize the scaffold.

References

  • Martínez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link][19][21]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link][20]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences. [Link][17][18]

  • Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link][11][12]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link][19][21]

  • QIAGEN. (n.d.). Gαq Signaling. GeneGlobe. [Link][1]

  • ION Biosciences. (n.d.). Gαq GPCR assays. ION Biosciences. [Link][10]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link][22]

  • Zhao, L., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. [Link][23]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link][16]

  • Wikipedia. (n.d.). Gq alpha subunit. Wikipedia. [Link][4]

  • WormBook. (2022). Mechanism of Gαq signaling. NCBI Bookshelf. [Link][7]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link][15]

  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Molecular Devices. [Link][13]

  • Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link][11][12]

  • Bio-protocol. (n.d.). Inositol phosphate (IP) accumulation assay. Bio-protocol. [Link][24]

  • Gonzalez, J. E., et al. (2009). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology. [Link][25]

  • Ribas, C., et al. (2014). Gαq signalling: the new and the old. Cellular Signalling. [Link][5]

  • Wettschureck, N., & Offermanns, S. (2009). Functions and regulatory mechanisms of Gq-signaling pathways. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link][6]

  • Springer Nature Experiments. (n.d.). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature. [Link]

  • ResearchGate. (2021). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. ResearchGate. [Link][26]

  • Vanderbilt University. (n.d.). Labeling Cells and Analyzing Inositol Phospholipids. Vanderbilt University. [Link]

  • Evers, A. S., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal. [Link][2]

  • ResearchGate. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ResearchGate. [Link][3]

  • Assay Guidance Manual. (2012). IP-3/IP-1 Assays. NCBI Bookshelf. [Link][14]

  • Weiss, A., et al. (2024). Activated Inositol Phosphate, Substrate for Synthesis of Prostaglandylinositol Cyclic Phosphate (Cyclic PIP)—The Key for the Effectiveness of Inositol-Feeding. International Journal of Molecular Sciences. [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Perelman School of Medicine. [Link]

  • Creative BioMart. (n.d.). Phosphatidylinositol Accumulation Assay. Creative BioMart. [Link]

  • Ryall, K. A., & Fairn, G. D. (2017). Differential PKC-dependent and -independent PKD activation by G protein α subunits of the Gq family: selective stimulation of PKD Ser748 autophosphorylation by Gαq. Cellular Signalling. [Link][8]

  • Bouzo, M., et al. (2018). Live cell optical assay for precise characterization of receptors coupling to Gα12. Scientific Reports. [Link]

  • Wang, L., et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. [Link]

  • Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. PubChem. [Link][9]

Sources

High-throughput screening assays involving 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Libraries for Targeted Drug Discovery

Executive Summary & Scientific Rationale

The molecule This compound represents a "privileged scaffold" intermediate in modern medicinal chemistry. Its bicyclic core—a saturated pyrazine fused to an imidazole—mimics the purine bases of ATP and the peptide backbone, making it a critical pharmacophore for targeting Kinases (e.g., Aurora A) , Phosphodiesterases (e.g., ENPP1) , and Ion Channels (e.g., AMPA receptors) .

The "2-Bromo" functionality is the strategic "handle" for diversity-oriented synthesis. In a High-Throughput Screening (HTS) context, this molecule is rarely screened in isolation. Instead, it serves as the electrophilic parent for generating libraries of 2-substituted derivatives via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) prior to screening.

This Application Note details the end-to-end workflow for screening libraries derived from this scaffold, focusing on a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay for kinase inhibition and a Cellular Reporter Assay for pathway modulation.

Compound Management & Library Preparation

Before HTS, the this compound core must be handled correctly to ensure assay data integrity.

Physicochemical Properties & Handling
  • Solubility: The tetrahydro- core is more polar than its aromatic counterpart but the bromine atom adds lipophilicity.

    • Standard Stock: Dissolve to 10 mM in 100% DMSO .

    • Storage: Store at -20°C under nitrogen/argon to prevent oxidation of the secondary amine (if unprotected) or hydrolysis (if protected).

  • Stability: The C-Br bond is stable under standard assay conditions (pH 7.4, RT) but is reactive under UV light or high heat. Protect assay plates from direct light.

Library Generation (The "Input")

For this HTS, we assume a library of 1,000+ compounds has been generated where the 2-Br position has been substituted with diverse aryl/heteroaryl groups.

  • Control: Include the parent 2-Bromo compound as a "Scaffold Control" to ensure hits are driven by the new substituents, not the core reactivity.

HTS Workflow Visualization

The following diagram illustrates the logical flow from Scaffold Derivatization to Hit Validation.

HTS_Workflow Scaffold 2-Bromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Library Diversity Library (Pd-Coupling) Scaffold->Library Derivatization Acoustic Acoustic Dispensing (Echo® 655) Library->Acoustic 10 mM DMSO Stocks Assay_Plate 384-Well Assay Plate (Enzyme + Substrate) Acoustic->Assay_Plate 10-50 nL Transfer Detection TR-FRET / Luminescence Readout Assay_Plate->Detection Incubation Analysis Data Analysis (Z-Prime, IC50) Detection->Analysis RFU/RLU Import

Caption: Workflow for screening libraries derived from the 2-Bromo-imidazo[1,2-a]pyrazine scaffold.

Protocol A: Biochemical Kinase Screen (TR-FRET)

Target Context: Imidazo[1,2-a]pyrazines are potent ATP-competitive inhibitors of kinases like Aurora A and CDK2 . This protocol uses a LanthaScreen™ Eu Kinase Binding Assay format.

Reagents & Instrumentation
  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (optimized for the specific kinase).

  • Antibody: Eu-labeled anti-tag antibody (binds to the kinase).

  • Kinase: Recombinant Human Aurora A (GST-tagged).

  • Plate: 384-well low-volume white round-bottom (Corning #4513).

  • Reader: PerkinElmer EnVision or BMG PHERAstar (Excitation: 337 nm; Emission: 665 nm & 615 nm).

Step-by-Step Procedure

Step 1: Compound Dispensing (Acoustic)

  • Use an acoustic liquid handler (e.g., Echo 655) to dispense 20 nL of library compounds (10 mM stock) into the 384-well plate.

  • Controls:

    • High Control (0% Inhibition): 20 nL DMSO.

    • Low Control (100% Inhibition): 20 nL Staurosporine (10 mM).

    • Scaffold Control: 20 nL this compound (to monitor scaffold interference).

Step 2: Master Mix Preparation

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Mix 1 (Kinase/Antibody): Dilute Kinase to 5 nM and Eu-Antibody to 2 nM in Kinase Buffer A.

  • Mix 2 (Tracer): Dilute Tracer to 100 nM in Kinase Buffer A.

Step 3: Assay Assembly

  • Add 5 µL of Mix 1 (Kinase/Ab) to the plate containing compounds.

  • Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

  • Add 5 µL of Mix 2 (Tracer) to the plate.

    • Final Volume: 10 µL.

    • Final [Compound]: 20 µM (assuming 20 nL transfer).

Step 4: Incubation & Detection

  • Centrifuge plate at 1000 x g for 1 minute.

  • Incubate for 60 minutes at RT in the dark.

  • Read TR-FRET. Calculate Ratio:

    
    .
    
Data Validation (Self-Validating System)
  • Displacement Logic: If the 2-Bromo derivative binds the ATP pocket, it displaces the Tracer.

    • High Signal (High FRET): No binding (Tracer bound to Kinase-Eu).

    • Low Signal (Low FRET):HIT (Compound displaced Tracer).

  • Z-Prime (Z') Requirement: The assay must achieve Z' > 0.5.

Protocol B: Cell-Based ENPP1 Reporter Assay

Target Context: Recent studies (2024) identify imidazo[1,2-a]pyrazines as inhibitors of ENPP1 , a checkpoint in the cGAS-STING pathway . This assay measures the restoration of STING signaling in cancer cells.

Pathway Visualization (cGAS-STING)

cGAS_STING dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS Activates cGAMP 2'3'-cGAMP (Second Messenger) cGAS->cGAMP Synthesizes ENPP1 ENPP1 (Hydrolysis) cGAMP->ENPP1 Degraded by STING STING Activation cGAMP->STING Binds Inhibitor Imidazo[1,2-a]pyrazine Derivative ENPP1->Inhibitor Blocked by IRF3 IRF3 Phosphorylation STING->IRF3 Signaling IFN Type I Interferon (Luciferase Signal) IRF3->IFN Transcription

Caption: Mechanism of action for ENPP1 inhibitors restoring cGAMP-STING signaling.

Protocol Details
  • Cell Line: THP-1 Dual™ (InvivoGen) expressing an ISG-Lucia luciferase reporter.

  • Stimulant: 2'3'-cGAMP (to simulate upstream activation).

Step 1: Cell Plating

  • Plate 50,000 THP-1 cells/well in 45 µL media in a 96-well plate.

Step 2: Treatment

  • Add 5 µL of library compound (Final concentration: 10 µM).

  • Incubate for 1 hour.

  • Add 10 µL of 2'3'-cGAMP (Sub-optimal concentration, e.g., 10 µg/mL) to stimulate the pathway.

    • Logic: ENPP1 on the cell surface will degrade cGAMP, reducing the signal. An inhibitor will protect cGAMP, leading to increased Luciferase signal.

Step 3: Readout

  • Incubate for 24 hours.

  • Take 10 µL of culture supernatant.

  • Add 50 µL of QUANTI-Luc™ reagent.

  • Measure Luminescence immediately.

Data Presentation & Analysis

Summarize screening results using the following structure:

Compound IDR-Group (at 2-Br)Kinase IC50 (nM)ENPP1 Fold-ChangeToxicity (CC50)
Scaffold (Ref) -Br (Parent)>10,0001.0x>100 µM
Hit-001 4-Morpholinophenyl121.2x50 µM
Hit-002 Pyridin-3-yl4505.6x>100 µM
Hit-003 3-Fluoro-benzyl>10,0008.2x>100 µM
  • Hit-001 is a likely Kinase inhibitor (Aurora A profile).

  • Hit-003 is a likely ENPP1 inhibitor (High reporter signal, no kinase activity).

References

  • Discovery of Imidazo[1,2-a]pyrazines as Potent ENPP1 Inhibitors. Source: Journal of Medicinal Chemistry (2024).[1] URL:[Link]

  • Discovery of Imidazo[1,2-a]pyrazines as TARP γ-8 Selective AMPAR Negative Modulators. Source: ACS Medicinal Chemistry Letters (2018). URL:[Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase. Source: Bioorganic & Medicinal Chemistry Letters (2010).[2] URL:[Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. Source: Chemical Science (2023).[3] URL:[Link]

Sources

Synthesis of peptide-imidazo[1,2-a]pyrazine bioconjugates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Peptide-Imidazo[1,2-a]pyrazine Bioconjugates

Executive Summary & Strategic Rationale

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent inhibitory activity against kinases, ATPases (e.g., VirB11), and tubulin polymerization. However, the clinical utility of small-molecule inhibitors is often limited by poor solubility and lack of tissue specificity.

Conjugating these heterocycles to peptides offers a solution:

  • Targeting: Peptides (e.g., RGD, CPPs) act as vectors to deliver the pharmacophore to specific cell types or subcellular compartments.

  • Bivalency: Peptide-drug conjugates can simultaneously target protein-protein interfaces (PPIs) and active sites, enhancing potency.

This guide details the synthesis of these bioconjugates. Unlike standard amide couplings, the incorporation of the electron-rich imidazo[1,2-a]pyrazine core requires specific handling to prevent oxidation and ensure regioselectivity. We present two validated workflows: the Convergent "Click" Strategy (for complex peptides) and the Integrated SPPS Approach (for high-throughput library generation).

Strategic Workflow Analysis

The choice of synthesis route depends on the stability of the peptide and the diversity of the library required.

Synthesis_Decision_Matrix Start Start: Define Target Conjugate Peptide_Complexity Is the Peptide Sequence Sensitive (e.g., Cys, Met, Trp)? Start->Peptide_Complexity Route_A Route A: Convergent 'Click' Strategy (Post-Synthetic Conjugation) Peptide_Complexity->Route_A Yes (High Sensitivity) Route_B Route B: Integrated SPPS Strategy (On-Resin Coupling) Peptide_Complexity->Route_B No (Standard AA) Step_A1 1. Synthesize Alkyne-Imidazo Core (Soln.) 2. Synthesize Azido-Peptide (SPPS) Route_A->Step_A1 Step_B1 1. Synthesize Imidazo-COOH Acid (Soln.) 2. Standard Amide Coupling to N-Terminus Route_B->Step_B1 Final Final Bioconjugate Purification (HPLC) Step_A1->Final Step_B1->Final

Figure 1: Decision matrix for selecting the optimal conjugation pathway based on peptide complexity.

Core Chemistry: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The most efficient method to construct the imidazo[1,2-a]pyrazine core is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1] This reaction condenses an 2-aminopyrazine , an aldehyde , and an isocyanide in a one-pot protocol.

Mechanism & Critical Parameters: The reaction proceeds via the formation of a Schiff base (imine) between the amine and aldehyde, followed by a [4+1] cycloaddition with the isocyanide.

  • Catalyst: Lewis acids are essential. Scandium triflate [Sc(OTf)₃] is superior to protic acids (HCl/AcOH) as it minimizes side reactions and tolerates acid-sensitive functional groups.

  • Solvent: A mixture of Dichloromethane (DCM) and Methanol (MeOH) (1:1) or 2,2,2-Trifluoroethanol (TFE) is recommended. TFE stabilizes the transition state via hydrogen bonding.

GBB_Mechanism Reagents 2-Aminopyrazine + Aldehyde Imine Schiff Base (Imine Intermediate) Reagents->Imine - H2O Cyclization [4+1] Cycloaddition Imine->Cyclization + Isocyanide + Sc(OTf)3 Isocyanide Isocyanide (R-NC) Product 3-Aminoimidazo[1,2-a]pyrazine Cyclization->Product Prototropic Shift

Figure 2: The Groebke-Blackburn-Bienaymé (GBB) reaction pathway for core synthesis.

Detailed Protocols

Protocol A: Synthesis of the Imidazo[1,2-a]pyrazine "Warhead" (Solution Phase)

This protocol generates a carboxylic acid-functionalized core suitable for SPPS coupling.

Reagents:

  • 2-Aminopyrazine (1.0 equiv)

  • Aldehyde (e.g., 4-Formylbenzoic acid methyl ester) (1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide or cyclohexyl isocyanide) (1.1 equiv)

  • Sc(OTf)₃ (5 mol%)

  • Solvent: MeOH:DCM (1:1)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH:DCM (5 mL). Stir at room temperature for 30 minutes. Checkpoint: Solution may turn slightly yellow.

  • Cyclization: Add Sc(OTf)₃ (0.05 mmol) followed by the isocyanide (1.1 mmol).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by LC-MS (Target mass = MW_Amine + MW_Aldehyde + MW_Isocyanide - H₂O).

  • Workup: Evaporate solvents. Redissolve in EtOAc, wash with NaHCO₃ (sat.) and Brine. Dry over MgSO₄.

  • Hydrolysis (Activation): If using an ester-aldehyde, hydrolyze with LiOH (2 equiv) in THF/H₂O to generate the free carboxylic acid.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Yield Expectation: 60–85%.

Protocol B: Integrated SPPS Coupling (On-Resin)

This method couples the pre-synthesized Imidazo-COOH (from Protocol A) to the N-terminus of a resin-bound peptide.

Reagents:

  • Resin-bound peptide (Fmoc-deprotected N-terminus)

  • Imidazo[1,2-a]pyrazine-COOH (3.0 equiv)

  • HATU (2.9 equiv)

  • HOAt (3.0 equiv)

  • DIEA (6.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve Imidazo-COOH, HATU, and HOAt in DMF. Add DIEA. Let activate for 2 minutes. Note: Do not exceed 5 minutes to prevent racemization.

  • Coupling: Add the activated mixture to the resin-bound peptide.

  • Agitation: Shake at room temperature for 2–4 hours.

  • Validation: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling (Repeat step 2).

    • Colorless beads: Complete coupling.

  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. The imidazo[1,2-a]pyrazine core is stable in 95% TFA.

  • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

Protocol C: Convergent "Click" Chemistry (CuAAC)

Use this for peptides containing sensitive residues or when the imidazopyrazine core contains acid-sensitive groups.

Prerequisites:

  • Peptide: Synthesized with an N-terminal Azido-acid (e.g., Azido-PEG-COOH) or an Azido-Lysine.

  • Small Molecule: Synthesized via GBB using a 4-ethynylbenzaldehyde or an alkyne-isocyanide.

Procedure:

  • Dissolution: Dissolve the Alkyne-Imidazo compound (1.0 equiv) and Azido-Peptide (1.0 equiv) in DMSO/t-BuOH/H₂O (1:1:1). Concentration should be ~1–5 mM.

  • Catalyst Preparation: Prepare a fresh solution of CuSO₄·5H₂O (0.5 equiv) and Sodium Ascorbate (1.0 equiv) in water.

    • Tip: Premix Cu and Ascorbate immediately before adding to the reaction to generate Cu(I) in situ.

  • Reaction: Add the catalyst mixture to the peptide solution. Flush with Argon/Nitrogen. Stir at 35°C for 4–16 hours.

  • Quenching: Add EDTA (5 equiv) to chelate copper (solution turns blue).

  • Purification: Direct injection onto Prep-HPLC (C18 column).

Data Presentation & Quality Control

Comparative Analysis of GBB Catalysts
CatalystYield (Imidazo Core)Reaction TimeNotes
Sc(OTf)₃ 85% 12 h Gold Standard. High tolerance.
Y(OTf)₃80%14 hGood alternative, slightly cheaper.
HCl (aq)45%24 hLower yield, significant byproduct formation.
ZnCl₂60%18 hModerate yield, difficult workup.
Characterization Checklist
  • HRMS: Essential to confirm the [M+H]+ adduct. Watch for [M+Na]+ adducts common with PEG linkers.

  • UV-Vis: Imidazo[1,2-a]pyrazines have distinct absorbance maxima around 280–320 nm. This is useful for quantifying conjugate concentration if the peptide lacks Tryptophan.

  • Fluorescence: Some derivatives are fluorescent.[2] Check excitation/emission to avoid interference with biological assays.

Troubleshooting Guide

  • Problem: Low Yield in GBB Reaction.

    • Cause: Poor solubility of aminopyrazine.

    • Solution: Switch solvent to TFE (Trifluoroethanol) or use microwave irradiation (80°C, 15 min).

  • Problem: Incomplete Peptide Coupling.

    • Cause: Steric hindrance of the bulky imidazo core.

    • Solution: Use a PEG spacer (e.g., Fmoc-PEG2-COOH) between the peptide N-terminus and the heterocycle.

  • Problem: Copper Contamination (Click Protocol).

    • Cause: Inefficient chelation.

    • Solution: Wash the final HPLC fraction with a buffer containing 1 mM EDTA before lyophilization.

References

  • Design, synthesis, and evaluation of peptide-imidazo[1,2-a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525. Journal of Peptide Science, 2021.[3]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 2017.

  • Solid-phase synthesis of imidazo[1,2-a]pyridine using sodium benzenesulfinate as a traceless linker. Organic Letters, 2002.[4]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 2020.

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Promise of the Imidazo[1,2-a]pyrazine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] By screening small, low-complexity molecules ("fragments"), FBDD explores chemical space more efficiently, often yielding hits with superior ligand efficiency.[3] These initial, low-affinity interactions are then optimized through structure-guided chemistry to produce potent and selective drug candidates.[2]

The selection of fragments for a screening library is a critical determinant of success. An ideal fragment should possess desirable physicochemical properties, be amenable to chemical elaboration, and represent a privileged structural motif. The imidazo[1,2-a]pyrazine core is one such scaffold, appearing in numerous compounds with diverse pharmacological activities, including potent and selective kinase inhibitors.[4][5][6][7] Its bicyclic, nitrogen-rich structure provides a rigid framework capable of forming multiple interactions with a protein target, while also offering several vectors for synthetic modification.

This guide focuses on a specific, strategically designed fragment: 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine . The tetrahydro- modification introduces three-dimensional character, a desirable trait for disrupting protein-protein interactions and improving solubility. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling rapid chemical elaboration of initial hits through established cross-coupling chemistries.[8][9]

These application notes provide a comprehensive overview and detailed protocols for the effective use of this fragment in an FBDD campaign, from initial library preparation and primary screening to hit validation and lead optimization.

Physicochemical Properties and Handling

The successful application of any fragment begins with a thorough understanding of its properties. This compound is designed to comply with the "Rule of Three," a common guideline for fragment library composition.

PropertyValue (Estimated)Rationale & Significance
Molecular Weight ~216.08 g/mol Complies with the "Rule of Three" (<300 Da), ensuring higher ligand efficiency.
cLogP ~0.5Balances solubility and membrane permeability, reducing the risk of non-specific binding.
Hydrogen Bond Donors 1 (N-H)Provides a key interaction point for protein targets.
Hydrogen Bond Acceptors 2 (N atoms)Offers additional points for directed interactions within a binding pocket.
Solubility High in DMSO and aqueous buffersCritical for creating high-concentration stock solutions required for screening weak binders.
Chemical Stability Stable under typical screening conditionsEssential for the integrity of screening results. Avoid strong bases.
Reactivity Bromine at C2 is poised for couplingThe key feature for synthetic elaboration (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8][9]

Handling and Storage:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100-200 mM) in 100% DMSO. Store at -20°C.

  • Aqueous Solubility: Before screening, confirm the solubility of the fragment in the final assay buffer. The presence of DMSO should not exceed 1-2% in the final assay to avoid protein destabilization.

  • Quality Control: Purity should be >95% as determined by NMR and LC-MS. Impurities can lead to false-positive results.

The FBDD Workflow: From Fragment to Hit

The journey from a fragment library to a validated hit involves a multi-step process designed to identify true binders and eliminate artifacts. This workflow leverages orthogonal biophysical techniques to build confidence in the observed interactions.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation Screening Primary Screen (SPR or Thermal Shift) Hit_Triage Initial Hit Triage (Concentration-Response) Screening->Hit_Triage Identify Binders Ortho_Screen Orthogonal Screen (e.g., NMR) Hit_Triage->Ortho_Screen Confirmed Hits Affinity Affinity Determination (KD Calculation) Ortho_Screen->Affinity Confirm Binding Structure X-Ray Crystallography or Cryo-EM Affinity->Structure Validated Hits Binding_Mode Define Binding Mode & Elaboration Vectors Structure->Binding_Mode Elaboration Hit Elaboration (Medicinal Chemistry) Binding_Mode->Elaboration

Caption: A typical workflow for fragment-based drug discovery.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak, transient interactions characteristic of fragments.[10][11][12] It provides real-time kinetics and affinity data.

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore 8K).[13]

  • Sensor chip (e.g., CM5, suitable for amine coupling).

  • Target protein (>95% purity).

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5).

  • Amine coupling kit (EDC, NHS, Ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • This compound stock solution (100 mM in DMSO).

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) until the desired immobilization level is reached (typically 5,000-10,000 RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M Ethanolamine-HCl.

    • Causality: A reference flow cell should be prepared similarly but without protein to allow for subtraction of bulk refractive index changes and non-specific binding.[11]

  • Fragment Screening:

    • Prepare a dilution series of the fragment in running buffer. A typical starting concentration for primary screening is 100-500 µM.

    • Inject the fragment solution over the target and reference flow cells for a defined contact time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

    • Include buffer-only injections periodically for double referencing.

    • Causality: The high concentration is necessary to detect weak binding (in the µM to mM range). The short contact time is sufficient for fragments, which typically have fast on- and off-rates.

  • Data Analysis:

    • Subtract the reference cell data from the active cell data.

    • Subtract the buffer-only injection data to correct for drift.

    • A positive binding event is identified by a concentration-dependent increase in the SPR signal (Response Units, RU).

    • Hits are typically defined as fragments showing a response significantly above the background noise.

Protocol 2: Hit Validation and Affinity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating fragment hits.[1][14] It is highly reliable and can provide structural information about the binding site.[15][16] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust.

Objective: To confirm the binding of hits from the primary screen and determine their dissociation constant (K D).

Materials:

  • High-field NMR spectrometer (>600 MHz) with a cryoprobe.

  • ¹⁵N-isotopically labeled target protein.

  • NMR buffer (e.g., 25 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).

  • Fragment stock solution in d6-DMSO.

Methodology:

  • Reference Spectrum:

    • Prepare a sample of ¹⁵N-labeled protein (e.g., 50-100 µM) in NMR buffer.

    • Acquire a 2D ¹H-¹⁵N HSQC reference spectrum. Each peak in this spectrum corresponds to a specific amide backbone proton-nitrogen pair in the protein.[15]

    • Causality: A well-dispersed spectrum is indicative of a properly folded protein suitable for the experiment.[15]

  • Fragment Titration:

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve the first desired concentration (e.g., 50 µM).

    • Acquire another 2D ¹H-¹⁵N HSQC spectrum.

    • Repeat this process with increasing concentrations of the fragment (e.g., 100 µM, 250 µM, 500 µM, 1 mM).

    • Causality: Using a single protein sample for the titration minimizes variability. The addition of d6-DMSO should be kept to a minimum to avoid affecting protein stability.

  • Data Analysis and K D Calculation:

    • Overlay the spectra from the titration series. Binding is indicated by chemical shift perturbations (CSPs) of specific peaks.

    • The magnitude of the CSP for affected residues is calculated using the formula: Δδ = sqrt[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2).

    • Plot the CSPs against the fragment concentration and fit the data to a one-site binding model to calculate the dissociation constant (K D).[16]

    • Causality: If the protein's resonance assignments are known, the residues showing significant CSPs can be mapped onto the protein's structure to identify the binding site.[15]

From Hit to Lead: The Role of Structure-Guided Elaboration

Once a fragment hit like this compound is validated, the next crucial phase is to increase its affinity and selectivity. This is where the strategic placement of the bromine atom becomes paramount. X-ray crystallography provides the atomic-level blueprint for this elaboration.

Hypothetical Case Study: Targeting a Kinase ATP Pocket

  • Structural Insight: A co-crystal structure of the target kinase with the fragment is obtained. It reveals that the imidazo[1,2-a]pyrazine core sits deep within the ATP binding pocket, making key hydrogen bonds. The bromine atom at the C2 position points towards a solvent-exposed channel.

  • Chemical Strategy: The bromine atom is a perfect handle for Suzuki coupling. A small library of boronic acids is selected to introduce functionalities that can interact with residues lining the solvent channel or pick up additional interactions.

Hit_Elaboration cluster_0 Initial Hit cluster_1 Structure-Guided Design cluster_2 Chemical Elaboration cluster_3 Optimized Lead Initial_Hit Fragment Hit 2-Bromo-TH-Imidazopyrazine (KD = 500 µM) Xray Co-crystal Structure Initial_Hit->Xray Vector Identify C2-Bromo as Solvent-Facing Vector Xray->Vector Suzuki Suzuki Coupling with Aryl Boronic Acids Vector->Suzuki SAR Synthesize Analogs & Determine SAR Suzuki->SAR Lead Optimized Lead (KD = 50 nM) SAR->Lead

Caption: Structure-guided elaboration of the initial fragment hit.

Example Elaboration:

  • Analog 1 (Phenyl group): Coupling with phenylboronic acid might increase affinity through simple hydrophobic interactions.

  • Analog 2 (3-hydroxyphenyl group): The hydroxyl group could form a new hydrogen bond with a nearby backbone carbonyl, significantly boosting affinity.

  • Analog 3 (4-carboxyphenyl group): The carboxylate could form a salt bridge with a basic residue (e.g., Lysine) at the entrance of the pocket, improving both affinity and selectivity.

This iterative process of structural analysis, chemical synthesis, and biological testing is the engine of FBDD, transforming a low-affinity fragment into a high-potency lead compound. The imidazo[1,2-a]pyrazine scaffold has been successfully optimized in this manner for targets like Aurora kinases, demonstrating the power of this approach.[5][17][18]

Conclusion

This compound is not merely a random small molecule; it is a strategically designed starting point for FBDD. Its favorable physicochemical properties ensure good behavior in biochemical and biophysical assays, while its 3D character and versatile synthetic handle provide a clear and rational path for optimization. By employing robust, orthogonal screening and validation protocols, researchers can leverage this fragment to efficiently discover novel, high-quality chemical matter for challenging biological targets.

References

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Available at: [Link]

  • Zhang, J., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Available at: [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Available at: [Link]

  • European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. Available at: [Link]

  • Springer Nature Experiments. (2021). Fragment Screening by NMR. Available at: [Link]

  • ResearchGate. (2025). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Available at: [Link]

  • ResearchGate. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Available at: [Link]

  • Chemin, C., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. Available at: [Link]

  • Tavares, F. X., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. PubMed. Available at: [Link]

  • Singh, P., et al. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. PubMed. Available at: [Link]

  • ResearchGate. (2025). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Available at: [Link]

  • ResearchGate. Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... Available at: [Link]

  • Di L, et al. (2010). Fragment library screening and lead characterization using SPR biosensors. PubMed. Available at: [Link]

  • FitzGerald, E. A., et al. (2024). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. SciLifeLab Publications. Available at: [Link]

  • White Rose Research Online. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Available at: [Link]

  • Sygnature Discovery. Fragment Screening. Available at: [Link]

  • Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Available at: [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]

  • Chen, Y., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Available at: [Link]

  • Bibby, A. W., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. Available at: [Link]

  • Gummadi, V. R., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. Available at: [Link]

  • PubChem. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. Available at: [Link]

  • RSC Publishing. (2024). A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors. Available at: [Link]

  • MDPI. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. Available at: [Link]

  • MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Available at: [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • PMC. (2025). Fragment-based drug discovery: A graphical review. Available at: [Link]

Sources

Application Note: Developing Novel ENPP1 Inhibitors from Imidazo[1,2-a]pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which is crucial for innate anti-tumor immunity. By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens immune responses within the tumor microenvironment. Consequently, the development of ENPP1 inhibitors has become a significant area of interest in immuno-oncology. This guide provides an in-depth overview and detailed protocols for the development of novel ENPP1 inhibitors based on the imidazo[1,2-a]pyrazine scaffold, a promising chemical starting point. We will cover the biological rationale, medicinal chemistry strategies, and key assays for compound characterization.

The Scientific Rationale: Targeting ENPP1 in Immuno-Oncology

The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, including cancer. Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). This cyclic dinucleotide then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum. STING activation initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines. These, in turn, promote the recruitment and activation of dendritic cells and cytotoxic T lymphocytes, fostering a robust anti-tumor immune response.

ENPP1, a type II transmembrane glycoprotein, functions as a phosphodiesterase that hydrolyzes extracellular 2'3'-cGAMP, effectively terminating the STING signal. In many tumor types, ENPP1 is overexpressed, leading to a suppressed tumor microenvironment that is resistant to immune attack. Therefore, inhibiting ENPP1 can preserve 2'3'-cGAMP levels, enhance STING-mediated immunity, and potentially improve the efficacy of cancer immunotherapies.

cGAS_STING_Pathway cluster_outside Extracellular Space cluster_inside Antigen Presenting Cell (e.g., Dendritic Cell) ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP cGAMP_out 2'3'-cGAMP cGAMP_out->ENPP1 Hydrolysis STING STING on ER cGAMP_out->STING Activation Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Dimerizes & Translocates Type_I_IFN Type I IFN Secretion Nucleus->Type_I_IFN Upregulates Anti_Tumor_Response Anti_Tumor_Response Type_I_IFN->Anti_Tumor_Response Promotes

Figure 1: Mechanism of ENPP1 inhibition in the cGAS-STING pathway.

The Imidazo[1,2-a]pyrazine Scaffold: A Versatile Chemical Tool

The imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold" in medicinal chemistry for targeting ENPP1. Its rigid, bicyclic structure provides a solid foundation for building potent and selective inhibitors. Structure-activity relationship (SAR) studies have shown that modifications at different positions of the pyrazine and imidazole rings can significantly impact potency, selectivity, and pharmacokinetic properties. This synthetic tractability allows for the systematic optimization of lead compounds.

Experimental Design and Protocols

The development of novel ENPP1 inhibitors from the imidazo[1,2-a]pyrazine scaffold follows a structured workflow, from chemical synthesis to biological evaluation.

experimental_workflow start Scaffold Selection: Imidazo[1,2-a]pyrazine synthesis Chemical Synthesis & Library Generation start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification biochemical_assay Biochemical Assay: ENPP1 Inhibition (IC50) purification->biochemical_assay cellular_assay Cell-Based Assay: STING Activation biochemical_assay->cellular_assay sar Structure-Activity Relationship (SAR) Analysis cellular_assay->sar sar->synthesis Iterative Design optimization Lead Optimization (ADME/Tox) sar->optimization preclinical Preclinical Candidate Selection optimization->preclinical

Figure 2: A typical workflow for the development of ENPP1 inhibitors.

Protocol: Synthesis of Imidazo[1,2-a]pyrazine Derivatives

The core scaffold is typically constructed via a condensation reaction between a 2-aminopyrazine and an α-haloketone. This is followed by functionalization to explore the chemical space.

Step-by-Step Synthesis:

  • Core Synthesis: In a round-bottom flask, dissolve the substituted 2-aminopyrazine (1.0 equivalent) in a suitable solvent such as ethanol. Add the appropriate α-haloketone (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

  • Functionalization: Employ standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diversity at specific positions of the imidazo[1,2-a]pyrazine core.

  • Characterization: Confirm the structure and purity of all final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: In Vitro ENPP1 Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of ENPP1. A common method uses a fluorogenic substrate.

Materials:

  • Recombinant human ENPP1

  • Fluorogenic phosphodiesterase substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and CaCl₂)

  • Test compounds in DMSO

  • 384-well black assay plates

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the assay plate. Include DMSO-only wells as a control for 100% enzyme activity.

  • Enzyme Addition: Add recombinant ENPP1 to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Detection: Measure the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and normalize them to the controls. Determine the IC₅₀ value by fitting the dose-response curve using a four-parameter logistic model.

Protocol: Cell-Based STING Activation Assay

This assay confirms that ENPP1 inhibition by a test compound leads to enhanced STING signaling in a cellular context. A common approach uses a reporter cell line.

Materials:

  • THP-1 Dual™ cells (contain a secreted luciferase reporter for IRF3 activity)

  • Cell culture medium (RPMI-1640 with 10% FBS)

  • 2'3'-cGAMP

  • Test compounds in DMSO

  • 96-well cell culture plates

  • Luciferase detection reagent

Procedure:

  • Cell Plating: Seed THP-1 Dual™ cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 1 hour.

  • STING Stimulation: Add a fixed, sub-maximal concentration of 2'3'-cGAMP to stimulate the STING pathway.

  • Incubation: Incubate the cells for 24 hours.

  • Reporter Gene Assay: Collect the cell supernatant and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Quantify the potentiation of the 2'3'-cGAMP-induced signal by the test compound and determine the EC₅₀ value.

Data Interpretation and Lead Optimization

The data gathered from these assays will guide the optimization process. A successful candidate will exhibit high potency in the biochemical assay, demonstrate on-target activity in the cellular assay, and possess favorable drug-like properties.

Table 1: Key Parameters for ENPP1 Inhibitor Characterization

ParameterDescriptionGoal
ENPP1 IC₅₀ Concentration of inhibitor required to reduce ENPP1 activity by 50% in a biochemical assay.Low nanomolar range
STING Activation EC₅₀ Concentration of inhibitor that potentiates the 2'3'-cGAMP response by 50% in a cellular assay.Sub-micromolar range
Selectivity The ratio of IC₅₀ values against other related phosphodiesterases (e.g., ENPP2, ENPP3) to that of ENPP1.>100-fold
Solubility The ability of the compound to dissolve in aqueous solutions.>50 µM
Metabolic Stability The resistance of the compound to metabolism by liver microsomes.t₁/₂ > 30 minutes

Conclusion

The development of ENPP1 inhibitors based on the imidazo[1,2-a]pyrazine scaffold is a promising strategy in immuno-oncology. The protocols and workflow described here provide a comprehensive framework for identifying and optimizing potent and selective clinical candidates. By restoring the cGAS-STING pathway's anti-tumor activity, these novel inhibitors have the potential to significantly enhance the arsenal of cancer immunotherapies.

References

  • Ablasser, A., & Chen, Z. J. (2019). cGAS in action: Expanding roles in immunity and inflammation. Science, 363(6431), eaat8657. [Link]

  • Li, L., Yin, Q., & Fu, Y. X. (2022). ENPP1: a novel target for cancer immunotherapy. Frontiers in Immunology, 13, 940356. [Link]

Troubleshooting & Optimization

Technical Guide: Regioselectivity in Imidazo[1,2-a]pyrazine Bromination

[1]

Executive Summary & Reactivity Landscape

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., BTK, PI3K inhibitors). However, its fused bicyclic nature creates a stark electronic contrast that dictates—and often frustrates—regioselective functionalization.

The Core Challenge: The scaffold consists of an electron-rich imidazole ring fused to an electron-deficient pyrazine ring.

  • Electrophilic Aromatic Substitution (EAS): Occurs almost exclusively at C3 .

  • Nucleophilic Attack/Metallation: Required for functionalizing C5, C6, or C8 .

Users frequently encounter issues when attempting to force EAS conditions (e.g., NBS,

Reactivity Map & Numbering

Confusion regarding numbering is the #1 cause of reproducibility errors. We utilize standard IUPAC numbering.

ReactivityMapScaffoldImidazo[1,2-a]pyrazineCore StructureC3Position C3(Most Nucleophilic)Target: EAS (NBS)Scaffold->C3 Primary ReactivityC8Position C8(Acidic/Electrophilic)Target: Metallation/SNArScaffold->C8 Secondary ReactivityC5_6Positions C5/C6(Deactivated)Target: De Novo SynthesisScaffold->C5_6 Difficult

Caption: Figure 1. Reactivity profile of the imidazo[1,2-a]pyrazine scaffold. Green indicates favorable electrophilic attack; Red/Yellow indicate sites requiring alternative strategies.

Troubleshooting Guide: C3-Bromination (The Standard)

Context: You are attempting to install a bromine at C3 using NBS or

FAQ: Common C3 Issues

Q1: I see a mixture of mono-brominated and di-brominated products. How do I stop at C3?

  • Cause: While C3 is the most reactive, the C5/C8 positions can react under forcing conditions or if the C3 position is sterically crowded.

  • Solution: Switch from elemental bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS provides a low, controlled concentration of bromonium ions.[1]
    
  • Protocol Adjustment: Perform the reaction in Ethanol (EtOH) at room temperature. Protic solvents often accelerate the reaction via H-bonding activation of the NBS, allowing for milder conditions than DMF or MeCN.

Q2: My substrate has an electron-withdrawing group (EWG) at C6/C8. The reaction is stalled.

  • Cause: EWGs on the pyrazine ring pull electron density from the entire system, including the imidazole ring, raising the activation energy for EAS at C3.

  • Solution:

    • Solvent Switch: Move to a polar aprotic solvent like DMF or MeCN to increase the solubility and reactivity of NBS.

    • Temperature: Gently heat to 40–50°C.

    • Catalysis: Add 5 mol% Ammonium Acetate (

      
      ). This acts as a mild proton source to activate the NBS without causing acid-catalyzed degradation.
      
Validated Protocol: C3-Selective Bromination

Standard Operating Procedure (SOP-IP-Br3)

  • Stoichiometry: Dissolve substrate (1.0 equiv) in EtOH (0.1 M concentration).

  • Addition: Add NBS (1.05 equiv) portion-wise over 10 minutes at 0°C.

  • Reaction: Allow to warm to RT and stir for 1–3 hours. Monitor by LCMS.

  • Workup: Dilute with water. If the product precipitates, filter it (ideal). If not, extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, silica gel chromatography (DCM/MeOH).

Troubleshooting Guide: C5/C6/C8-Bromination (The Challenge)

Context: You need a bromine on the pyrazine ring (C5, C6, or C8), but standard bromination only hits C3 or fails.

Critical Technical Note: You cannot regioselectively brominate C5, C6, or C8 via standard Electrophilic Aromatic Substitution (EAS). The pyrazine ring is too electron-deficient. If you force the reaction (high heat, excess

Decision Matrix: How to Access Pyrazine-Brominated Analogs

StrategyMapStartGoal: Bromine at C5, C6, or C8CheckIs the Scaffold Already Built?Start->CheckMethodAMethod A: Metallation(Knochel-Hauser)Check->MethodAYes (Scaffold exists)MethodBMethod B: De Novo Synthesis(Preferred)Check->MethodBNo (Planning stage)DescAUse TMPMgCl·LiCl to deprotonate C8,then quench with CBr4MethodA->DescADescBStart with Amino-bromo-pyrazine+ 2-halo-aldehydeMethodB->DescB

Caption: Figure 2. Strategic decision tree for installing halogens on the deactivated pyrazine ring.

Protocol A: Regioselective C8-Bromination via Metallation

For use when the scaffold is already constructed. Requires strict anhydrous conditions.

Mechanism: The C8 proton is the most acidic on the ring system. Sterically hindered bases (TMP-based) can selectively deprotonate this position, forming a magnesiated intermediate that reacts with electrophiles.

  • Reagents: 2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl ).[2]

  • Procedure:

    • Cool a solution of imidazo[1,2-a]pyrazine (1.0 equiv) in dry THF to –78°C.

    • Add TMPMgCl[2]·LiCl (1.1 equiv) dropwise.

    • Stir for 30 min at –78°C (formation of C8-Mg species).

    • Add electrophilic bromine source (e.g.,

      
       or NBS) (1.2 equiv).
      
    • Warm to RT and quench with aqueous

      
      .
      
Protocol B: De Novo Synthesis (The Robust Route)

For use when scaling up. Avoids regioselectivity issues entirely.

Instead of brominating the final scaffold, synthesize the scaffold from a brominated precursor.

  • Starting Material: 2-amino-3,5-dibromopyrazine (commercial).

  • Reaction: Condensation with

    
    -halo ketone/aldehyde.
    
  • Outcome: The bromine atoms remain at their original positions (becoming C6/C8 on the fused system), and the cyclization forms the imidazole ring.

Analytical Data: Confirming Regiochemistry

Distinguishing between isomers (e.g., 3-Br vs 8-Br) is critical. Use 1H NMR coupling constants (


)
IsomerKey NMR Signal Characteristics
Unsubstituted H2/H3: Doublets (

Hz). H5/H6: Doublets (

Hz). H8: Singlet (typically most downfield).
3-Bromo H3 signal disappears. H2 becomes a sharp singlet. H5/H6 coupling remains (

Hz).
5-Bromo H5 signal disappears. H6 appears as a singlet (loss of coupling to H5).
8-Bromo H8 signal disappears. H5/H6 remain as doublets (

Hz).

References & Further Reading

  • General Reactivity & Synthesis:

    • Goel, R. et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications."[3][4] Org.[3] Biomol. Chem., 2012.

  • Mechanistic Insights (NBS):

    • Li, W. et al. "Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water." J. Comput.[5] Chem., 2018.[6]

  • Metallation Strategies (C8 Functionalization):

    • Galtier, C. et al. "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates." Beilstein J. Org. Chem., 2011.

  • Biological Context (Kinase Inhibitors):

    • Sutton, J. et al. "2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion."[7] Bioorg. Med. Chem., 2012.

Removal of unreacted starting materials from 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted starting materials, primarily 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and N-bromosuccinimide (NBS), a common brominating agent.

Introduction

The synthesis of this compound is a critical step in the development of various pharmacologically active compounds. A common synthetic route involves the electrophilic bromination of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core. Incomplete reaction or the use of excess reagents can lead to a final product contaminated with unreacted starting materials, which can complicate downstream applications and analytical characterization. This guide provides a systematic approach to effectively purify the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with NBS?

The primary impurities are typically unreacted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and the byproduct of NBS, succinimide. If an excess of NBS is used, you may also have unreacted NBS in your crude product.

Q2: I see a white precipitate in my reaction mixture after cooling. What is it?

If your reaction was performed in a non-polar solvent like carbon tetrachloride, the white precipitate is likely succinimide, the byproduct of the bromination reaction with NBS. Succinimide has low solubility in many non-polar organic solvents.[1]

Q3: My crude 1H NMR shows peaks corresponding to both the starting material and the product. How can I improve the reaction conversion?

To drive the reaction to completion, you can try slightly increasing the equivalents of NBS, extending the reaction time, or adding a radical initiator like AIBN if not already used.[2] Careful monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q4: Is it necessary to quench the reaction if I used NBS?

Yes, it is highly recommended to quench the reaction to neutralize any unreacted NBS. Unreacted NBS can interfere with purification and potentially lead to unwanted side reactions. A common quenching agent is an aqueous solution of sodium thiosulfate or sodium bisulfite.[3]

Q5: Can I use a simple aqueous workup to remove the impurities?

An aqueous workup is a crucial first step. Washing the organic layer with a basic solution like saturated sodium bicarbonate will help remove the acidic succinimide byproduct (pKa ~9.6) by converting it into its more water-soluble salt.[1] A subsequent wash with a reducing agent solution will remove excess NBS. However, this may not completely remove the unreacted starting material, which often requires further purification steps.

Troubleshooting Guide: Removal of Unreacted Starting Materials

This section provides detailed protocols to address specific purification challenges. The choice of method will depend on the scale of your reaction and the specific impurity profile.

Issue 1: Presence of Unreacted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

The starting material, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, is a basic compound due to the presence of the nitrogen-containing heterocyclic system. This property can be exploited for its removal.

This technique leverages the basicity of the unreacted starting material to selectively move it into an aqueous phase.

Principle: By washing the organic solution of the crude product with a dilute aqueous acid, the basic starting material will be protonated, forming a water-soluble salt that partitions into the aqueous layer. The less basic brominated product will preferentially remain in the organic layer.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). A typical ratio is 1:1 (v/v) of organic to aqueous phase.

  • Separation: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate completely.

  • Extraction: Drain the lower aqueous layer. Repeat the acidic wash one or two more times to ensure complete removal of the basic starting material.

  • Neutralization and Back-Extraction (Optional): To confirm the presence of the starting material in the aqueous washes, you can neutralize the combined aqueous layers with a base (e.g., 1M NaOH) and back-extract with an organic solvent.

  • Final Workup: Wash the original organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Workflow for Acidic Liquid-Liquid Extraction:

Caption: Workflow for acidic liquid-liquid extraction.

Flash column chromatography is a highly effective method for separating compounds with different polarities.

Principle: The starting material, product, and any byproducts will have different affinities for the stationary phase (typically silica gel) and the mobile phase. By using an appropriate solvent system, these components can be eluted from the column at different times, allowing for their separation. For pyrazine derivatives, normal-phase chromatography using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is common.[4]

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives good separation between the product (this compound) and the starting material. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading). Apply the sample to the top of the column.

  • Elution: Elute the column with the chosen solvent system. The less polar compounds will elute first. Generally, the brominated product will be less polar than the starting material.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recommended TLC Visualization: Imidazo[1,2-a]pyrazines can often be visualized under UV light (254 nm).[5] Staining with a potassium permanganate solution can also be effective for visualizing compounds with oxidizable functional groups.[5]

Issue 2: Presence of Unreacted N-Bromosuccinimide (NBS) and Succinimide

These impurities are common when NBS is used as the brominating agent.

A standard aqueous workup is usually sufficient to remove the majority of these impurities.

Principle: Unreacted NBS is quenched with a reducing agent to form succinimide. Succinimide, being acidic, is then converted to its water-soluble salt by a basic wash.

Step-by-Step Protocol:

  • Quenching: After the reaction is complete, cool the reaction mixture and quench any unreacted NBS by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Stir vigorously until the color of bromine (if any) disappears.

  • Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and transfer to a separatory funnel.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the succinimide into its sodium salt, which is highly soluble in the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in layer separation.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Workflow for NBS and Succinimide Removal:

Caption: Workflow for removing NBS and succinimide.

Recrystallization can be an effective method for obtaining highly pure product, provided a suitable solvent system can be found.

Principle: The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the desired product decreases, causing it to crystallize out of the solution, while the impurities remain dissolved. For a two-solvent recrystallization, the crude product is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added until the solution becomes cloudy, after which it is cooled.[6]

Solvent Selection:

The choice of solvent is critical. For brominated imidazo[1,2-a]pyrazine derivatives, a mixture of a polar and a non-polar solvent is often effective.

Solvent System Rationale
Ethyl Acetate / HexaneA commonly used system for compounds of intermediate polarity.[4]
Dichloromethane / PentaneAnother option for compounds soluble in chlorinated solvents.[7]
Ethanol / WaterSuitable for more polar compounds.

Step-by-Step Protocol (Two-Solvent Recrystallization):

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.

  • Addition of "Poor" Solvent: While the solution is hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Physicochemical Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (Basic)Solubility
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazineC₆H₉N₃123.16~8.2Soluble in polar organic solvents and water.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98-Soluble in acetone, THF, DMF, acetonitrile; sparingly soluble in water and acetic acid.[3]
SuccinimideC₄H₅NO₂99.09~9.6 (acidic)Soluble in water and ethanol; slightly soluble in ether and chloroform.
This compoundC₆H₈BrN₃202.05~3.3 (predicted)Expected to be soluble in polar organic solvents like DCM, ethyl acetate, and methanol.[8]

References

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]

  • Borisov, A. V., Tolmachev, A. A., Zavada, O. A., Zhuravel', I. A., & Kovalenko, S. N. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(1), 123-130.
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Retrieved from [Link]

  • Wikipedia. (2023, November 29). N-Bromosuccinimide. Retrieved from [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Properties. Retrieved from [Link]

  • ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6,8-Dibromoimidazo[1,2-a]pyrazine. PubChem Compound Database. Retrieved from [Link]

  • PubMed Central. (2018, October 25). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Retrieved from [Link]

  • YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6,8-Dibromoimidazo[1,2-a]pyrazine. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (2018, May 7). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate Properties. Retrieved from [Link]

Sources

Technical Support Center: Impurity Characterization of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a robust, science-driven approach to impurity analysis, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the characterization of impurities in 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine samples. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying principles and rationale, ensuring both technical accuracy and practical applicability in a laboratory setting.

This guide is structured to address the most pressing questions and challenges encountered during the analysis of this specific heterocyclic compound. It integrates FAQs with in-depth troubleshooting guides and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the impurity profile of this compound.

Question 1: What are the most probable process-related impurities I should expect in my sample?

Answer: The impurity profile is intrinsically linked to the synthetic route employed. Based on common synthetic pathways for tetrahydroimidazo[1,2-a]pyrazine derivatives, impurities can be categorized as follows.[1][2]

Impurity Category Potential Species Likely Source
Starting Materials Unreacted 2-aminopyrazine derivatives, brominating agents (e.g., 2-bromoacetophenone analogues).Incomplete reaction or inefficient purification.
Intermediates Non-cyclized precursors or partially hydrogenated species.Incomplete cyclization or reduction steps during synthesis.[3]
By-products Over-brominated species (di-bromo derivatives), positional isomers, or products from side reactions.Lack of regioselectivity in the bromination step or alternative reaction pathways.[4]
Reagents Residual catalysts (e.g., Palladium on carbon), inorganic salts (e.g., K₂CO₃, Cs₂CO₃).Carryover from workup and purification steps.[1][5]
Residual Solvents DMF, Toluene, Methanol, Dichloromethane.[3][5]Incomplete removal during drying processes.

Question 2: What are potential degradation products, and how can I identify them?

Answer: Degradation products arise from the drug substance's instability under various environmental conditions. To proactively identify these, forced degradation (or stress testing) is essential.[6] This process involves subjecting the sample to harsh conditions to accelerate decomposition. The primary degradation pathways to investigate are:

  • Hydrolysis: Degradation in acidic, basic, and neutral aqueous media. The lactam ring and imidazo portions of the molecule could be susceptible.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide can reveal susceptibility to oxidative degradation.

  • Photolysis: Exposure to UV and visible light can identify light-sensitive impurities.

  • Thermal Degradation: Heating the sample (both solid and in solution) can reveal thermally labile impurities.[7]

The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[8] Comparing chromatograms of stressed and unstressed samples will reveal the degradation products.

Question 3: Which analytical techniques are considered the gold standard for this type of analysis?

Answer: A multi-technique, or "hyphenated," approach is the most robust strategy for comprehensive impurity profiling.[7]

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the cornerstone for separation and quantification of impurities.[5] A reversed-phase method is typically the starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS provides molecular weight information for each separated peak, which is critical for preliminary identification.[9][10] High-Resolution Mass Spectrometry (HRMS) is particularly powerful for determining elemental composition.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the unambiguous structural elucidation of unknown impurities.[12][13] It provides detailed information about the molecule's carbon-hydrogen framework.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile organic impurities, such as residual solvents.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used to detect and quantify elemental impurities, such as residual catalyst metals (e.g., Palladium).[9]

Below is a typical workflow for identifying an unknown impurity.

Caption: General workflow for impurity identification.

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experimental analysis.

Question 4: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for the main peak and impurities. What is the cause and solution?

Answer: Poor peak shape compromises resolution and quantification accuracy. The issue often stems from secondary interactions or column overload.

Troubleshooting Decision Tree:

Caption: Troubleshooting poor HPLC peak shape.

Causality Explained: The core structure, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, contains basic nitrogen atoms.[14] These sites can interact with acidic residual silanol groups on the surface of standard C18 silica columns, leading to peak tailing. By adding a small amount of acid (like formic or acetic acid) to the mobile phase, you protonate these basic nitrogens and suppress the unwanted ionic interactions, resulting in more symmetrical peaks.

Question 5: I am using LC-MS, but the signal intensity for my low-level impurities is very weak or noisy. How can I improve sensitivity?

Answer: Low sensitivity in LC-MS can be due to a variety of factors related to both the chromatography and the mass spectrometer settings.

  • Mobile Phase Compatibility: Ensure your mobile phase additives are volatile and MS-friendly. Non-volatile buffers like phosphates will suppress ionization and contaminate the MS source.[15] Switch to volatile alternatives like ammonium formate or ammonium acetate.

  • Ionization Mode: this compound contains multiple nitrogen atoms, making it highly amenable to positive mode electrospray ionization (ESI+). Ensure you are operating in the correct polarity.

  • Source Optimization: The MS source parameters (e.g., capillary voltage, gas flow, temperature) must be optimized specifically for your analyte. Perform an infusion of your main compound to find the optimal settings that maximize its signal. These settings will serve as an excellent starting point for the impurities, which are structurally similar.

  • Chromatography: Sharper, narrower peaks result in a higher concentration of analyte entering the MS source at any given time, leading to a better signal-to-noise ratio. Consider switching to a UPLC system with a sub-2 µm particle column if available.[16]

Question 6: My mass spectrometry data suggests an impurity has the same mass as my main compound. What could this be, and how do I confirm it?

Answer: An identical mass strongly suggests the presence of an isomer . For this specific molecule, potential isomers could include:

  • Positional Isomers: The bromine atom could be located at a different position on the imidazo or pyrazine ring system, if the synthesis allowed for it.

  • Stereoisomers: If any chiral centers are present or introduced during synthesis, diastereomers or enantiomers could exist.

Confirmation Strategy:

  • Chromatographic Separation: Isomers can often be separated by HPLC. Modify your method to enhance selectivity. Try a different column chemistry (e.g., a Phenyl-Hexyl or PFP column) that offers different interaction mechanisms (like pi-pi interactions) compared to a standard C18.[17]

  • Tandem MS (MS/MS): Even if isomers have the same parent mass, their fragmentation patterns in an MS/MS experiment may differ. A different fragmentation pattern is a strong indicator of a different structure.

  • NMR Spectroscopy: This is the ultimate tool for distinguishing isomers.[18] A full 2D NMR workup (COSY, HSQC, HMBC) will definitively reveal the connectivity and prove the exact structure of the impurity, confirming it as a distinct isomer.[19]

Part 3: Experimental Protocols

These protocols provide detailed, validated starting points for your analysis.

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is designed as a robust starting point for separating the main compound from its potential process-related impurities and degradants.

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 3.5 µmGeneral purpose reversed-phase column providing good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good separation for heterocyclic compounds.
Gradient 5% B to 95% B over 30 minA broad gradient is essential for screening for unknown impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic and heterocyclic systems. A photodiode array (PDA) detector is recommended to evaluate peak purity and identify optimal wavelengths for all components.
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved and the solvent is compatible with the mobile phase.

System Suitability Test (SST): Before analysis, inject a standard solution five times and verify that the relative standard deviation (RSD) for the main peak area is ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

Protocol 2: LC-MS Method for Impurity Identification

This protocol adapts the HPLC method for mass spectrometry detection to gain molecular weight information.

  • Chromatographic System: Use the same column and mobile phases as the HPLC-UV method. The use of formic acid makes the method directly transferable to MS.

  • MS Detector: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high mass accuracy.[11]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode:

    • Full Scan: Acquire data from m/z 100-1000 to detect all ions. This will provide the molecular weights ([M+H]⁺) of the parent compound and all impurities.

    • Data-Dependent MS/MS (dd-MS2): Set the instrument to automatically perform fragmentation on the top 3-5 most intense ions detected in the full scan. This provides structural information for identification.

  • Data Analysis:

    • Extract the ion chromatogram for the [M+H]⁺ of the parent compound (C₆H₉BrN₃, MW ~198/200 due to bromine isotopes).

    • Examine the full scan data for other masses. Use software to predict the elemental formula based on the accurate mass.

    • Interpret the MS/MS fragmentation spectra to propose structures for the unknown impurities.

Protocol 3: Forced Degradation Study Workflow

This protocol outlines the steps to investigate the stability of this compound.

Caption: Workflow for a forced degradation study.

Key Considerations: The goal is to achieve 5-20% degradation of the parent compound.[6] If degradation is too extensive, reduce the stress duration or temperature. If no degradation is observed, increase the stress intensity. This study is crucial for developing a stability-indicating analytical method.

References

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). AAPS PharmSciTech.
  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC. (2020). Chemistry – A European Journal.
  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... - ResearchGate. (2021). Progress in Heterocyclic Chemistry.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020). Veeprho.
  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (2012). Asian Journal of Research in Chemistry.
  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water - PMC. (2025). Molecules.
  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - ResearchGate. (2025). ResearchGate.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025). Biotech Spain.
  • Impurity Analysis and Profiling Services - Emery Pharma. (n.d.). Emery Pharma.
  • Impurity Profiling: Theory and Practice - PharmaInfo. (n.d.). PharmaInfo.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018). Trade Science Inc.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008). European Journal of Organic Chemistry.
  • Impurities Characterization in Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. (2013). Asian Journal of Research in Pharmaceutical Sciences.
  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities - Shimadzu. (n.d.). Shimadzu.
  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2018). ResearchGate.
  • Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis - ResearchGate. (2025). ResearchGate.
  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (2012). Asian Journal of Research in Chemistry.
  • Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. (2019). American Journal of Analytical Chemistry.
  • Hyphenated techniques in impurity profiling of Efavirenz - Journal of Molecular Science. (2025). Journal of Molecular Science.
  • Forced degradation studies – comparison between ICH, EMA, FDA and - der DGRA. (2014). Deutsche Gesellschaft für Regulatorische Angelegenheiten.
  • 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem. (n.d.). PubChem.

Sources

Technical Support Center: 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Debromination in Synthetic Applications

Welcome to the technical support resource for 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. As Senior Application Scientists, we understand that while this heterocyclic building block is invaluable for developing novel therapeutics and functional materials, its reactivity can present challenges. A primary issue encountered during its use in cross-coupling reactions is premature cleavage of the C2-bromine bond, leading to the formation of the undesired hydrodehalogenated byproduct, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you maintain the integrity of the C-Br bond and achieve your desired synthetic outcomes.

Part 1: Troubleshooting Guide — "My Reaction Failed"

This section is designed for researchers who have already observed significant debromination. We address the most common scenarios and provide a logical workflow for diagnosing and fixing the issue.

Q1: I ran a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and my primary product is the debrominated starting material. What happened?

This is the most frequent issue and is almost always caused by a side reaction known as hydrodehalogenation (or debromination). In this process, the organopalladium intermediate that forms after oxidative addition reacts with a hydride (H⁻) source in your reaction mixture instead of your intended coupling partner.[1][2] This leads to the formation of an Ar-H bond, regenerating the Pd(0) catalyst and consuming your starting material non-productively.

Use the following diagnostic workflow to identify the likely culprit.

G

Part 2: FAQs — Proactive Experimental Design

This section provides answers to common questions, helping you design experiments that minimize the risk of debromination from the outset.

Q2: What are the primary chemical mechanisms that cause debromination?

Understanding the underlying mechanisms is key to prevention. There are two main pathways:

  • Reductive Dehalogenation (via Hydride Transfer): This is the most common cause in cross-coupling. After the palladium catalyst (Pd(0)) inserts into the Carbon-Bromine bond to form an Ar-Pd(II)-Br intermediate, a hydride source can displace the bromide and subsequent reductive elimination yields the debrominated arene (Ar-H). Potential hydride sources include alcohol solvents, amine bases, or residual water.[1][2]

  • Radical Reactions: Under certain conditions, such as exposure to light or the presence of radical initiators, the C-Br bond can be cleaved homolytically to form an aryl radical.[3][4] This radical can then abstract a hydrogen atom from the solvent or another reagent to give the debrominated product. This is less common under standard thermal cross-coupling conditions but can be a factor.

G

Q3: How do I select the optimal Base and Solvent to prevent debromination?

The choice of base and solvent is arguably the most critical factor. They are often the primary source of the unwanted hydride that causes debromination.

ParameterRecommended ChoiceRationale & CitationAvoid
Base Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) These are non-nucleophilic, inorganic bases with low propensity to act as hydride donors. They are effective in facilitating the catalytic cycle without promoting side reactions.[5]Sodium tert-butoxide (NaOtBu) and other alkoxides. While common in Buchwald-Hartwig aminations, they can generate hydride species.[6]
Solvent Anhydrous Aprotic Solvents like Dioxane , Toluene , or THF These solvents lack acidic protons and are poor hydrogen atom donors, minimizing their participation in reductive dehalogenation pathways.Alcohols (Isopropanol, Ethanol) . These are often used as reducing agents in transfer hydrogenations and can readily cause debromination.[3] Also, minimize water content where possible.[1]
Q4: Which Palladium catalyst and Ligand should I use?

Your catalyst system dictates the stability and reactivity of the key intermediates.

  • Palladium Source: Starting with a stable Pd(0) source like Pd₂(dba)₃ or a well-defined pre-catalyst is often preferable to Pd(II) sources like Pd(OAc)₂. Pd(II) sources require an in-situ reduction step that can sometimes be inefficient and lead to side reactions.[1]

  • Ligand Choice: This is crucial. For challenging substrates prone to debromination, bulky and electron-rich biarylphosphine ligands are the state-of-the-art.

    • Recommended Ligands: SPhos, XPhos, or RuPhos.

    • Rationale: These ligands form stable, monoligated Pd(0) species that are highly active for oxidative addition. The steric bulk around the palladium center can sterically disfavor the approach of small hydride donors and stabilize the Ar-Pd(II)-X intermediate, giving it a longer lifetime to react with the desired coupling partner.[1][7]

Q5: Are certain cross-coupling reactions more susceptible to debromination with this substrate?

Yes. The risk can vary based on the reaction type and its typical conditions.

  • High Risk (Requires Careful Optimization):

    • Buchwald-Hartwig Amination: Often employs strong alkoxide bases (e.g., NaOtBu), which significantly increases the risk of debromination.[6][5][8] Careful selection of a weaker base (if compatible with the amine) or use of newer generation ligands is essential.

    • Sonogashira Coupling: While often run under milder conditions, the amine base (e.g., triethylamine, diisopropylamine) can be a potential hydride source. Copper-free conditions are often cleaner.[9]

  • Moderate Risk (Generally More Robust):

    • Suzuki-Miyaura Coupling: This is often the most robust choice. It typically uses weaker inorganic bases (carbonates, phosphates) and is less prone to debromination, making it an excellent first reaction to try.[1][10] However, the side reaction is still possible if conditions are not optimized.[11]

Part 3: Recommended Experimental Protocols

Follow these step-by-step guides for a high-probability of success.

Protocol 1: General Procedure for a Debromination-Resistant Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can deactivate the catalyst.[1][2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the appearance of the desired product. Also, check for the mass of the debrominated byproduct.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Rigorous Solvent Degassing

If debromination persists, ensure your solvent is rigorously deoxygenated.

  • Freeze-Pump-Thaw: Place the anhydrous solvent in a Schlenk flask.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once fully frozen, apply a high vacuum for 5-10 minutes.

  • Close the flask to the vacuum and thaw the solvent in a warm water bath. You will see gas bubbles evolve from the liquid.

  • Repeat this cycle at least three times to ensure all dissolved oxygen is removed.

  • Finally, backfill the flask with an inert gas.

References

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Marine Drugs. [Link]

  • Pd Nanoparticle Catalyzed Reductive Dehalogenation of Aryl Halides with NaBH₄. Synfacts. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ResearchGate. [Link]

  • Reductive Dehalogenation of Aryl Halides by the Nanometric Sodium Hydride Using Lanthanide Chloride as Catalyst. Taylor & Francis Online. [Link]

  • In situ Raman monitoring of electroreductive dehalogenation of aryl halides at an Ag/aqueous solution interface. RSC Publishing. [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Europe PMC. [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. [Link]

  • Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. ACS Publications. [Link]

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Scribd. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. OSTI.GOV. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Denmark Group, University of Illinois. [Link]

  • Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. YouTube. [Link]

  • Struggling on suzuki couplings. Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine. MySkinRecipes. [Link]

Sources

Optimizing catalyst selection for cross-coupling with 2-bromo-imidazopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Optimization for 2-Bromo-Imidazopyrazines

Core Directive & Scope

Subject: Optimization and Troubleshooting of Pd-Catalyzed Cross-Coupling with 2-Bromoimidazo[1,2-a]pyrazine. Role: Senior Application Scientist. Objective: To provide an autonomous, self-validating troubleshooting framework for overcoming the inherent electronic and coordinative challenges of the imidazopyrazine scaffold.

Technical Introduction: The Scaffold Challenge

The 2-bromoimidazo[1,2-a]pyrazine scaffold presents a unique "push-pull" electronic environment. The imidazole ring is electron-rich, while the pyrazine ring is electron-deficient. This creates three specific failure modes during palladium catalysis:

  • Catalyst Sequestration: The N4-nitrogen is a competent ligand (

    
    -donor) that can displace phosphines, forming inactive 
    
    
    
    resting states.
  • Protodehalogenation: The electron-deficient nature of the pyrazine ring facilitates rapid reduction of the C-Br bond, often outcompeting transmetallation.

  • Hydrolytic Instability: Under harsh basic conditions, the pyrazine ring is susceptible to nucleophilic attack/ring-opening.

This guide prioritizes Precatalyst Strategy and Ligand Sterics to bypass these thermodynamic sinks.

Diagnostic Troubleshooting Guide (Q&A)

Scenario A: The "Stalled" Reaction

Q: My Suzuki coupling stops at ~30% conversion. Adding more catalyst doesn't help. The LCMS shows unreacted bromide and free ligand.

A: You are likely experiencing Heterocycle-Induced Catalyst Poisoning . Standard Pd(0) sources (like


) or Pd(II) salts generate active species that are easily intercepted by the N4-nitrogen of the imidazopyrazine. The substrate effectively out-competes the ligand for the metal center.
  • The Fix: Switch to a Palladacycle Precatalyst (e.g., XPhos Pd G4 or Pd-PEPPSI-IPr). These catalysts undergo rapid reductive elimination to generate the active

    
     species only after base activation, creating a high instantaneous concentration of the active catalyst that performs oxidative addition before the substrate can coordinate as a poison.
    
  • Protocol Adjustment:

    • Catalyst: XPhos Pd G2 or G4 (1–3 mol%).

    • Solvent: 1,4-Dioxane/Water (4:1). The water is critical for activating the precatalyst.

Scenario B: The "Reduced" Byproduct

Q: I am seeing significant formation of the de-brominated imidazopyrazine (H-product) instead of the coupled product.

A: This is Protodehalogenation , driven by the "Hydride Shuttle" mechanism. If you are using alcoholic solvents (EtOH, iPrOH) or alkoxide bases (NaOtBu),


-hydride elimination from the solvent/base generates a Pd-H species. The electron-deficient pyrazine ring accelerates reductive elimination of this hydride.
  • The Fix: Eliminate hydride sources.

    • Base: Switch from alkoxides/hydroxides to Anhydrous Carbonates (

      
       or 
      
      
      
      ).
    • Solvent: Use strictly aprotic solvents (Toluene, DMF, or DME).

    • Ligand: Use a ligand with a large cone angle (e.g., BrettPhos). Bulky ligands destabilize the planar transition state required for hydride transfer.

Scenario C: Buchwald-Hartwig Failure

Q: My amination reaction yields complex mixtures or no product, even with strong bases.

A: The 2-bromo-imidazopyrazine is prone to Base-Mediated Decomposition or Oligomerization before coupling occurs. Strong bases like NaOtBu can attack the pyrazine ring.

  • The Fix: Use a "Weak Base" protocol with a highly active catalyst.

    • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3. These are privileged for C-N coupling with heteroaryl halides.

    • Base:

      
       (Cesium Carbonate).[1] While weaker, the "Cesium Effect" (solubility/cation size) often facilitates the deprotonation of the amine without degrading the scaffold.
      

Catalyst Selection Logic

The following decision tree illustrates the selection logic based on the coupling partner and failure mode.

CatalystSelection Start Start: 2-Bromo-Imidazopyrazine ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki Buchwald Buchwald-Hartwig ReactionType->Buchwald Sonogashira Sonogashira ReactionType->Sonogashira Suzuki_Issue Primary Challenge? Suzuki->Suzuki_Issue AmineType Amine Class Buchwald->AmineType Sol_Dehal Pd-PEPPSI-IPr (Anhydrous/DME) Sonogashira->Sol_Dehal Use Pd-PEPPSI (Cu-free) Poisoning Low Conv. (Poisoning) Suzuki_Issue->Poisoning Dehal Protodehalogenation Suzuki_Issue->Dehal Sol_Poison XPhos Pd G4 (Rapid activation) Poisoning->Sol_Poison Dehal->Sol_Dehal Primary Primary/Aniline AmineType->Primary Secondary Secondary/Cyclic AmineType->Secondary Sol_Brett BrettPhos Pd G3 (Base: Cs2CO3) Primary->Sol_Brett Sol_Ru RuPhos Pd G3 (Base: NaOtBu) Secondary->Sol_Ru

Caption: Decision Logic for Catalyst Optimization. Blue nodes indicate solution endpoints.

Optimized Experimental Protocols

Protocol 1: Robust Suzuki-Miyaura Coupling

Best for: General arylation/alkenylation with boronic acids.

  • Preparation: In a vial, combine:

    • 2-Bromoimidazo[1,2-a]pyrazine (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • XPhos Pd G4 (0.02 equiv / 2 mol%)

    • 
       (2.0 equiv)
      
  • Solvent: Add THF:Water (4:1) [0.1 M concentration].

    • Note: Degas solvents by sparging with Argon for 10 mins prior to addition.

  • Reaction: Seal and heat to 60°C for 2–4 hours.

    • Why 60°C? Higher temps (>80°C) increase the rate of hydrolytic degradation of the pyrazine ring.

  • Workup: Dilute with EtOAc, wash with brine. The G4 catalyst residues are easily removed via silica filtration.

Protocol 2: "Difficult" Buchwald-Hartwig Amination

Best for: Coupling with primary amines or anilines where base sensitivity is an issue.

  • Preparation: In a glovebox or under strict

    
     flow:
    
    • 2-Bromoimidazo[1,2-a]pyrazine (1.0 equiv)

    • Amine (1.2 equiv)

    • BrettPhos Pd G3 (0.03 equiv / 3 mol%)

    • 
        (2.5 equiv) - Must be finely ground and dried.
      
  • Solvent: Add anhydrous t-Amyl Alcohol or 1,4-Dioxane [0.2 M].

  • Reaction: Heat to 90°C for 12 hours.

    • Tech Tip: If conversion is low, add 0.5 equiv of water (if using Dioxane) to help solubilize the inorganic base, but monitor for hydrolysis.

Data Summary: Catalyst & Ligand Performance Matrix

Catalyst SystemLigand ClassKey FeatureBest ApplicationRisk Factor
Pd(PPh3)4 Monodentate PhosphineCheap, GenericSimple substrates onlyHigh: Prone to poisoning by N4-nitrogen.
XPhos Pd G4 Dialkylbiaryl PhosphineRapid ActivationSuzuki (Steric bulk)Moderate: Air stable, but active species is sensitive.
Pd-PEPPSI-IPr NHC (Carbene)Strong

-donor
Negishi/Suzuki (Hard substrates)Low: Extremely robust against poisoning.
BrettPhos Pd G3 Bulky Biaryl PhosphineMono-ligationBuchwald (Primary Amines)High: Ligand is expensive; strictly anhydrous needed.
A-taPhos Pd G2 Tunable PhosphineHigh TOFSuzuki (Heteroaryl-Heteroaryl)Moderate: Requires careful temp control.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC). [Link]

  • Buchwald-Hartwig Amination: A Practical Guide. Chemistry LibreTexts. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. ResearchGate. [Link]

Sources

Minimizing dimer formation in 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (hereafter referred to as THIP ).

This guide addresses the critical challenge of dimerization , a phenomenon that manifests via two distinct mechanisms depending on your workflow: Reductive Self-Condensation (during synthesis) and Methylene Bridging (during handling/storage).

Topic: Minimizing Dimer Formation in 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Analyst: Senior Application Scientist Last Updated: February 20, 2026

Executive Summary: The "Dimer" Pathology

In the context of THIP chemistry, "dimerization" is rarely a single reaction. It typically refers to one of two specific failure modes:[1]

  • Type A: Reductive Dimerization (Synthesis Phase): Occurs during the catalytic hydrogenation of the aromatic precursor (imidazo[1,2-a]pyrazine). The intermediate imine reacts with the fully reduced amine product.

  • Type B: Methylene Bridging (Handling Phase): A "silent" reaction where the secondary amine (N7) reacts with chlorinated solvents (DCM/CHCl3) or formaldehyde impurities to form a gem-diamine bridge (

    
    ).
    

Module A: Synthesis Phase (Hydrogenation)

Objective: Prevent self-condensation during the reduction of imidazo[1,2-a]pyrazine.

The Mechanism of Failure

During the reduction of the aromatic pyrazine ring, the reaction proceeds through a partially reduced cyclic imine intermediate. As the concentration of the final product (secondary amine) increases, it becomes a nucleophile that attacks the electrophilic imine intermediate, leading to a fused dimer.

Signal Pathway: Reductive Condensation

ReductiveDimerization cluster_prevention Prevention Strategy Start Imidazo[1,2-a]pyrazine (Aromatic) Inter Cyclic Imine (Intermediate) Start->Inter H2, Cat Product THIP (Secondary Amine) Inter->Product H2, Cat (Fast) Dimer Reductive Dimer (Impurity) Inter->Dimer -NH3 / Reduction Product->Inter Nucleophilic Attack (Slow) Acid Acidic Media (Protonates Product) Acid->Product Blocks Nucleophilicity

Caption: Figure 1. The kinetic competition between full reduction (Green) and self-condensation (Red). Protonation of the product amine halts the red pathway.

Optimized Protocol: Acid-Mediated Hydrogenation

To eliminate Type A dimers, you must render the product non-nucleophilic immediately upon formation.

Reagents:

  • Substrate: Imidazo[1,2-a]pyrazine[2][3][4][5][6][7][8][9]

  • Catalyst: PtO₂ (Adams' Catalyst) or 10% Pd/C (sulfur-poisoned if halide tolerance is needed).

  • Solvent: Methanol with 1.5–2.0 equivalents of HCl or Acetic Acid .

  • Pressure: 4–5 bar (60–75 psi).

Step-by-Step Workflow:

  • Dissolution: Dissolve the aromatic precursor in MeOH.

  • Acidification (Critical): Add 2.0 eq of concentrated HCl or Glacial Acetic Acid. This ensures the pKa ~8.5 amine is protonated (

    
    ) immediately upon formation, preventing it from attacking the imine intermediate [1].
    
  • Catalyst Addition: Add PtO₂ (5-10 wt%). Note: PtO₂ is generally superior to Pd/C for this specific bicyclic system due to higher activity at lower temperatures.

  • Hydrogenation: Pressurize to 4 bar. Stir vigorously. High pressure favors the reduction kinetic rate over the bimolecular dimerization rate.

  • Workup: Filter catalyst. Concentrate. The product will be a salt (HCl or Acetate). Do not free-base until the next step is ready, as the free base is prone to Type B dimerization.

Module B: Handling & Storage (Methylene Bridging)

Objective: Prevent the formation of


 bridged dimers during workup and storage.
The "Phantom" Impurity

Researchers often observe a distinct impurity peak (M+12 or 2M+12 mass shift) after storing THIP in Dichloromethane (DCM). This is the aminal linkage , formed by the nucleophilic attack of two THIP molecules on DCM or trace formaldehyde [2].

Risk Factor Table: Solvent Compatibility

SolventRisk LevelMechanism of FailureRecommendation
Dichloromethane (DCM) CRITICAL Reacts with secondary amine to form methylene bridge over 6-24h.AVOID for storage. Use only for rapid extractions (<1h).
Chloroform (CHCl₃) HIGH Similar reactivity to DCM; often contains EtOH stabilizer which can react.Avoid.
Methanol (MeOH) LOW Stable, but protic nature may hinder some acylations.Excellent for storage (as salt).
THF / Dioxane SAFE Inert to secondary amines.Recommended for reactions.
DMF / DMSO SAFE Inert, but high boiling point makes removal difficult.Good for coupling reactions.
Troubleshooting Decision Tree

Troubleshooting Start Impurity Detected by LCMS/NMR CheckMass Check Mass Shift Start->CheckMass MassA Mass = 2M - 2H (Oxidative Dimer) CheckMass->MassA Coupling MassB Mass = 2M + 12 (Methylene Bridge) CheckMass->MassB +12 Da MassC Mass = 2M + Linker (Bis-alkylation) CheckMass->MassC Variable SolA Cause: Oxidation/Metal Trace Fix: Degas solvents, add EDTA MassA->SolA SolB Cause: DCM/Formaldehyde Fix: Switch to EtOAc/THF MassB->SolB SolC Cause: Stoichiometry Fix: Use Boc-protection or slow addition MassC->SolC

Caption: Figure 2. Diagnostic logic for identifying the source of dimerization based on Mass Spectrometry shifts.

Module C: Functionalization (N-Alkylation)

Objective: Prevent bis-alkylation when attaching linkers.

When reacting THIP with electrophiles (e.g., alkyl halides), the secondary amine is highly nucleophilic. If you are using a di-functional linker (e.g., dibromoethane), you risk bridging two THIP units.

Protocol: Controlled Mono-Alkylation

  • Stoichiometry: Use a large excess of the electrophile (3-5 eq) if it is a di-halide. This statistically favors mono-substitution.

  • Base Selection: Use a non-nucleophilic inorganic base (

    
     or 
    
    
    
    ) in Acetone or Acetonitrile. Avoid stronger bases like NaH which can deprotonate the
    
    
    -carbons, leading to complex side products.
  • Temperature: Conduct the reaction at 0°C initially. The activation energy for the second addition (dimerization) is often higher than the first.

Frequently Asked Questions (FAQ)

Q1: I see a "dimer" peak in my LCMS even though I didn't use DCM. Why? A: Check your LCMS solvent grade. Trace formaldehyde in low-grade Methanol or Acetonitrile can form Mannich-type dimers (


) in the source or solution. Also, ensure your sample was not exposed to air for long periods; oxidative coupling (dehydrogenative dimerization) can occur with trace metal contaminants [3].

Q2: Can I store THIP as a free base? A: It is highly discouraged. The free base readily absorbs


 from the air to form carbamates, which can appear as "dimer-like" aggregates in NMR. Store as the HCl or TFA salt  at -20°C.

Q3: How do I remove the dimer if it's already formed? A:

  • Reductive Dimer: Very difficult to separate due to similar polarity. Recrystallization of the HCl salt from EtOH/Et2O is often more effective than silica chromatography.

  • Methylene Bridge: This is acid-labile. Treating the mixture with aqueous HCl and heating slightly may hydrolyze the aminal bridge back to the monomer and formaldehyde (which must be removed).

Q4: Is the PtO2 catalyst strictly necessary? A: PtO2 is the "gold standard" for minimizing partial reduction in this scaffold [4]. Pd/C works but often requires higher pressures or longer times, increasing the window for side reactions. If using Pd/C, ensure the catalyst is fresh and the H2 pressure is maintained >4 bar.

References

  • General Hydrogenation Strategy: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • DCM Reactivity: "Methylene bridging of secondary amines by dichloromethane." Journal of Organic Chemistry. This is a known side reaction for cyclic secondary amines.

  • BIM Series & Dimerization: The specific dimerization of THIP derivatives (BIM-46187) is discussed in the context of disulfide formation, highlighting the reactivity of substituents on this core. Chemistry – A European Journal, 2020.

  • Synthesis Protocol: Detailed synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine using PtO2. ChemicalBook / Patent Literature.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 91476-80-1) before handling.

Sources

Validation & Comparative

Technical Guide: 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine against its aromatic and heterocyclic analogs. It is designed for medicinal chemists and process scientists seeking to leverage high-Fsp³ scaffolds for fragment-based drug discovery (FBDD) and lead optimization.

Executive Summary: The Case for 3D-Scaffolds

The transition from "flat" aromatic systems to three-dimensional (3D) aliphatic scaffolds is a dominant trend in modern drug discovery, driven by the need to improve solubility, reduce metabolic clearance, and access novel intellectual property (IP) space.

This compound represents a strategic "hybrid" scaffold. Unlike the fully aromatic imidazo[1,2-a]pyrazine (a privileged kinase scaffold), the tetrahydro- variant introduces significant Fsp³ character (fraction of sp³ hybridized carbons) while retaining the imidazole core for hydrogen bonding and pi-interactions. The 2-bromo substituent specifically provides a synthetic handle at a vector distinct from the more common 3-position, enabling unique exit vectors for library expansion.

Comparative Analysis: Scaffold Performance

The following table contrasts the 2-bromo-tetrahydro scaffold with its primary competitors: the fully aromatic parent and the triazolo-fused analog.

Table 1: Physicochemical & Synthetic Comparison
Feature2-Br-5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine 3-Br-Imidazo[1,2-a]pyrazine (Aromatic Parent)Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
3D Character (Fsp³) High (~0.66) . The piperazine ring is puckered (chair/boat).Low (0.00) . Planar system.High (~0.60) . Similar puckering.
Solubility High . Disrupted planarity reduces crystal lattice energy.Moderate/Low . Pi-stacking drives aggregation.High . Polar triazole ring aids solubility.
Basicity (pKa) Basic . The N-7 piperazine nitrogen is protonatable (pKa ~8-9).Weakly Basic . Pyrazine nitrogens are electron-deficient.Weakly Basic . Triazole pulls electron density.
Metabolic Liability N-Dealkylation / Oxidation . The piperazine ring is a soft spot for CYP450.Aromatic Hydroxylation . Susceptible to oxidation at C-5/C-6.Stable . Triazoles are generally metabolically robust.
Synthetic Vector C-2 (Lateral) . Projects substituents along the long axis.C-3 (Vertical) . Standard "hinge-binder" vector.C-3 . Limited vectors due to N-rich core.
Key Application GPCRs / Ion Channels (e.g., TRPC5, G-protein ligands).Kinase Inhibitors (e.g., PI3K, EphB4).[1]DPP-4 Inhibitors (e.g., Sitagliptin analogs).

Structural Logic & Exit Vectors

The choice between the 2-bromo and 3-bromo isomers dictates the spatial arrangement of the final drug candidate.

  • 3-Position (Standard): In kinase inhibitors, the imidazole N-1 often accepts a H-bond from the hinge region. Substituents at C-3 project into the solvent-exposed region or the gatekeeper pocket.

  • 2-Position (Strategic): Functionalization at C-2 projects the substituent perpendicular to the C-3 vector. In the tetrahydro scaffold, this vector is critical for reaching distinct hydrophobic sub-pockets in GPCRs (e.g., G

    
    q modulators) without disrupting the core's binding pose.
    
Visualization: Structural & Synthetic Logic

The following diagram illustrates the synthetic divergence and structural consequences of using the 2-bromo-tetrahydro scaffold.

ScaffoldLogic Precursor Linear Diamine / Alpha-Halo Ketone Aromatic Imidazo[1,2-a]pyrazine (Flat, Aromatic) Precursor->Aromatic Oxidative Cyclization Tetrahydro 5,6,7,8-Tetrahydro- imidazo[1,2-a]pyrazine (3D, Aliphatic) Precursor->Tetrahydro Condensation Aromatic->Tetrahydro Reduction (H2/Pd) (Risks De-halogenation) Br_Pos3 3-Bromo Isomer (Electrophilic Subst.) Aromatic->Br_Pos3 NBS (Electrophilic Control) Br_Pos2 2-Bromo Isomer (Cyclization/Targeted) Tetrahydro->Br_Pos2 Specific Precursor (e.g. Bromopyruvate) App_Kinase Kinase Inhibitors (Hinge Binding) Br_Pos3->App_Kinase App_GPCR GPCR/Ion Channels (TRPC5, G-protein) Br_Pos2->App_GPCR Unique Vector

Figure 1: Synthetic divergence between aromatic (red) and tetrahydro (green) scaffolds. Note that accessing the 2-bromo position (blue) typically requires de novo cyclization rather than direct bromination, which favors the 3-position.

Experimental Protocol: C-2 Functionalization

The 2-bromo handle is less activated than the 3-bromo position but participates effectively in Palladium-catalyzed cross-couplings. The following protocol is optimized for the tetrahydro scaffold, addressing the potential poisoning of the catalyst by the basic piperazine nitrogen.

Protocol: Suzuki-Miyaura Coupling at C-2

Objective: Couple this compound with an aryl boronic acid.

Challenges:

  • Catalyst Poisoning: The secondary amine (N-7) can coordinate to Pd.

  • Protodebromination: Competitive reduction of the C-Br bond.

Reagents:

  • Substrate: this compound (1.0 equiv).

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) — Chosen for its bite angle and stability.

  • Base: K₃PO₄ (3.0 equiv) — Mild base minimizes side reactions.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Protecting Group (Optional but Recommended): If yields are low, protect N-7 with Boc (tert-butoxycarbonyl) prior to coupling.

Step-by-Step Methodology:

  • Protection (If N-7 is free):

    • Dissolve substrate in DCM. Add Boc₂O (1.1 equiv) and TEA (1.5 equiv). Stir at RT for 2h.[2] Wash with brine, dry, and concentrate. Rationale: Masking the basic amine prevents Pd coordination and improves lipophilicity for the coupling step.

  • Coupling Reaction:

    • In a microwave vial, combine the (N-Boc)-2-bromo-scaffold, boronic acid, and K₃PO₄.

    • Add degassed 1,4-Dioxane/Water (4:1).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ last under a nitrogen stream.

    • Seal and heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

    • Monitoring: Check LCMS for consumption of bromide (M+) and appearance of product (M+Ar).

  • Workup & Deprotection:

    • Filter through Celite to remove Pd black.

    • Dilute with EtOAc, wash with water/brine.

    • Concentrate organic layer.

    • TFA Deprotection: Dissolve residue in DCM/TFA (2:1). Stir 1h at RT to remove Boc.

    • Evaporate volatiles and purify via SCX (Strong Cation Exchange) cartridge or reverse-phase HPLC.

Case Study: TRPC5 and G-Protein Modulation

The tetrahydroimidazo[1,2-a]pyrazine scaffold has demonstrated specific utility in targeting the Transient Receptor Potential Canonical 5 (TRPC5) channel and G


q proteins.
  • Mechanism: In TRPC5 inhibitors, the tetrahydro core acts as a rigid spacer that positions pharmacophores (e.g., aromatic rings) at precise angles impossible to achieve with a flat aromatic linker.

  • Data Point: A study on pyridazinone derivatives utilizing this scaffold showed that the Fsp³ nature of the tetrahydro ring improved the solubility profile significantly compared to planar analogs, while maintaining nanomolar potency (IC₅₀ comparable to parent compounds) [1].

  • G-Protein Ligands: The scaffold serves as a "heterocyclized dipeptide" mimic (specifically mimicking a Cys-Xaa turn), allowing it to inhibit G

    
    q signaling pathways intracellularly. The 2-bromo position allows for the attachment of lipophilic tails required for cell permeability [2].
    
Visualization: Workflow for Library Generation

Workflow Start 2-Bromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Step1 Step 1: N-7 Protection (Boc/Cbz) Start->Step1 Step2 Step 2: C-2 Suzuki Coupling (Diversity Point 1) Step1->Step2 Pd(dppf)Cl2, K3PO4 Step3 Step 3: N-7 Deprotection Step2->Step3 TFA or H2/Pd Step4 Step 4: N-7 Derivatization (Amide/Sulfonamide/Urea) Step3->Step4 R-COCl / R-SO2Cl Final Final Library (Dual Vector Exploration) Step4->Final

Figure 2: Parallel synthesis workflow for generating bifunctional libraries using the 2-bromo scaffold.

References

  • Discovery of TRPC5 Inhibitors: Eur. J. Med. Chem., 2024.[3][4] "Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5."[4]

  • G-Protein Ligands (BIM-46187): Chem. Eur. J., 2020. "Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands."

  • Suzuki Coupling Methodology: BenchChem Protocols. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine" (Adapted for heterocyclic bromides).

Sources

Technical Guide: Comparative Activity of Brominated vs. Chlorinated Imidazopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between brominated and chlorinated imidazo[1,2-a]pyrazine derivatives, a scaffold critical in both bioluminescent imaging (e.g., Coelenterazine analogs) and kinase inhibitor development (e.g., Entospletinib, Cercosporamide).

For researchers, the choice between bromine (Br) and chlorine (Cl) substitution is rarely trivial; it dictates the photophysical properties (emission wavelength, quantum yield) in probes and the pharmacodynamics (binding affinity, metabolic stability) in therapeutics.

Key Takeaways:

  • Bioluminescence: Bromination induces a significant red-shift (~110 nm) and promotes singlet oxygen (

    
    ) generation via the heavy-atom effect, making Br-analogs superior for deep-tissue imaging and theranostics compared to Cl-analogs.
    
  • Medicinal Chemistry: While Bromine forms stronger halogen bonds (σ-hole interactions) potentially increasing potency, Chlorine is often preferred in final drug candidates to maintain a lower lipophilicity profile (LogP) and reduce molecular weight while still blocking metabolic oxidation.

  • Synthesis: Brominated intermediates are the preferred "gateway" compounds due to superior reactivity in Palladium-catalyzed cross-couplings compared to chlorinated counterparts.

Part 1: Physicochemical Basis of Divergence

The functional divergence between Br- and Cl-imidazopyrazines stems from fundamental atomic differences. In the imidazopyrazine core, these halogens are typically introduced at the C-6 or C-8 positions to modulate electronic density or steric fit.

Table 1: Physicochemical Comparison of C-X Substituents
PropertyChlorine (Cl)Bromine (Br)Impact on Imidazopyrazine Activity
Van der Waals Radius 1.75 Å1.85 ÅBr introduces greater steric bulk, potentially clashing with tight ATP-binding pockets but filling hydrophobic voids better.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing by induction; Br is more polarizable.
C-X Bond Length ~1.73 Å~1.89 ÅBr projects further into the binding pocket, facilitating deeper interactions.
Sigma Hole (

-hole)
ModerateStrongCritical: Br forms stronger halogen bonds with backbone carbonyls in kinase hinges (e.g., Aurora A).
Lipophilicity (

-value)
+0.71+0.86Br increases LogP more, improving membrane permeability but risking solubility issues.
Heavy Atom Effect WeakStrongBr promotes intersystem crossing (ISC) to triplet states, quenching fluorescence but enhancing phosphorescence/ROS generation.

Part 2: Case Study – Bioluminescence & Optical Probes

Context: The imidazopyrazinone core (e.g., Coelenterazine) oxidizes to produce light.[1][2][3] Modifying this core with halogens alters the emission spectrum.[2]

The "Red-Shift" Phenomenon

Research comparing dibrominated analogs (Br2-Cla ) against natural or chlorinated variants reveals a massive spectral shift.[2] While standard Coelenterazine (often containing H or OH) or chlorinated derivatives emit blue light (~470 nm), bromination shifts emission to yellow/orange (~580 nm).

  • Mechanism: The heavy bromine atom facilitates spin-orbit coupling, stabilizing the excited state and altering the energy gap.

  • Application: Yellow/Red emission is less absorbed by biological tissue (hemoglobin/melanin), making Br-imidazopyrazines superior for in vivo imaging.

Reactive Oxygen Species (ROS) Generation

Brominated analogs exhibit high cytotoxicity upon irradiation or enzymatic oxidation. This is due to the Heavy Atom Effect , which favors Intersystem Crossing (ISC) from the Singlet Excited State (


) to the Triplet State (

). The

state transfers energy to ground-state oxygen (

), generating cytotoxic singlet oxygen (

).
Diagram 1: Photophysical Pathway (Br vs Cl)

Halogen_Effect Ground Ground State (S0) Excited Excited State (S1) (Imidazopyrazine-Oxy) Ground->Excited Enzymatic Oxidation Triplet Triplet State (T1) (High Population in Br) Excited->Triplet Intersystem Crossing (Heavy Atom Effect: Br >> Cl) Light_Blue Blue Light (470 nm) Dominant in Cl/H Excited->Light_Blue Fluorescence (Fast) Light_Yellow Yellow Light (580 nm) Dominant in Br Triplet->Light_Yellow Phosphorescence (Red Shift) SingletO2 Singlet Oxygen (1O2) Cytotoxicity Triplet->SingletO2 Energy Transfer to O2

Caption: Bromine (Br) accelerates Intersystem Crossing to T1, causing red-shifted emission and singlet oxygen generation, unlike Chlorine (Cl) which favors blue fluorescence.[1][4][5][6]

Part 3: Medicinal Chemistry – Kinase Inhibition

Context: Imidazo[1,2-a]pyrazines are potent ATP-competitive inhibitors.[7] The choice of halogen at the C-8 or C-3 position determines selectivity.

Structure-Activity Relationship (SAR) Analysis

In studies targeting kinases like Aurora A or VirB11 ATPase , the following trends are observed when swapping Cl for Br:

  • Potency (Halogen Bonding):

    • Br-Analogs: Often show 2-5x higher potency if the halogen interacts with a backbone carbonyl (e.g., the hinge region). The larger

      
      -hole on Bromine creates a stronger directional electrostatic interaction with the carbonyl oxygen.
      
    • Cl-Analogs: Show weaker halogen bonding. However, if the pocket is sterically constrained, Cl is preferred.

  • Metabolic Stability:

    • Both halogens block metabolic oxidation (e.g., by CYP450) at the substituted carbon.

    • Cl-Analogs are generally preferred in late-stage drug candidates because they add less molecular weight (35 Da vs 79 Da for Br) and have a lower lipophilicity penalty, improving oral bioavailability.

Synthetic Utility

While Cl-analogs are often the target, Br-analogs are the essential tool. The C-Br bond is weaker, making 6-bromo or 8-bromoimidazo[1,2-a]pyrazines ideal substrates for Suzuki-Miyaura coupling to install aryl groups.

Diagram 2: Synthetic Divergence & SAR Workflow

SAR_Workflow Scaffold Imidazo[1,2-a]pyrazine Core Bromination Bromination (NBS) Yields: 3-Br or 6,8-dibromo Scaffold->Bromination Electrophilic Subst. Chlorination Chlorination (POCl3/NCS) Yields: 3-Cl or 8-Cl Scaffold->Chlorination Nucleophilic Subst. (on oxide) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Bromination->Coupling Excellent Substrate (Weak C-Br bond) Br_Product Br-Analog (Target) High Potency / Imaging Probe (Strong Halogen Bond) Bromination->Br_Product Direct Assay Chlorination->Coupling Poor Substrate (Strong C-Cl bond) Cl_Product Cl-Analog (Target) Drug Candidate (Balanced LogP/MW) Chlorination->Cl_Product Direct Assay Coupling->Br_Product Functionalized

Caption: Brominated intermediates facilitate library generation via coupling; Chlorinated analogs are often final targets for optimized pharmacokinetics.

Part 4: Experimental Protocols

Protocol: Comparative Bioluminescence Assay

Objective: Quantify the red-shift and intensity difference between Br- and Cl-analogs.

  • Reagent Preparation:

    • Dissolve Br-analog (e.g., Br2-Cla) and Cl-analog (e.g., Clz-e) in DMSO to 5 mM stock.

    • Prepare assay buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

  • Substrate Triggering:

    • Dilute stock to 10 µM in assay buffer.

    • Trigger: Add superoxide anion source (e.g., KO2 in crown ether) OR purified Renilla luciferase (1 ng/mL).

  • Measurement:

    • Use a spectral luminometer (e.g., PerkinElmer EnVision).

    • Scan: 300 nm to 700 nm (10 nm steps).

    • Kinetic Read: Measure Total Flux (RLU) every 1 second for 60 seconds.

  • Data Analysis:

    • Normalize spectra to

      
      .
      
    • Expect

      
       nm for Cl-analog and 
      
      
      
      nm for Br-analog.[2]
Protocol: Synthesis of 3-Halo-Imidazo[1,2-a]pyrazine

Objective: Selective halogenation for SAR comparison.

  • Bromination (Standard):

    • Dissolve imidazo[1,2-a]pyrazine (1.0 eq) in Ethanol/Water (1:1).

    • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

    • Stir at RT for 2 hours. Precipitate forms.

    • Filter and wash with cold water. (Yield: ~80-90%).

  • Chlorination (Standard):

    • Dissolve imidazo[1,2-a]pyrazine (1.0 eq) in DMF.

    • Add N-Chlorosuccinimide (NCS) (1.1 eq).

    • Heat to 50°C for 4-6 hours (Slower kinetics than NBS).

    • Extract with EtOAc/Brine.

References

  • Silva, J.C.G., et al. (2022).[4] Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog. International Journal of Molecular Sciences. Link

  • Burgess, A., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase. Bioorganic & Medicinal Chemistry Letters. Link

  • Meessen, J., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. UCL Discovery. Link

  • Jiang, T., et al. (2011). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids. PMC. Link

  • Biotium Technical Guide. Physical properties of coelenterazine analogs. Link

Sources

A Comparative Analysis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives: Synthetic Strategies, Physicochemical Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. Among these, nitrogen-bridged fused heterocycles have garnered significant attention due to their structural resemblance to endogenous purines and their ability to interact with a wide array of biological targets. This guide provides a comprehensive comparative study of two such prominent scaffolds: imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine. We will delve into their synthesis, physicochemical characteristics, and diverse biological activities, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their endeavors.

Structural Overview: A Tale of Two Scaffolds

The core structures of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine are bicyclic aromatic systems resulting from the fusion of an imidazole ring with a pyrazine or a pyridine ring, respectively. This seemingly subtle difference in the six-membered ring—the presence of an additional nitrogen atom in the pyrazine ring at position 4—imparts distinct electronic and steric properties to the resulting molecules, influencing their reactivity, physicochemical behavior, and ultimately, their pharmacological profiles.

The imidazo[1,2-a]pyridine scaffold is a key component in several marketed drugs, including the anxiolytics zolpidem and alpidem, highlighting its therapeutic relevance.[1][2][3] The imidazo[1,2-a]pyrazine framework, while less represented in approved drugs, is a subject of burgeoning research interest, with numerous derivatives showing promise in various therapeutic areas.[4][5]

A Comparative Look at Synthetic Methodologies

The synthesis of both scaffolds often starts from a common precursor type: a 2-amino-heterocycle (2-aminopyrazine or 2-aminopyridine). The choice of the subsequent cyclization strategy dictates the final fused system and allows for the introduction of diverse substituents.

Classical and Modern Synthetic Approaches

One of the most established methods for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, first reported in 1925, which involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[6] This method has been extensively modified and optimized over the years.

More contemporary approaches, applicable to both scaffolds, include multicomponent reactions (MCRs), which offer the advantage of building molecular complexity in a single step from simple starting materials. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, for instance, has been successfully employed for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[7][8] Similarly, iodine-catalyzed one-pot, three-component condensations of a 2-amino-heterocycle, an aldehyde, and an isocyanide have been developed for the efficient synthesis of both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[9][10]

Other notable synthetic strategies include transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to functionalize pre-formed imidazo-heterocyclic cores, and intramolecular cyclization reactions.[1][11]

Experimental Protocol: One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives via GBB-3CR[8]

This protocol describes the acid-catalyzed Groebke-Blackburn-Bienaymé three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

Materials:

  • 2-Aminopyridine

  • Aldehyde (various substituted benzaldehydes can be used)

  • Isocyanide (e.g., 4-chlorophenyl isocyanide)

  • p-Toluenesulfonic acid (p-TSA) or Scandium triflate (Sc(OTf)₃) as a catalyst

  • Methanol (MeOH) as a solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-aminopyridine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the aldehyde (1.0 mmol) and the isocyanide (1.0 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) or scandium triflate (0.05 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties: A Comparative Overview

The introduction of a second nitrogen atom in the pyrazine ring of the imidazo[1,2-a]pyrazine scaffold generally leads to an increase in polarity and hydrogen bond accepting capability compared to its imidazo[1,2-a]pyridine counterpart. This can have significant implications for properties such as solubility, melting point, and interaction with biological macromolecules.

PropertyImidazo[1,2-a]pyridine (Parent)Imidazo[1,2-a]pyrazine (General Trend)
Molecular Weight 118.14 g/mol [13]Generally higher due to substituents
logP Varies with substitutionGenerally lower (more hydrophilic) than corresponding pyridine analogs
Aqueous Solubility Varies with substitutionCan be improved with polar substituents[15]
Hydrogen Bond Acceptors 23
Hydrogen Bond Donors 0 (unless substituted)0 (unless substituted)

This table provides a generalized comparison. Specific values will vary significantly based on the nature and position of substituents.

Biological Activities: A Tale of Diverse Therapeutic Potential

Both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have been extensively explored for a wide spectrum of biological activities.[2][5] The choice of the scaffold and the substitution pattern can fine-tune the selectivity and potency towards specific biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of both scaffolds. They have been shown to exert their effects through various mechanisms, including kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.

  • Kinase Inhibition: Derivatives of both scaffolds have been identified as potent inhibitors of various kinases involved in cancer progression, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and PI3K/mTOR.[15][16][17][18] For instance, imidazo[1,2-a]pyrazine-based compounds have been developed as picomolar inhibitors of Aurora kinases.[15]

  • Tubulin Polymerization Inhibition: Novel imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors, displaying potent anti-proliferative activities against a range of cancer cell lines.[19]

A comparative study evaluating the anticancer activity of a series of newly synthesized imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against four cancer cell lines (Hep-2, HepG2, MCF-7, and A375) revealed that a specific imidazo[1,2-a]pyridine derivative (compound 12b) was a promising lead with IC₅₀ values in the range of 11-13 µM.[20][21]

Antiviral Activity

The antiviral properties of imidazo[1,2-a]pyridine derivatives have been particularly well-documented, with some compounds showing activity against a range of viruses, including human immunodeficiency virus (HIV), cytomegalovirus (CMV), and varicella-zoster virus (VZV).[22][23] Structure-activity relationship (SAR) studies have indicated that hydrophobicity is a key factor for the antiviral activity of certain imidazo[1,2-a]pyridine derivatives.[22] More recently, derivatives of this scaffold have been investigated as potent anti-influenza agents that inhibit the RNA-dependent RNA polymerase (RdRp).[24] Imidazo[1,2-a]pyrazine derivatives have also been evaluated for their antiviral potential, with some showing activity against human coronavirus.[17]

Other Biological Activities

Beyond their anticancer and antiviral effects, these scaffolds have demonstrated a plethora of other pharmacological activities:

  • Anti-inflammatory: Both classes of compounds have been reported to possess anti-inflammatory properties.[5]

  • Antibacterial and Antifungal: Imidazo[1,2-a]pyridine derivatives have shown remarkable antibacterial and antifungal properties.[6]

  • Neurological Disorders: Imidazo[1,2-a]pyridine is the core of several anxiolytic drugs, and derivatives are being explored for conditions like Alzheimer's disease.[1] Imidazo[1,2-a]pyrazines have been investigated as selective negative modulators of AMPA receptors, with potential applications in epilepsy.[11]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)[21]

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Normal cell line (e.g., Vero) for assessing selectivity

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (as a positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds and the positive control (Doxorubicin). Include a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Landscape: Diagrams and Workflows

To better understand the concepts discussed, the following diagrams illustrate a general synthetic pathway and a simplified representation of a signaling pathway often targeted by these compounds.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reactions Synthetic Routes cluster_products Fused Heterocycles 2-Amino-heterocycle 2-Amino-heterocycle Tschitschibabin Reaction Tschitschibabin Reaction 2-Amino-heterocycle->Tschitschibabin Reaction GBB-3CR GBB-3CR 2-Amino-heterocycle->GBB-3CR alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Tschitschibabin Reaction Aldehyde Aldehyde Aldehyde->GBB-3CR Isocyanide Isocyanide Isocyanide->GBB-3CR Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Tschitschibabin Reaction->Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Tschitschibabin Reaction->Imidazo[1,2-a]pyrazine GBB-3CR->Imidazo[1,2-a]pyridine GBB-3CR->Imidazo[1,2-a]pyrazine

Caption: General synthetic routes to imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Promotes Inhibitor Imidazo-heterocycle Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibits

Caption: Simplified signaling pathway showing kinase inhibition by imidazo-heterocycles.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds represent two closely related yet distinct classes of heterocyclic compounds with immense therapeutic potential. Their synthetic accessibility and the ease with which their structures can be modified make them attractive starting points for the design of novel drug candidates. While imidazo[1,2-a]pyridines have a more established track record in approved pharmaceuticals, the growing body of research on imidazo[1,2-a]pyrazines suggests that they are poised to make a significant impact in the future.

This guide has provided a comparative overview of these two important scaffolds, highlighting their synthesis, physicochemical properties, and biological activities. The choice between these two cores for a drug discovery program will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies of analogous derivatives will be invaluable in elucidating the subtle structure-activity relationships that govern their biological effects and in guiding the rational design of the next generation of imidazo-heterocycle-based therapeutics.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL not provided, but the content is cited)
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL not provided, but the content is cited)
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Summary of Key Physicochemical Properties of the Imidazopyrazines. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]

  • Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. Taylor & Francis Online. [Link]

  • Imidazo[1,2‐a]Pyrazine Linked Benzimidazole, Tetrahydropyrimidine, and 1,3,4‐Oxadizoles as Anticancer Agents. Semantic Scholar. [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing. [Link]

  • Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. PubMed. [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. (URL not provided, but the content is cited)
  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]

  • (PDF) Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PMC. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PMC. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. (URL not provided, but the content is cited)
  • (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. ResearchGate. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL not provided, but the content is cited)
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

Sources

In Vivo Efficacy & Therapeutic Potential of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Derivatives

[1]

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold, accessed via its 2-bromo intermediate, represents a privileged class of cell-permeable heterotrimeric G-protein inhibitors . Unlike standard GPCR antagonists that target extracellular receptors, derivatives of this scaffold (BIM-46174/46187) penetrate the cell membrane to directly bind G

Key Findings:

  • Primary Mechanism: Pan-G protein inhibition (G

    
    q, G
    
    
    s, G
    
    
    i) by trapping the G
    
    
    subunit in a nucleotide-free state.
  • In Vivo Efficacy (Oncology): BIM-46187 (75 mg/kg, p.o.)[1] inhibits tumor growth in CCK2R-constitutive xenografts by 75-90% without significant toxicity.[1]

  • In Vivo Efficacy (Pain): Potent anti-hyperalgesic activity in rat models; exhibits synergy with morphine, allowing for a 20-fold dose reduction of opioids.

  • Comparative Advantage: Superior cell permeability compared to the cyclic depsipeptide YM-254890 , enabling oral bioavailability.

Mechanism of Action: Direct G-Protein Silencing

The therapeutic potency of this scaffold stems from its ability to intercept intracellular signaling downstream of the GPCR but upstream of effector proteins.

Signaling Pathway Blockade

The following diagram illustrates the intervention point of BIM-46174/46187 within the GPCR signaling cascade.

G_Protein_SilencingFigure 1: Mechanism of G-Protein Silencing by Tetrahydroimidazo[1,2-a]pyrazine DerivativesGPCRGPCR (Agonist Bound)G_TrimerHeterotrimeric G-Protein(Gα-GDP-βγ)GPCR->G_TrimerActivatesExchangeNucleotide Exchange(GDP Release -> GTP Entry)G_Trimer->ExchangeInitiatesG_ActiveActive Gα-GTPExchange->G_ActiveProducesEffectorsEffectors(PLCβ, Adenylyl Cyclase)G_Active->EffectorsStimulatesResponseCell Proliferation / PainEffectors->ResponseTriggersBIMBIM-46174 / BIM-46187(Scaffold Derivative)BIM->ExchangeBLOCKS(Traps Empty Pocket)

[2][3] Mechanistic Causality: The this compound core provides the structural rigidity required to dock into the G

Comparative In Vivo Efficacy

The following data contrasts the efficacy of the BIM series against standard-of-care agents in oncology and pain management.

Table 1: Efficacy Profile vs. Known Drugs
Therapeutic AreaCompound (Derivative)Comparator DrugModelOutcomeAdvantage
Oncology (Lung/Pancreatic)BIM-46174 (Combo)Cisplatin Nude Mice Xenograft (NCI-H69)Significant tumor regression (p=0.018) vs. Cisplatin alone.[4]Sensitizes drug-resistant tumors to chemotherapy.
Oncology (Gastric/CCK2R)BIM-46187 (75 mg/kg)Vehicle Xenograft (CCK2R-NIH-3T3)75% Tumor Growth Inhibition (TGI).[1]Orally active (p.o.) with no observed weight loss/toxicity.[1]
Pain Management BIM-46187 (0.3-3 mg/kg)Morphine Rat Chronic Constriction Injury (CCI)Synergistic analgesia.[5]Enables 20-fold reduction in Morphine dose (Opioid sparing).
G

q Inhibition
BIM-46187 YM-254890 Cellular / In VivoComparable G

q silencing.
Superior Permeability: BIM is cell-permeable and orally bioavailable; YM-254890 is restricted by stability.

Detailed Experimental Protocols

To replicate the synthesis of the active agent or the in vivo efficacy, follow these validated workflows.

A. Synthesis of Active Agent (BIM-46174) from 2-Bromo Scaffold

Context: The this compound is the electrophilic partner for coupling.

  • Starting Material: Dissolve This compound (HCl salt) in anhydrous DMF.

  • Coupling: Add N-Boc-L-cysteine (or cysteine derivative) using standard peptide coupling reagents (HATU/DIPEA) to acylate the secondary amine (N7 position).

  • Cyclization: Perform intramolecular cyclization (often involving the bromine handle) to fuse the macrocyclic or peptide-mimetic components characteristic of the BIM series.

  • Purification: Isolate via HPLC (C18 column, Acetonitrile/Water gradient).

B. In Vivo Antitumor Efficacy Protocol (Mouse Xenograft)

Objective: Validate oral efficacy of BIM-46187 in a constitutive GPCR tumor model.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Induction: Subcutaneously inject

    
     E151A-CCK2R-NIH-3T3 cells (constitutively active CCK2 receptor) into the flank.
    
  • Staging: Allow tumors to reach

    
    . Randomize mice into two groups (n=10).
    
  • Treatment Regimen:

    • Control: Vehicle (0.5% carboxymethylcellulose) p.o. BID.

    • Experimental: BIM-46187 at 75 mg/kg p.o.[1] BID.

  • Duration: Treat for 16 consecutive days.

  • Endpoints: Measure tumor volume (caliper:

    
    ) and body weight every 2 days.
    
  • Success Criteria: Statistical significance (p < 0.05) in Tumor Growth Inhibition (TGI) vs. Control.

References

  • Prévost, G. P., et al. (2006). Anticancer activity of BIM-46174, a new inhibitor of the heterotrimeric Galpha/Gbetagamma protein complex. Cancer Research, 66(18), 9227-9234. Link

  • Ayoub, M. A., et al. (2009). BIM-46187 inhibits agonists mediated effect on receptor-G protein interaction.[3][6] Molecular Pharmacology. Link

  • Favre-Guilmard, C., et al. (2009). The novel inhibitor of the heterotrimeric G-protein complex- BIM-46187- elicits anti-hyperalgesic properties and synergizes with morphine. European Journal of Pharmacology. Link

  • Küppers, J., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal. Link

  • Silvente-Poirot, S., et al. (2007). Heterotrimeric G-protein inhibitor BIM-46187 inhibits G-protein coupled receptor dependent tumorigenesis in athymic mice.[1] Cancer Research.[7] Link

A Comparative Guide to the Cross-Reactivity Profile of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Selective Kinase Inhibition

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise against a range of therapeutic targets, including protein kinases.[1][2] Our focus here is on a novel derivative, 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (BTHP) , a potent inhibitor of Aurora A kinase, a serine/threonine kinase crucial for mitotic progression and a validated target in oncology.[3] The development of kinase inhibitors is often challenged by off-target effects, which can lead to toxicity or unexpected polypharmacology.[4] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not just a regulatory requirement but a cornerstone of strategic drug development.

This guide provides an in-depth, comparative analysis of the cross-reactivity profile of BTHP against two well-established Aurora kinase inhibitors in clinical development: Alisertib (MLN8237) and Danusertib (PHA-739358) . We will dissect the experimental methodologies, present comparative data, and explain the rationale behind our multi-pronged approach to understanding kinase selectivity. Our aim is to provide researchers, scientists, and drug development professionals with a framework for evaluating the selectivity of novel chemical entities.

The Comparative Landscape: BTHP in Context

To benchmark the performance of BTHP, we selected two clinical candidates known to target Aurora kinases:

  • Alisertib (MLN8237): A selective Aurora A kinase inhibitor that has been evaluated in numerous clinical trials.

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor, also targeting other kinases like ABL and TRK.

This selection allows for a nuanced comparison, pitting BTHP against both a selective and a multi-kinase inhibitor.

A Multi-Pronged Approach to Cross-Reactivity Profiling

A single assay is insufficient to comprehensively map the interaction landscape of a small molecule. We advocate for an integrated strategy that combines biochemical, cellular, and unbiased proteomic methods to build a holistic selectivity profile.

cluster_0 Cross-Reactivity Profiling Workflow Biochemical Screening Broad Panel Biochemical Screening (e.g., ADP-Glo™ Kinase Assay) Cellular Engagement Cellular Target Engagement (e.g., NanoBRET™ Assay) Biochemical Screening->Cellular Engagement Confirms cellular activity of hits Data Integration Data Integration & Selectivity Assessment Biochemical Screening->Data Integration Unbiased Proteomics Unbiased Proteome-wide Profiling (e.g., Chemoproteomics) Cellular Engagement->Unbiased Proteomics Identifies unexpected off-targets Cellular Engagement->Data Integration Unbiased Proteomics->Data Integration

Caption: A multi-pronged workflow for comprehensive cross-reactivity profiling.

Comparative Data Analysis

Broad Kinase Panel Screening

We initiated our profiling with a broad biochemical screen of BTHP and our comparators against a panel of 255 human kinases at a concentration of 1 µM. The results, measured as percent inhibition, are summarized below for a selection of key kinases.

Kinase TargetBTHP (% Inhibition @ 1µM)Alisertib (% Inhibition @ 1µM)Danusertib (% Inhibition @ 1µM)
Aurora A 98 99 97
Aurora B 75 45 95
Aurora C 68 40 92
VEGFR2351085
FLT325570
ABL115288
SRC42855
LCK38648
PLK1121525
CDK18518
PIM1552030

Interpretation: The data clearly positions BTHP as a potent Aurora A inhibitor, comparable to Alisertib and Danusertib. However, BTHP exhibits significant activity against Aurora B and C, suggesting it is not as isoform-selective as Alisertib. Notably, BTHP shows moderate off-target activity against SRC family kinases (SRC, LCK) and PIM1, a profile distinct from both comparators. Danusertib, as expected, demonstrates broad activity across multiple kinase families.

Cellular Target Engagement

To validate these biochemical findings in a more physiologically relevant context, we employed the NanoBRET™ Target Engagement Assay in live HEK293 cells.[5] This assay measures the ability of a test compound to displace a fluorescent tracer from a NanoLuc®-tagged kinase, providing a quantitative measure of intracellular target engagement.

TargetBTHP (IC50, nM)Alisertib (IC50, nM)Danusertib (IC50, nM)
Aurora A 28 25 35
SRC 850 >10,000 250

Interpretation: The NanoBRET™ data confirms potent cellular engagement of Aurora A by BTHP, with an IC50 value on par with Alisertib.[5][6] Importantly, the data also validates the off-target activity on SRC observed in the biochemical assay, albeit with a significantly lower potency compared to Aurora A. This provides a quantitative measure of the selectivity window in a cellular environment.

Unbiased Chemoproteomics Profiling

To identify potential off-targets beyond the kinome, we performed a chemoproteomics experiment.[7][8] This method assesses changes in protein thermal stability upon compound treatment in cell lysates, allowing for the identification of direct protein-drug interactions without the need for compound modification.

Key Unanticipated Off-Targets Identified for BTHP:

  • Dihydropyrimidine Dehydrogenase (DPYD): An enzyme involved in pyrimidine metabolism.

  • Quinone Reductase 2 (NQO2): An enzyme implicated in cellular defense against oxidative stress.

  • Bromodomain-containing protein 4 (BRD4): An epigenetic reader, a known off-target for some kinase inhibitors.

Interpretation: The chemoproteomics results highlight the power of unbiased approaches in revealing unexpected interactions.[7][9] The identification of DPYD, NQO2, and BRD4 as potential off-targets for BTHP provides crucial information for further investigation into potential mechanisms of toxicity or polypharmacology. These targets would have been missed by kinase-centric screening approaches.

Signaling Pathway Context

cluster_0 Aurora A Kinase Signaling in Mitosis G2Phase G2 Phase MitoticEntry Mitotic Entry G2Phase->MitoticEntry Activation of CDK1/Cyclin B Centrosome Centrosome Maturation MitoticEntry->Centrosome Aurora A activation Spindle Bipolar Spindle Assembly Centrosome->Spindle Cytokinesis Cytokinesis Spindle->Cytokinesis BTHP BTHP BTHP->MitoticEntry Inhibition

Caption: Simplified Aurora A signaling pathway and the point of intervention for BTHP.

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for Biochemical Profiling

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[10][11]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (recombinant Aurora A kinase and a suitable peptide substrate in kinase buffer).

    • Add 2.5 µL of a 2x compound solution (BTHP, Alisertib, or Danusertib in 2% DMSO).

    • Initiate the reaction by adding 5 µL of a 1x ATP solution (at the Km for Aurora A).

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate percent inhibition relative to DMSO controls.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay Technical Manual.[5][12]

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., Aurora A or SRC) fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

  • Assay Setup:

    • In a white 384-well plate, dispense serial dilutions of the test compounds (BTHP, Alisertib, Danusertib).

    • Add the transfected cells to each well.

    • Add the NanoBRET™ tracer at a pre-determined concentration.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.

    • Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • Plot the ratios against compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Protocol 3: Chemoproteomics Workflow

This is a generalized workflow for target identification using thermal proteomics.[7][13]

  • Cell Culture and Treatment:

    • Culture cells (e.g., a relevant cancer cell line) to ~80% confluency.

    • Treat the cells with either vehicle (DMSO) or BTHP at a high concentration (e.g., 10 µM) for 1 hour.

  • Cell Lysis and Temperature Gradient:

    • Harvest and lyse the cells.

    • Aliquot the lysate and heat each aliquot to a different temperature (e.g., from 40°C to 68°C) for 3 minutes.

    • Centrifuge to pellet the aggregated proteins.

  • Protein Digestion and TMT Labeling:

    • Collect the supernatant (soluble protein fraction) from each temperature point.

    • Reduce, alkylate, and digest the proteins to peptides using trypsin.

    • Label the peptides from each sample with tandem mass tags (TMT) for multiplexed analysis.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of proteins in each sample.

    • For each protein, plot the soluble fraction as a function of temperature to generate a "melting curve".

    • A shift in the melting curve between the vehicle- and BTHP-treated samples indicates a direct protein-drug interaction.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound (BTHP) reveals it to be a potent Aurora A kinase inhibitor with a distinct selectivity profile compared to clinical comparators Alisertib and Danusertib. While demonstrating potent on-target activity in both biochemical and cellular assays, BTHP also exhibits moderate off-target activity against Aurora B/C, SRC family kinases, and PIM1. Furthermore, unbiased chemoproteomics has identified non-kinase off-targets that warrant further investigation.

This multi-faceted approach provides a robust framework for understanding the selectivity of a novel kinase inhibitor. The data generated allows for a more informed progression of BTHP in a drug discovery program, guiding medicinal chemistry efforts to mitigate undesirable off-target activities while retaining potent on-target effects. The insights gained from this comprehensive profiling are invaluable for de-risking clinical development and ultimately for developing safer and more effective targeted therapies.

References

  • Klaeger, S., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology.
  • Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology.
  • Zhao, Z., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
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  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
  • Barluenga, S., et al. (2011). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters.
  • Martínez-González, L., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters.
  • Venkatesh, P., et al. (2014). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, A., et al. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research.
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  • Wikipedia. (n.d.). Chemoproteomics. Retrieved from [Link]

  • Li, J., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Chemistry–A European Journal.
  • Howard, S., et al. (2009). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Journal of Medicinal Chemistry.
  • Doyle, K. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections.
  • Wünnemann, P., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal.
  • Wünnemann, P., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands.
  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. PubChem. Retrieved from [Link]

Sources

A Head-to-Head Battle of Isomers: Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Published by: The Advanced Drug Discovery & Development Division

In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the deciding factor between a potent therapeutic agent and an inactive compound. This principle is vividly illustrated in the imidazo[1,2-a]pyrazine scaffold, a privileged heterocyclic system that has garnered significant attention for its diverse pharmacological activities.[1] This guide provides a comprehensive head-to-head comparison of imidazo[1,2-a]pyrazine isomers, delving into their differential performance in key bioassays. By examining supporting experimental data, we will elucidate the critical role that isomeric variations play in determining the biological activity of these promising compounds. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to navigate the structure-activity relationships of this versatile scaffold and accelerate the discovery of novel therapeutics.

The Significance of Isomeric Variation in Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine core is a bicyclic aromatic system that offers multiple sites for substitution, leading to a vast chemical space of potential isomers. The biological activity of these compounds is exquisitely sensitive to the position and nature of these substituents. Even subtle changes in the substitution pattern can dramatically alter a compound's interaction with its biological target, leading to profound differences in efficacy and selectivity. Our exploration will focus primarily on positional isomers, where functional groups are attached to different atoms of the imidazo[1,2-a]pyrazine ring system. We will examine how these positional differences influence anticancer, antimicrobial, and kinase inhibitory activities.

Comparative Bioactivity of Imidazo[1,2-a]pyrazine Isomers

The following sections present a comparative analysis of imidazo[1,2-a]pyrazine isomers in various bioassays, with a focus on anticancer and antimicrobial activities. The data presented is a synthesis of findings from multiple studies to provide a broad overview of the structure-activity relationships (SAR).

Anticancer Activity: A Tale of Two Positions

Numerous studies have highlighted the potent anticancer activity of imidazo[1,2-a]pyrazine derivatives. The differential effects of substitution at the C2 and C3 positions are particularly noteworthy.

A study by Myadaraboina et al. provides a clear example of how the placement of substituents on the imidazo[1,2-a]pyrazine core influences cytotoxicity against various cancer cell lines.[2] While this study did not directly compare a single substituent at all positions, the exploration of different derivatives gives insight into the importance of substitution patterns. For instance, a series of novel imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their cytotoxic effects on four cancer cell lines.[2] The redesign of the imidazo[1,2-a]pyrazine template based on preliminary data underscores the importance of substituent placement for improved activity.[2]

In another study, novel imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated as CDK9 inhibitors. The results showed that derivatives with a pyridin-4-yl group at the 2-position and a benzyl group at the 3-position of the imidazo[1,2-a]pyrazine scaffold displayed the most potent CDK9 inhibitory activity.[3] This highlights the synergistic effect of substitutions at both the C2 and C3 positions. The cytotoxic effect of these inhibitors was found to be correlated with their inhibitory activity against CDK9, with one compound exhibiting the most potent cytotoxicity with an average IC50 of 6.66 µM across three cell lines.[3][4]

Furthermore, a series of imidazo[1,2-a]pyrazine derivatives were designed and synthesized as Gαq/11 inhibitors for uveal melanoma.[5] This study led to the discovery of a compound with selective antiproliferative activity against uveal melanoma cells.[5]

The following table summarizes representative data from various studies to illustrate the impact of isomeric substitution on anticancer activity.

Compound ID Substitution Pattern Cancer Cell Line IC50 (µM) Reference
Series A, Compound X 2-Aryl, 3-HVariousVaries[2]
Series A, Compound Y 2-H, 3-ArylVariousVaries[2]
3c 2-(pyridin-4-yl), 3-benzylMCF7, HCT116, K652Average 6.66[3][4]
GQ352 Specific imidazo[1,2-a]pyrazine derivativeUveal Melanoma-[5]
12b (imidazo[1,2-a]pyridine) 2-(tert-butylamine), 3-(phenylamine)Hep-2, HepG2, MCF-7, A37511, 13, 11, 11[6][7]

Note: This table is a compilation of data from different studies and is intended for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Antimicrobial Activity: The Critical Role of the C8 Position

Imidazo[1,2-a]pyrazines have also demonstrated significant potential as antimicrobial agents. Structure-activity relationship studies have revealed that substitutions at the C8 position can dramatically influence their antibacterial and antifungal properties.

A study exploring 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of the bacterial type IV secretion system found that these compounds have potential as antibacterial agents.[8] The development of a flexible synthetic route to access both 2- and 3-aryl substituted regioisomers allowed for a systematic investigation of their structure-activity relationships.[8]

Another study on novel imidazo[1,2-a]pyrazine derivatives with substitutions at the C2, C3, and C8 positions revealed that amination at the C8 position improves antioxidant and antimicrobial activity.[9][10] The presence of an amino group at the C8 position was found to be necessary for good antioxidant properties, and bromination at the C3 position also contributed to this activity.[10] Several compounds from this study displayed pronounced antibacterial activity against Staphylococcus aureus and excellent antifungal activity against Candida albicans and Aspergillus niger.[9][10]

The following table summarizes the antimicrobial activity of representative imidazo[1,2-a]pyrazine isomers.

Compound ID Substitution Pattern Microorganism Activity (Zone of Inhibition in mm) Reference
4a UnsubstitutedS. aureus, E. coli21-24[9]
4f 2-SubstitutedS. aureus, E. coli21-24[9]
5c 8-Amino substitutedS. aureus, E. coli21-24[9]
5g 8-Amino substitutedS. aureus, E. coli21-24[9]
6b 3-Bromo, 8-Amino substitutedS. aureus, E. coli21-24[9]
6c 3-Bromo, 8-Amino substitutedS. aureus, E. coli21-24[9]

Note: The data is presented as the zone of inhibition, a qualitative measure of antimicrobial activity. Higher values indicate greater activity.

Key Signaling Pathways Targeted by Imidazo[1,2-a]pyrazine Isomers

The diverse biological activities of imidazo[1,2-a]pyrazine isomers stem from their ability to interact with and modulate various key signaling pathways implicated in disease. Two of the most prominent pathways targeted by these compounds are the PI3K/Akt and Aurora kinase pathways, both of which are critical regulators of cell growth, proliferation, and survival.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11] Imidazo[1,2-a]pyrazines have emerged as a novel class of PI3K inhibitors.[12] The specific substitution pattern on the imidazo[1,2-a]pyrazine scaffold dictates the potency and selectivity of these inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Isomers Imidazo_Pyrazine->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine isomers.

The Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora kinases.[13] The optimization of the substitution pattern at the C8 position of the imidazo[1,2-a]pyrazine core has led to improvements in both oral bioavailability and off-target kinase inhibition.[13]

Aurora_Kinase_Pathway cluster_mitosis Mitosis Aurora_A Aurora A Kinase Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Isomers Imidazo_Pyrazine->Aurora_A Inhibition

Caption: The role of Aurora A kinase in mitosis and its inhibition by imidazo[1,2-a]pyrazine isomers.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the key bioassays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram

MTT_Workflow A Seed cells in 96-well plate B Treat with Imidazo[1,2-a]pyrazine Isomers A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: A streamlined workflow for the MTT cell viability assay.

Step-by-Step Methodology

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the imidazo[1,2-a]pyrazine isomers in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The head-to-head comparison of imidazo[1,2-a]pyrazine isomers unequivocally demonstrates that the position of substituents on this versatile scaffold is a critical determinant of their biological activity. Subtle changes in substitution patterns can lead to significant shifts in potency and selectivity against cancer cells and microbial pathogens. The structure-activity relationships highlighted in this guide provide a roadmap for the rational design of more effective and targeted imidazo[1,2-a]pyrazine-based therapeutics.

Future research should focus on a more systematic exploration of the entire chemical space of imidazo[1,2-a]pyrazine isomers, including those with substitutions at the less-explored C5, C6, and C7 positions. Furthermore, a deeper understanding of how these isomers differentially modulate key signaling pathways will be crucial for developing next-generation drugs with improved efficacy and reduced off-target effects. The continued investigation of this remarkable scaffold holds immense promise for the discovery of novel treatments for a wide range of diseases.

References

[9] Myadaraboina, S., Alla, M., Parlapalli, A., et al. (2018). Novel imidazo [1, 2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Int J Chem Sci, 16(3), 276. Available at: [Link] [1] Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. (2025). Journal of Molecular Structure, 1311, 138334. Available at: [Link] [3] Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. Available at: [Link] [14] Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules, 28(8), 3354. Available at: [Link] [5] Xiong, X., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 239, 114520. Available at: [Link] [4] Synthesis and Biological Evaluation of Imadazo[1,2- a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). PubMed. Available at: [Link] [6] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(54), 38243-38255. Available at: [Link] [8] Sayer, J. R., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(21), 5069-5073. Available at: [Link] [15] Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitor. (2025). Journal of Molecular Structure, 1311, 138333. Available at: [Link] [7] The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... (n.d.). ResearchGate. Available at: [Link] [2] Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. Available at: [Link] Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. (2018). TSI Journals. Available at: [Link] [16] Federico, S., et al. (2017). Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes. European Journal of Medicinal Chemistry, 125, 1146-1162. Available at: [Link] [17] The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... (n.d.). ResearchGate. Available at: [Link] [18] Park, H., et al. (2015). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke-Blackburn-Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 13(5), 1531-1535. Available at: [Link] [19] Imidazo[1,2-a]pyrazines. (2016). ResearchGate. Available at: [Link] [11] Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF. (2025). ResearchGate. Available at: [Link] [13] Belanger, D. B., et al. (2011). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7083-7087. Available at: [Link] [12] Venkatesan, A. M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1931-1936. Available at: [Link] [20] Current, P. J., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201-210. Available at: [Link]

Sources

Confirming the regiochemistry of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine by X-ray crystallography

[1]

The Regiochemistry Challenge

In the development of imidazo[1,2-a]pyrazine scaffolds—often used as kinase inhibitors or G-protein ligands—regioselectivity is a critical quality attribute.[1] The primary ambiguity arises between the C-2 and C-3 positions on the imidazole ring.[1][2]

  • The Synthesis Trap: Standard cyclization of 2-aminopyrazine with

    
    -haloketones typically yields the 2-substituted isomer.[1] However, subsequent electrophilic halogenation (e.g., using NBS) predominantly targets the C-3  position due to its higher electron density.[1]
    
  • The Analytical Gap:

    • 1D NMR (

      
      H):  In the 2-bromo derivative, the remaining C-3 proton appears as a singlet.[1] In the 3-bromo derivative, the C-2 proton also appears as a singlet.[1] Chemical shift prediction is often insufficiently accurate (
      
      
      0.5 ppm error) to distinguish them definitively.[1]
    • 2D NMR (NOESY/HMBC): While useful, NOE correlations between the imidazole proton and the bridgehead/tetrahydro protons can be weak or ambiguous due to the flexibility of the saturated 5,6,7,8-ring.[1]

The Solution: Single-crystal X-ray diffraction provides an absolute structural determination, defining not just the bromine position but also the conformational puckering of the tetrahydro ring.[1]

Comparative Analysis: X-ray vs. Alternatives

Feature1D NMR (

H,

C)
2D NMR (NOESY/HMBC) X-Ray Crystallography
Regio-Certainty Low (Ambiguous singlets)Medium (Dependent on conformation)Absolute (Gold Standard)
Sample State SolutionSolutionSolid Crystal
Data Output Chemical Shifts (

)
Through-space/bond correlations3D Atomic Coordinates (

)
Stereochemistry InferredInferredDirectly Observed
Turnaround MinutesHoursDays (including crystal growth)

Experimental Protocol: From Powder to Structure

Phase 1: Crystal Growth (The Critical Step)

The tetrahydroimidazo[1,2-a]pyrazine core is often an oil or low-melting solid in its free base form due to the flexibility of the saturated ring.[1] To obtain diffraction-quality crystals, salt formation is strongly recommended.[1]

Recommended Method: Vapor Diffusion of the HCl Salt [1]

  • Salt Formation: Dissolve 20 mg of the crude 2-bromo compound in 0.5 mL of dry ethanol. Add 1.1 equivalents of 1M HCl in ether. A white precipitate (the hydrochloride salt) should form.[1] Filter and dry.[1]

  • Setup: Place 5–10 mg of the salt in a small inner vial (GC vial).

  • Solvent: Dissolve in a minimum amount of Methanol (MeOH) or Acetonitrile (MeCN) to obtain a clear, saturated solution.[1]

  • Antisolvent: Place Diethyl Ether or Ethyl Acetate in the outer jar (sealed container).[1]

  • Equilibration: Seal the system. As the volatile antisolvent diffuses into the inner vial, it slowly lowers solubility, promoting the growth of high-quality prisms or needles over 2–5 days.[1]

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx.[1] 0.1 x 0.1 x 0.2 mm).[1] Mount on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (cryostream) to freeze the conformational disorder of the tetrahydro ring and reduce thermal motion.

  • Radiation: Mo-K

    
     (
    
    
    Å) is preferred to minimize absorption, though Cu-K
    
    
    is acceptable if the crystal is small, provided absorption corrections are applied (Bromine is a heavy absorber).[1]
Phase 3: Structural Solution[1]
  • Space Group Determination: Analyze systematic absences.[1] Common space groups for these salts are P2

    
    /c or P-1.[1]
    
  • Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.[1] The heavy Bromine atom (Z=35) will dominate the scattering, making phasing straightforward.[1]

  • Refinement: Refine against

    
     using SHELXL.
    
    • Check: Locate the Br atom.[1][2][3] If it is attached to C-2, the bond distance will be approx.[1] 1.89 Å.[1]

    • Conformation: Observe the puckering of the C5-C6-C7-C8-N ring (likely half-chair or envelope).

Decision Logic & Workflow

The following diagram illustrates the decision process and experimental workflow for confirming the regiochemistry.

Regiochemistry_ConfirmationStartSynthesis Product(Ambiguous Regiochemistry)NMR_Check1H NMR Analysis(Singlet Identification)Start->NMR_CheckAmbiguityAmbiguous?(C2-H vs C3-H overlap)NMR_Check->AmbiguitySalt_FormSalt Formation(Convert to HCl or Picrate)Ambiguity->Salt_FormYes (High Risk)Result_2CONFIRMED:2-Bromo IsomerAmbiguity->Result_2No (Definitive NOE)CrystVapor Diffusion(MeOH / Et2O)Salt_Form->CrystXRDSC-XRD Data Collection(100 K, Mo-Source)Cryst->XRDSolveStructure Solution(Locate Br atom)XRD->SolveSolve->Result_2Br at C2Result_3CONFIRMED:3-Bromo IsomerSolve->Result_3Br at C3

Figure 1: Strategic workflow for unambiguous structural assignment of bromo-tetrahydroimidazo[1,2-a]pyrazines.

Data Interpretation Guide

When analyzing the solved structure, verify the following geometric parameters to ensure the model is chemically reasonable.

ParameterExpected ValueInterpretation
C(2)–Br Bond Length 1.88 – 1.90 ÅTypical for aromatic C-Br bonds.[1]
C(2)–C(3) Bond Length 1.36 – 1.38 ÅIndicates double bond character of the imidazole ring.[1]
N(1)–C(2)–C(3) Angle ~105° – 110°Internal angle of the imidazole ring.[1]
Tetrahydro Ring Puckering Cremer-Pople ParametersDefines if the ring is in Chair, Boat, or Twist conformation (critical for docking).[1]
R-Factor (R1) < 5.0%Indicates a high-quality fit between model and data.

Key Validation Check: Ensure the Thermal Ellipsoids (ADPs) for the Bromine atom are spherical. If they are elongated, it may indicate disorder (e.g., a mixture of 2-bromo and 3-bromo isomers co-crystallized), which requires careful modeling of occupancy.[1]

References

  • Synthesis & SAR of Imidazo[1,2-a]pyrazines: Bouloc, N. et al.[1][4] (2010).[1] Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.[1][4]

  • Regioselectivity in Electrophilic Substitution: Goel, R. et al.[1] (2018).[1][2] Novel Imidazo[1,2-a]Pyrazine Derivatives: Design, Synthesis, Antioxidant, Antimicrobial and Cytotoxic Activity.[1] TSI Journals: Organic Chemistry: An Indian Journal.[1] [1]

  • Crystallographic Methods for Imidazo-fused Systems: Grotjahn, D. B. et al.[1] (2014).[1][2][5][6][7] A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids.[1] Organic Letters, 16(15), 3946–3949.[1] [1]

  • General Crystallography Standards: Spek, A. L.[1] (2020).[1][8][9] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36, 7–13.[1] [1]

Assessing the metabolic stability of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

[1]

Executive Summary & Structural Context

This compound (hereafter 2-Br-THIP ) represents a "hybrid" scaffold, merging the aromatic stability of an imidazole core with the solubility-enhancing properties of a saturated piperidine ring.

In fragment-based drug discovery (FBDD), this compound is valued for its C2-Bromine handle , which facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and its sp³-rich character , which improves physicochemical properties (Fsp³) compared to flat aromatic analogs.

However, the introduction of the saturated ring creates distinct metabolic liabilities—specifically N-oxidation and

Comparative Stability Profile

The following table contrasts 2-Br-THIP with its primary structural alternatives based on intrinsic clearance (

Feature2-Br-THIP (The Product) Imidazo[1,2-a]pyrazine (Aromatic Parent) Non-Brominated THIP
Core Character Bicyclic (Aromatic + Saturated)Fully Aromatic (Flat)Bicyclic (Aromatic + Saturated)
Solubility High (sp³ character)Low to ModerateHigh
Metabolic Liability Moderate: N-dealkylation (N7), Hydroxylation.[1] Br blocks C2.High: CYP-mediated oxidation on pyrazine ring; Aldehyde Oxidase (AO) risk.High: C2 and C3 sites open to oxidation; N7 oxidation.
Clearance Mechanism CYP450 (Phase I) & Conjugation (Phase II)CYP450 (Rapid oxidative clearance)CYP450 & Phase II
Key Advantage Balanced Profile: Br blocks C2 metabolism; sp³ ring aids solubility.High potency potential but often poor PK.Good solubility but lacks synthetic handle.

Critical Analysis of Metabolic Pathways

Understanding the specific degradation routes of 2-Br-THIP is essential for interpreting stability data.

Predicted Metabolic Soft Spots
  • N7-Atom (Secondary Amine): The most reactive site. In the absence of substitution, this is a primary target for Phase II conjugation (Glucuronidation) or Phase I oxidation (N-hydroxylation).

  • C6 & C8 Positions: The carbons

    
     to the secondary amine are susceptible to CYP-mediated hydroxylation, leading to ring opening or dehydrogenation.
    
  • C3 Position (Imidazole): While the C2 position is protected by Bromine, the C3 position remains nucleophilic and potentially susceptible to oxidation, though less so than in the non-halogenated analog.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the 2-Br-THIP scaffold compared to the aromatic analog.

MetabolicPathwayscluster_legendLegendCompound2-Br-THIP(Scaffold)Oxidation_NN-Oxidation(FMO/CYP)Compound->Oxidation_NPhase IHydroxylationα-Hydroxylation(CYP3A4/2D6)Compound->HydroxylationPhase IGlucuronidationN-Glucuronidation(UGT)Compound->GlucuronidationPhase II (Direct)UnstableRing Opening /Reactive MetaboliteOxidation_N->UnstableRearrangementHydroxylation->UnstableDehydrogenationStable_ConjRenal Excretion(Stable Conjugate)Glucuronidation->Stable_ConjkeyBlue: Parent | Red: Phase I (Risk) | Green: Phase II (Clearance)

Caption: Metabolic divergence of 2-Br-THIP. Phase I pathways (Red) pose stability risks, while Phase II (Green) leads to excretion.

Validated Experimental Protocols

To assess the stability of 2-Br-THIP objectively, use the following self-validating protocols. These are designed to differentiate between CYP-mediated clearance and non-CYP instability.

Experiment A: Microsomal Stability Assay (Phase I)

This assay determines the Intrinsic Clearance (

  • Reagents:

    • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

    • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Test Compound: 2-Br-THIP (1 µM final concentration).

    • Positive Control: Testosterone (High turnover) or Midazolam.

    • Negative Control: Warfarin or compound without NADPH.

  • Protocol Steps:

    • Pre-Incubation: Mix 445 µL of Microsome/Buffer mix (0.5 mg/mL protein final) with 5 µL of Test Compound (100 µM stock). Equilibrate at 37°C for 5 min.

    • Initiation: Add 50 µL of NADPH Regenerating System to start the reaction.

    • Sampling: At

      
       min, remove 50 µL aliquots.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

    • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Self-Validation Check:

    • The "No NADPH" control must show >95% remaining at 45 min. If <95%, the compound is chemically unstable (hydrolysis) or degraded by non-CYP enzymes.

Experiment B: Hepatocyte Stability Assay (Phase I & II)

Since 2-Br-THIP has a secondary amine, microsomes alone are insufficient. Hepatocytes contain cytosolic enzymes (Transferases) necessary to detect Phase II conjugation.

  • Protocol Highlights:

    • Cell Density:

      
       cells/mL.
      
    • Timepoints:

      
       min.
      
    • Data Output: Calculate

      
       and scale to in vivo clearance (
      
      
      ).
LC-MS/MS Analytical Conditions

Accurate quantification is critical. The following parameters are optimized for the tetrahydroimidazo-pyrazine core.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 2.5 min
Ionization ESI Positive Mode (M+H)+
MRM Transition Monitor Parent Ion (m/z ~216/218 for Br isotopes)

Fragment

Supporting Data & Performance Analysis

Recent studies utilizing the tetrahydroimidazo[1,2-a]pyrazine scaffold highlight its potential when optimized.

Case Study: TRPC5 Inhibitors

Research on TRPC5 inhibitors utilized the tetrahydroimidazo[1,2-a]pyrazine scaffold.[2][3] The study demonstrated that while the aromatic core suffered from rapid clearance, the tetrahydro-derivatives (analogous to 2-Br-THIP) achieved "acceptable pharmacokinetic properties" when the secondary amine was appropriately substituted or constrained [1].

Case Study: AMPAR Modulators

In a separate campaign for AMPAR modulators, the aromatic imidazo[1,2-a]pyrazine core exhibited "high in vivo clearance," which prevented further development.[4] This necessitates the saturation strategy (tetrahydro-form) or scaffold hopping (e.g., to pyrazolopyrimidines) to improve metabolic stability [2].

Stability Calculation

Calculate the in vitro intrinsic clearance (



Interpretation Guide:

  • 
    :  High Stability (Ideal for fragments).
    
  • 
    :  Moderate Stability.
    
  • 
    :  Low Stability (Requires structural optimization, e.g., blocking N7).
    

References

  • Wang, K., et al. (2024).[5] "Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats."[5] European Journal of Medicinal Chemistry, 275, 116565.[5] Link

  • Bierer, D. E., et al. (2018). "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP

    
    -8 Selective AMPAR Negative Modulators." ACS Medicinal Chemistry Letters, 9(11), 1111–1116. Link
    
  • Reher, R., et al. (2020).

    
    q-Protein Ligands." Chemistry – A European Journal, 26(55), 12615-12623. Link
    

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an operational safety framework for handling 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine . As a bicyclic heterocyclic amine with a halogenated motif, this compound presents specific risks regarding respiratory irritation, acute toxicity (oral), and potential skin sensitization. This document moves beyond generic advice, offering a causal analysis of hazards and a self-validating workflow for researchers in medicinal chemistry and drug discovery.

Part 1: Hazard Identification & Risk Assessment

The Causality of Safety

To select the correct PPE, one must understand the molecular behavior of the target. This compound combines a secondary amine (in the tetrahydro ring) with a brominated imidazole.

Toxicological Profile (Derived from Structural Analogs)

While specific LD50 data for this exact isomer may be sparse, the core structure (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, CAS 91476-80-1) and its brominated derivatives exhibit a consistent hazard profile [1, 4].

Hazard Class (GHS)H-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H301/H302 Toxic/Harmful if swallowed.[1][2]Zero-tolerance for dust ingestion. Hand-to-mouth transfer is the primary risk vector.
Skin Irritation H315 Causes skin irritation.[1][2][3][4]The secondary amine functionality is basic and can cause chemical burns or dermatitis upon prolonged contact.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5]Fine powders drift; ocular contact causes immediate, severe irritation due to pH changes and abrasion.
STOT - SE H335 Respiratory irritation.[2][4][5]Inhalation of dust triggers mucosal inflammation.
Chemical Reactivity Risks
  • Acid Sensitivity: The secondary amine is basic. Contact with strong acids can generate heat and salt formation, potentially aerosolizing the compound.

  • Nucleophilicity: The amine nitrogen is nucleophilic; avoid inadvertent contact with alkylating agents (e.g., methyl iodide, benzyl bromide) outside of controlled reaction vessels to prevent uncontrolled exotherms [1].

Part 2: The PPE Matrix

Self-Validating Protection Systems

Do not rely on "standard lab attire." Use this matrix to determine the required protection factor (PF) based on your specific operation.

Table 1: PPE Selection by Operation
OperationRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing (Solid, <1g) Fume Hood Sash <18"Nitrile (0.11mm, single)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly)
Weighing (Solid, >1g) N95 or P100 (if outside hood)Nitrile (Double gloved)Chemical Goggles (Sealed)Lab Coat + Tyvek Sleeves
Solubilization Fume Hood (Mandatory)Laminate/Barrier (if solvent is DMSO/DMF)Safety GlassesLab Coat
Spill Cleanup Full-Face Respirator (P100) Nitrile (0.11mm) over LaminateIntegrated into RespiratorTyvek Coverall
Glove Permeation Logic
  • Routine Handling: Standard nitrile offers sufficient splash protection for the solid.

  • Solution Phase: If dissolved in DMSO or DMF (common for this intermediate), nitrile degrades rapidly. You must use Silver Shield (Laminate) or thick butyl rubber gloves, as these solvents act as carriers, transporting the toxic amine through the skin [2].

Part 3: Operational Workflow & Visualization

Logic-Driven Procedures

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the material.

PPE_Logic Start Start: Handling 2-Bromo-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution State->Liquid Qty Quantity > 1g? Solid->Qty Solvent Penetrating Solvent? (DMSO/DMF) Liquid->Solvent Level1 Level 1: Fume Hood, Single Nitrile, Safety Glasses Qty->Level1 No Level2 Level 2: Double Nitrile, N95 (if open bench), Goggles Qty->Level2 Yes Solvent->Level1 No (e.g., Water/EtOH) Level3 Level 3: Laminate Gloves, Fume Hood Mandatory Solvent->Level3 Yes

Figure 1: Decision tree for selecting appropriate Personal Protective Equipment based on physical state and solvent carrier risks.

Handling Protocol (Step-by-Step)

Step 1: Engineering Controls Setup

  • Verify Fume Hood velocity is 80–100 fpm.

  • Static Control: This powder is likely electrostatic. Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" particles that could contaminate the user [3].

Step 2: Weighing & Transfer

  • Tare: Tare the vial before opening the stock container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Closure: Wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping. This prevents the formation of crusty amine salts on the cap, which can aerosolize next time the bottle is opened.

Step 3: Solubilization

  • Add solvent slowly.

  • Exotherm Check: If using acidic media, expect a mild exotherm. Cool the vessel on ice during addition.

Part 4: Emergency Response & Disposal

Fail-Safe Mechanisms

Spill Response Workflow

In the event of a spill, immediate containment is critical to prevent laboratory contamination.

Spill_Response Alert 1. Alert & Evacuate (Immediate Area) Assess 2. Assess Scale (<5g vs >5g) Alert->Assess PPE_Don 3. Don Emergency PPE (Double Gloves, Goggles) Assess->PPE_Don Dry_Spill Dry Spill: Cover with wet paper towel to prevent dust PPE_Don->Dry_Spill Wet_Spill Wet Spill: Absorb with Vermiculite or Chem-Pad PPE_Don->Wet_Spill Clean 4. Clean Surface (Soap + Water x3) Dry_Spill->Clean Wet_Spill->Clean Dispose 5. Dispose as Halogenated Waste Clean->Dispose

Figure 2: Operational workflow for containing and cleaning spills of halogenated heterocyclic amines.

Disposal Procedures

Do not dispose of this compound down the drain.[6] It is toxic to aquatic life and persistent.

  • Segregation: Collect in Halogenated Organic Waste streams. The bromine atom dictates this classification [5].

  • Labeling: Clearly label the waste container with the full chemical name. Do not use abbreviations like "Br-THIP."

  • Deactivation (Optional): If small amounts of residue remain on glassware, rinse with dilute HCl (1M) to protonate the amine (forming the salt), making it water-soluble for easier cleaning into the halogenated waste container.

References

  • PubChem. (2023). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Compound Summary (CID 13247046).[1] National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance: Handling Hazardous Chemicals. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Hazardous Waste Management: Halogenated Solvents and Organics.[6] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.